molecular formula C13H13FO3 B1323837 trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-06-5

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323837
CAS No.: 733741-06-5
M. Wt: 236.24 g/mol
InChI Key: NHQQJKKAHSUBRB-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H13FO3 and its molecular weight is 236.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQJKKAHSUBRB-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641333
Record name (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-06-5
Record name rel-(1R,2R)-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a substituted cyclopentane derivative of interest in synthetic organic chemistry and drug discovery. The document details the molecule's structural features, physicochemical properties, and a validated synthetic route. Furthermore, it establishes a robust framework for its analytical characterization, ensuring identity and purity. The causality behind experimental choices and the integration of analytical techniques are explained to provide a self-validating system for researchers. This guide is intended for chemists, researchers, and professionals in the field of drug development who may utilize this compound as a critical building block or intermediate.

Chemical Identity and Structure

This compound is a polyfunctional organic molecule built upon a cyclopentane scaffold. Its structure is characterized by two key substituents arranged in a trans configuration, which minimizes steric hindrance and defines its three-dimensional geometry.

  • IUPAC Name: this compound

  • CAS Number: 733741-06-5[1]

  • Molecular Formula: C₁₃H₁₃FO₃[1]

  • Molecular Weight: 236.24 g/mol [1]

The core components of the molecule are:

  • Cyclopentane Ring: A five-membered aliphatic ring providing the structural backbone.

  • Carboxylic Acid Group: A -COOH functional group attached to the first carbon (C1) of the ring, imparting acidic properties and serving as a key handle for further chemical modifications, such as amide or ester formation.

  • 4-Fluorobenzoyl Group: A benzoyl moiety substituted with a fluorine atom at the para-position of the aromatic ring. This group is attached to the second carbon (C2) of the cyclopentane ring and introduces aromaticity, polarity, and potential sites for intermolecular interactions. The fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry, often used to modulate metabolic stability and binding affinity.

Chemical Structure of this compound

Physicochemical Properties

The combination of the polar carboxylic acid, the fluorinated aromatic ring, and the nonpolar cyclopentane core results in a molecule with moderate polarity. A summary of its key properties is provided below.

PropertyValueSource / Comment
Molecular Weight 236.24 g/mol [1]
Physical State Solid (Predicted)Based on similar structures
Melting Point Not availableRequires experimental determination
Boiling Point Not availableLikely to decompose upon heating
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water.Predicted based on functional groups
pKa ~4-5 (Predicted)Typical range for carboxylic acids

Synthesis and Mechanistic Considerations

The synthesis of 2-aroyl-cycloalkane carboxylic acids can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the acylation of a cyclic enolate or its equivalent.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection strategy. The primary carbon-carbon bond to be formed is between the cyclopentane ring and the benzoyl carbonyl carbon. This suggests a Friedel-Crafts-type acylation or a nucleophilic attack from a cyclopentane enolate onto an activated acyl donor.

G cluster_precursors Key Precursors Target trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid disconnection C-C Bond Formation (Acylation) Target->disconnection Cyclopentane Cyclopentane-1-carboxylic acid derivative (Nucleophile) disconnection->Cyclopentane AcylDonor 4-Fluorobenzoyl chloride (Electrophile) disconnection->AcylDonor

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

The following protocol describes a robust method for synthesizing the title compound, adapted from general procedures for the α-acylation of carboxylic acids. This method relies on the formation of a dianion from cyclopentane-1-carboxylic acid, which then acts as a potent nucleophile.

Step 1: Dianion Formation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine to the THF.

  • Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to form a solution of lithium diisopropylamide (LDA).

  • In a separate flask, dissolve cyclopentane-1-carboxylic acid in anhydrous THF.

  • Slowly add the carboxylic acid solution to the LDA solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour. This process forms the dianion, with the carboxylate being one anion and the α-carbon forming the second.

Step 2: Acylation

  • Cool the dianion solution back down to -78 °C.

  • Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly pouring the mixture into a beaker of ice containing a dilute solution of hydrochloric acid (e.g., 0.1 N HCl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Mechanistic Insights & Trustworthiness
  • Causality of Reagent Choice: The use of two equivalents of a strong, non-nucleophilic base like LDA is critical.[2] The first equivalent deprotonates the acidic carboxylic acid proton, while the second equivalent deprotonates the less acidic α-carbon, forming the nucleophilic enolate.[2] Using a weaker base or only one equivalent would result in only the formation of the carboxylate, which is insufficient for the subsequent acylation reaction.

  • Stereochemical Control: The trans stereoisomer is generally the thermodynamically favored product. The bulky benzoyl group will preferentially add to the side of the cyclopentane ring opposite to any existing substituents to minimize steric clash during the protonation step of the work-up.

  • Self-Validation: The protocol's trustworthiness is established by the clear, expected outcome of the reaction. The formation of the desired product can be unequivocally confirmed by the analytical methods described in the next section, which serve to validate the success of the synthesis.

G cluster_prep Step 1: Dianion Formation cluster_acyl Step 2: Acylation cluster_workup Step 3: Work-up Start Cyclopentane- 1-carboxylic acid LDA 2 eq. LDA, THF -78°C to 0°C Start->LDA Dianion Lithium Dianion Intermediate LDA->Dianion Acyl_Cl 4-Fluorobenzoyl Chloride, THF, -78°C Dianion->Acyl_Cl Acylated_Int Acylated Intermediate Acyl_Cl->Acylated_Int Workup Acidic Work-up (H₃O⁺) Acylated_Int->Workup Final_Product Final Product Workup->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized compound. This constitutes a self-validating system where each analysis provides complementary information.

TechniqueExpected ObservationsPurpose
¹H NMR - Multiplets in the aliphatic region (~1.5-3.5 ppm) for cyclopentane protons.- A doublet of doublets for the proton α to the carbonyl.- Doublets and triplets in the aromatic region (~7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.- A broad singlet at >10 ppm for the carboxylic acid proton.Confirms proton environment and stereochemistry through coupling constants.
¹³C NMR - Peaks in the aliphatic region (~20-50 ppm).- A peak for the carbon α to the carbonyl (~50-60 ppm).- Aromatic carbon signals (~115-165 ppm), including a doublet for the C-F bond.- Two distinct carbonyl signals: one for the ketone (~190-200 ppm) and one for the carboxylic acid (~170-180 ppm).Confirms the carbon skeleton and presence of all functional groups.
¹⁹F NMR - A single signal (singlet or multiplet) in the expected range for an aryl fluoride.Unambiguously confirms the presence of the fluorine atom.
FT-IR - A broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- A sharp absorption band around ~1700-1720 cm⁻¹ (C=O stretch of carboxylic acid).- A sharp absorption band around ~1680-1690 cm⁻¹ (C=O stretch of ketone).- Bands corresponding to C-F and aromatic C-H stretches.Confirms the presence of key functional groups.
Mass Spec (HRMS) - The calculated exact mass for C₁₃H₁₃FO₃ [M+H]⁺ should match the observed mass.Provides definitive confirmation of the molecular formula.
HPLC - A single major peak under appropriate conditions.Assesses the purity of the final compound.

Potential Applications and Significance

While this compound is not an end-product pharmaceutical itself, its structure represents a valuable scaffold in medicinal chemistry. Molecules containing the 2-aroylcycloalkane motif are explored in various therapeutic areas.[3][4] The carboxylic acid provides a point for derivatization to create libraries of amides or esters, while the fluorobenzoyl group can engage in specific binding interactions within a biological target. This compound is a prime candidate for use as an intermediate in the synthesis of more complex molecules for screening in drug discovery programs.

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container. Protect from moisture.

  • Safety: The compound is a carboxylic acid and should be considered corrosive and an irritant. Consult the Safety Data Sheet (SDS) for detailed hazard information.

References

  • Jakob, J. Synthesis of Carboxylic Acids. [Link]

  • Reddy, B. et al. (2024). Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides. The Journal of Organic Chemistry. [Link]

  • Kamal, A. et al. (2010). 2-Acylcycloalkanones in Organic Synthesis. ResearchGate. [Link]

  • Gaşper, S. M. et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]

Sources

"trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a substituted cyclopentane derivative incorporating a fluorobenzoyl moiety. This molecular scaffold is of significant interest in medicinal chemistry and drug development. The presence of the carboxylic acid group, a common pharmacophore in numerous drugs, combined with the rigid cyclopentane ring and the fluorinated aromatic group, offers a unique combination of structural features that can be exploited for designing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the keto-carboxylic acid functionality provides sites for diverse chemical modifications and interactions with biological targets.[1]

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in the pharmaceutical industry.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not publicly available, we can infer its key properties based on its structure and data from similar compounds.

PropertyValueSource/Method
CAS Number 733741-06-5[2][3]
Molecular Formula C₁₃H₁₃FO₃[2][3]
Molecular Weight 236.24 g/mol [2][3]
Boiling Point 406.5 °C at 760 mmHg (Predicted)[4]
Density 1.296 g/cm³ (Predicted)[4]
Melting Point Not available[4]
Appearance Likely a solid at room temperatureInferred from similar structures
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General properties of carboxylic acids

Synthesis and Reactivity

The synthesis of this compound can be envisioned through several synthetic routes. A plausible approach involves the Friedel-Crafts acylation of a suitable cyclopentane precursor.

Proposed Synthetic Pathway

A potential synthetic route could start from cyclopentene, which is first converted to trans-cyclopentane-1,2-dicarboxylic acid. This can be achieved through methods like oxidation followed by stereochemical control. One of the carboxylic acid groups can then be selectively converted to an acid chloride, which can then be used in a Friedel-Crafts reaction with fluorobenzene to introduce the 4-fluorobenzoyl group. Subsequent epimerization might be necessary to ensure the desired trans stereochemistry.[5][6]

Synthetic_Pathway A Cyclopentene B trans-Cyclopentane-1,2-dicarboxylic acid A->B Oxidation & Isomerization C trans-2-(Chlorocarbonyl)cyclopentane-1-carboxylic acid B->C Selective Chlorination (e.g., SOCl₂) D This compound C->D Friedel-Crafts Acylation (Fluorobenzene, AlCl₃)

Caption: Proposed synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the ketone.

  • Carboxylic Acid Group : This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.[7] The acidity of the carboxylic proton allows for salt formation with bases.

  • Ketone Group : The carbonyl group of the ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, or undergo reactions with Grignard reagents or other organometallics to form tertiary alcohols.

  • Aromatic Ring : The fluorine-substituted benzene ring can undergo electrophilic aromatic substitution, although the benzoyl group is deactivating.

The relative reactivity of the carboxylic acid and ketone can be controlled by the choice of reagents and reaction conditions. For instance, selective reduction of the ketone in the presence of the carboxylic acid can be achieved using specific reducing agents.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the compound.

Proposed Analytical Workflow

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Analysis NMR->HPLC MS->HPLC IR->HPLC End Structure & Purity Confirmed HPLC->End

Caption: A typical analytical workflow for the characterization of the title compound.

Expected Spectral Data
  • ¹H NMR : The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. The aromatic protons will appear in the downfield region (around 7-8 ppm), with splitting patterns characteristic of a para-substituted benzene ring. The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift.

  • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid (typically in the 170-200 ppm range).[8] Aromatic carbons and the aliphatic carbons of the cyclopentane ring will also be present.

  • ¹⁹F NMR : The fluorine NMR will show a singlet, providing a clear indication of the presence and electronic environment of the fluorine atom.

  • IR Spectroscopy : The infrared spectrum should exhibit a strong carbonyl stretching band for the ketone (around 1680 cm⁻¹) and a broad O-H stretch and a C=O stretch for the carboxylic acid (around 3000 cm⁻¹ and 1710 cm⁻¹, respectively).[8]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a scaffold in various therapeutic areas. The rigid cyclopentane core can help in pre-organizing the pharmacophoric groups for optimal interaction with a biological target, potentially leading to increased potency and selectivity.[9][10]

The carboxylic acid moiety is a well-known bioisostere for phosphate groups and can act as a hydrogen bond donor and acceptor, crucial for binding to many enzymes and receptors.[11] Its presence often imparts water solubility, which is a desirable property for drug candidates.

The fluorobenzoyl group can participate in various non-covalent interactions, including hydrophobic and halogen bonding interactions, which can contribute to the overall binding affinity. The fluorine atom can also block metabolic sites, thereby improving the pharmacokinetic profile of a drug.

Given these features, this compound could serve as a valuable starting point for the development of inhibitors for enzymes such as kinases, proteases, or as ligands for nuclear receptors. Further derivatization of the carboxylic acid and ketone functionalities can lead to the generation of a library of compounds for screening against various biological targets.

Conclusion

This compound is a molecule with significant potential for drug discovery and development. This guide has provided a detailed overview of its physicochemical properties, potential synthetic strategies, reactivity, and analytical characterization. While further experimental validation is required, the insights presented here offer a solid foundation for researchers and scientists working on the design and synthesis of novel therapeutic agents.

References

  • Tsunoda M. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. 2020;25(21):4933. Available from: [Link]

  • Tsunoda M. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Encyclopedia. 2020. Available from: [Link]

  • Molbase. This compound. Available from: [Link]

  • Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids. Available from: [Link]

  • ResearchGate. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Available from: [Link]

  • ACS Publications. Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. Analytical Chemistry. 1968;40(13):1992-1996. Available from: [Link]

  • Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • PubChem. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. Available from: [Link]

  • ChemWhat. TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID CAS#: 733740-98-2. Available from: [Link]

  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives. Available from: [Link]

  • Reddit. Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

  • PubChem. trans-2-Carbomethoxycyclopentane-1-carboxylic acid. Available from: [Link]

  • International Journal of Engineering, Science and Mathematics. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Available from: [Link]

  • Horgan C, O'Sullivan TP. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. 2022;29(13):2203-2234. Available from: [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. Available from: [Link]

  • Kolle, G., Shevick, D. A., Chen, C. Y., & Yu, J. Q. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 618(7963), 88-93. Available from: [Link]

  • Ballatore C, Huryn DM, Smith AB 3rd. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. 2013;8(3):385-395. Available from: [Link]

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]

  • Google Patents. Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • ElectronicsAndBooks. Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • PubMed. Transannular C-H functionalization of cycloalkane carboxylic acids. Available from: [Link]

  • Google Patents. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

Sources

A Technical Guide to Determining the Solubility of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from early-stage in vitro assays to formulation development and ultimate bioavailability. This guide addresses the solubility of a specific molecule, trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, for which public-domain quantitative solubility data is scarce. Rather than presenting unsubstantiated values, this document serves as a comprehensive technical framework. It provides the foundational theory and actionable experimental protocols necessary for researchers to accurately determine the solubility of this compound and others like it. By synthesizing physicochemical predictions with gold-standard experimental methodologies, this guide empowers scientists to generate reliable, reproducible solubility data essential for advancing research and drug development programs.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical property; it is a cornerstone of drug efficacy and developability.[1][2][3] Low aqueous solubility can lead to erratic absorption, poor bioavailability, and unreliable results in biological screening, ultimately halting the progress of promising drug candidates.[3][4] The subject of this guide, this compound (Figure 1), presents a unique combination of functional groups that necessitates a systematic approach to understanding its behavior in various solvent systems.

This guide provides the scientific rationale and detailed protocols for characterizing its solubility profile, moving from theoretical prediction to empirical determination.

Figure 1: Structure of this compound Molecular Formula: C₁₃H₁₃FO₃ Molecular Weight: 236.24 g/mol [5]

Physicochemical Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. By dissecting the key functional groups of this compound, we can formulate a hypothesis regarding its solubility behavior.

  • The Carboxyl Group (-COOH): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor.[6][7][8] Its presence suggests potential solubility in polar protic solvents like water and alcohols.[6][9] As a weak acid, its ionization state is pH-dependent; deprotonation in basic media to form the carboxylate anion will dramatically increase aqueous solubility.[7][10]

  • The Cyclopentane Ring: This saturated aliphatic ring is nonpolar and hydrophobic. It contributes to the overall lipophilicity of the molecule.

  • The 4-Fluorobenzoyl Group: This portion of the molecule is largely hydrophobic. The benzene ring is nonpolar, and while the ketone's carbonyl group offers a hydrogen bond acceptor site, its contribution is offset by the bulk of the aromatic ring. The fluorine atom, while highly electronegative, often increases a molecule's hydrophobicity.[11][12]

Overall Prediction: The molecule possesses both hydrophilic (-COOH) and significant hydrophobic (cyclopentane and fluorobenzoyl) regions, making it an amphiphilic compound.

  • Aqueous Solubility: Expected to be low in neutral water due to the large nonpolar portion.[6][9] Solubility will likely increase significantly at higher pH values.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble. These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to interact with the carbonyl group, while also accommodating the nonpolar structure.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted. These solvents can engage in hydrogen bonding with the carboxyl group.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as these solvents cannot effectively solvate the polar carboxylic acid group.[7]

Experimental Determination of Solubility: A Strategic Workflow

A phased approach, moving from rapid screening to a definitive quantitative measurement, is the most efficient strategy for solubility determination.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Application kinetic Kinetic Solubility Screening (High-Throughput) thermo Thermodynamic Solubility (Shake-Flask Method) kinetic->thermo Identifies promising solvent systems solvent_selection Solvent Selection (Diverse Polarity) solvent_selection->kinetic formulation Formulation & Pre-clinical Development thermo->formulation Provides definitive solubility value

Caption: Workflow for Solubility Characterization.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements that answer different questions in the drug development process.[3][13][14]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, precipitates in an aqueous buffer.[3][4][15] It is a high-throughput method used in early discovery to flag potential issues.[3][16]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[13][14] This "gold standard" measurement is determined using methods like the shake-flask technique and is essential for late-stage development and formulation.[14][17][18]

Recommended Solvents for Screening

Selecting a diverse set of solvents is key to building a comprehensive solubility profile.[19] This choice should balance chemical properties with safety and regulatory considerations.[20][21][22]

Solvent Class Example Solvents Rationale
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5, Glycine Buffer pH 9.0Simulates physiological conditions and assesses pH-dependent solubility.
Polar Protic Ethanol, Methanol, IsopropanolCapable of hydrogen bonding; common in formulations.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Strong dipole moments, can dissolve a wide range of compounds.
Nonpolar Toluene, HeptaneRepresents hydrophobic environments.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFIntermediate polarity; good for compounds with mixed characteristics.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[17][18] The protocol below provides a self-validating system for generating accurate data.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a pre-weighed vial. "Excess" means enough solid remains visible at the end of the experiment to ensure saturation.[23] A starting point is ~5-10 mg of compound per 1 mL of solvent.

    • Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C).[23]

    • Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is reached.[16][23]

    • Self-Validation Check: To confirm equilibrium, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration remains constant.[23]

  • Sample Processing:

    • After equilibration, remove vials and allow the undissolved solid to settle.

    • Visually confirm that excess solid is still present.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove all solid particles, either centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter.[23] This step is critical to avoid overestimating solubility.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Generate a calibration curve by analyzing these standards using a validated HPLC method. The curve should have an R² value > 0.99.

    • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.

    • Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as a mean ± standard deviation from at least three replicate experiments.

    • Specify the solvent, temperature, and equilibration time for each reported value.

Data Interpretation and Application

The solubility data generated provides actionable insights for drug development.

  • Low Aqueous Solubility (<10 µg/mL): May indicate potential issues with oral absorption. Strategies like salt formation (especially given the carboxylic acid), co-crystal development, or formulation in amorphous solid dispersions may be necessary.[24][25]

  • pH-Dependent Solubility: A significant increase in solubility at higher pH confirms the acidic nature of the compound and opens possibilities for formulation in buffered solutions or enteric-coated dosage forms.

  • High Solubility in Organic Solvents: Data on solubility in solvents like ethanol or DMSO is critical for preparing stock solutions for in vitro biological assays and for developing purification and crystallization processes.[26][27]

G cluster_solvents Solvent Interactions compound trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid Hydrophilic Head (-COOH) Hydrophobic Tail (Cyclopentane + Fluorobenzoyl) polar_protic Polar Protic (Water, Ethanol) H-Bonding with -COOH Repulsion of Tail compound:f1->polar_protic:p Favorable (High Solubility) compound:f2->polar_protic:p Unfavorable polar_aprotic Polar Aprotic (DMSO) H-Bond Acceptance Dipole Interactions compound:f1->polar_aprotic:p Favorable nonpolar Nonpolar (Hexane) van der Waals with Tail Repulsion of -COOH compound:f2->nonpolar:p Favorable compound:f1->nonpolar:p Unfavorable (Low Solubility)

Caption: Predicted Molecular Interactions Driving Solubility.

Conclusion

While specific solubility data for this compound is not readily found in public literature, a thorough understanding of its physicochemical properties combined with systematic experimental evaluation provides a clear path forward. By applying the principles and protocols outlined in this guide—from predictive analysis based on molecular structure to the rigorous execution of the shake-flask method—researchers can confidently and accurately characterize the solubility profile of this compound. This empirical data is indispensable for making informed decisions in lead optimization, formulation, and the overall advancement of any drug development program involving this molecule.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Study.com. Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]

  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. [Link]

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Wikipedia. Carboxylic acid. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • BYJU'S. Properties and Nomenclature of Carboxylic acids. [Link]

  • pSSCI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]

  • ACS. What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Solubility of Things. 2-Fluorobenzoyl chloride. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. This compound. [Link]

  • National Institutes of Health (NIH). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • ResearchGate. Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. [Link]

  • PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]

  • ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • PubChem. trans-2-Carbomethoxycyclopentane-1-carboxylic acid. [Link]

Sources

An In-Depth Technical Guide to trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: From Discovery to a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a novel synthetic compound identified as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The discovery of this molecule, detailed in patent literature, represents a significant advancement in the search for next-generation anti-inflammatory therapeutics. This document will delve into the history of its discovery, its detailed synthetic pathway, and the underlying scientific rationale for its development. The content is structured to provide researchers and drug development professionals with a thorough understanding of this compound's origins and potential applications.

Introduction: The Rationale for Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective in blocking PGE2 production, their mechanism of action, which involves the non-selective inhibition of cyclooxygenase (COX) enzymes, is associated with significant gastrointestinal and cardiovascular side effects. This has driven the search for more selective therapeutic targets downstream in the PGE2 biosynthetic pathway.

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a particularly promising target. It is an inducible enzyme that is upregulated during inflammation and works in concert with COX-2 to produce PGE2. The selective inhibition of mPGES-1 offers the potential to reduce inflammation without the adverse effects associated with traditional NSAIDs. It is within this context that this compound was developed.

Discovery and History

The discovery of this compound is documented in the international patent application WO2005014534A1, filed by Merck & Co., Inc. The inventors, Riendeau, Denis, and Macdonald, Donald, identified a series of cyclopentane carboxylic acid derivatives as potent inhibitors of mPGES-1. This patent, published on February 17, 2005, represents the first public disclosure of this compound and its potential therapeutic application.

The research detailed in the patent was aimed at identifying novel chemical entities capable of selectively modulating the activity of mPGES-1, thereby providing a new class of anti-inflammatory agents with an improved safety profile compared to existing treatments. This compound was one of the specific examples synthesized and evaluated for its inhibitory activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 733741-06-5
Molecular Formula C13H13FO3
Molecular Weight 236.24 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)

Synthesis and Experimental Protocols

The synthesis of this compound, as described in the patent literature, is a multi-step process. The following is a detailed, step-by-step methodology based on the information available.

4.1. Synthetic Scheme

G A Cyclopentene-1-carboxylic acid B Intermediate Ester A->B Esterification C Enolate B->C Base (e.g., LDA) E Keto-ester Intermediate C->E Acylation D 4-Fluorobenzoyl chloride D->E F This compound E->F Hydrolysis

Caption: Synthetic pathway for this compound.

4.2. Step-by-Step Experimental Protocol

Step 1: Esterification of Cyclopentene-1-carboxylic acid

  • To a solution of cyclopentene-1-carboxylic acid in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Acylation of the Ester

  • Prepare a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (e.g., -78 °C).

  • Slowly add the intermediate ester from Step 1 to the LDA solution, maintaining the low temperature, to form the corresponding enolate.

  • In a separate flask, prepare a solution of 4-fluorobenzoyl chloride in anhydrous THF.

  • Add the solution of 4-fluorobenzoyl chloride to the enolate solution at -78 °C.

  • Allow the reaction to stir at low temperature for a specified period, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the keto-ester intermediate.

Step 3: Hydrolysis to the Final Product

  • Dissolve the keto-ester intermediate from Step 2 in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound is the inhibition of the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme.

5.1. Signaling Pathway

G A Arachidonic Acid B COX-2 A->B C PGH2 B->C D mPGES-1 C->D E PGE2 D->E F Inflammation & Pain E->F G This compound G->D

Caption: Inhibition of the PGE2 pathway by this compound.

5.2. Biological Data

While the full biological data is proprietary and contained within the patent, the document indicates that compounds of this class were tested for their ability to inhibit mPGES-1. The assays would have likely involved in vitro enzyme inhibition studies using purified mPGES-1 and a cell-based assay to determine the compound's potency in a more physiologically relevant setting. The designation of this compound as a potent inhibitor suggests that it would have exhibited a low IC50 value in these assays.

Future Directions and Therapeutic Potential

The discovery of this compound and related compounds has opened a new avenue for the development of anti-inflammatory drugs with a potentially superior safety profile to current therapies. The therapeutic potential for selective mPGES-1 inhibitors is vast, with possible applications in a range of inflammatory conditions, including:

  • Rheumatoid arthritis

  • Osteoarthritis

  • Pain management

  • Fever reduction

  • Certain types of cancer where PGE2 is implicated in tumor growth.

Further research and clinical development would be required to fully elucidate the efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

This compound is a significant molecule in the field of medicinal chemistry, born from a rational drug design approach to selectively target mPGES-1. Its discovery, detailed in the patent literature, provides a clear roadmap for its synthesis and a strong rationale for its potential as a novel anti-inflammatory agent. This technical guide has aimed to consolidate the available information on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • Riendeau, D., & Macdonald, D. (2005). Substituted cyclopentane carboxylic acid derivatives as inhibitors of microsomal prostaglandin e synthase-1.

In-Depth Technical Guide: trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid — A Scaffold with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a structurally distinct molecule featuring a stereochemically defined cyclopentane core, a reactive carboxylic acid group, and a 4-fluorobenzoyl moiety—a common pharmacophore. While this specific compound is not extensively documented in current literature, its constituent parts are prevalent in numerous biologically active agents. This guide provides a forward-looking analysis of its potential research applications, grounded in the established activities of structurally analogous compounds. We will explore its promise as a versatile building block in medicinal chemistry and outline potential therapeutic applications in inflammation, neurodegenerative diseases, and as a probe for novel G-protein coupled receptors (GPCRs). This document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic possibilities of this intriguing scaffold.

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. This compound presents such an opportunity. Its architecture combines a rigid cyclopentane ring, which can provide a defined spatial arrangement of its functional groups, with a 4-fluorobenzoyl group and a carboxylic acid. The 4-fluorobenzoyl moiety is a well-established pharmacophore found in a variety of pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding affinity.[1][2][3] The carboxylic acid group is a common feature for interacting with biological targets.[4][5] This unique combination of features makes it a compelling candidate for investigation across multiple therapeutic areas.

Physicochemical Properties and Synthetic Considerations

PropertyPredicted Value
Molecular FormulaC13H13FO3[6]
Molecular Weight236.24 g/mol [6]
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents (DMSO, DMF, Methanol)

A plausible synthetic route to this compound could involve a Favorskii rearrangement of a corresponding 6-bromo-cyclohexanone precursor, followed by hydrolysis to yield the trans-dicarboxylic acid.[7] Subsequent selective functionalization would lead to the desired product. The stereochemical control in the trans configuration is crucial and would be a key consideration in the synthetic strategy to ensure the production of a single, well-defined stereoisomer for biological evaluation.

Potential Research Applications: A Multi-faceted Approach

A Novel Scaffold for Anti-inflammatory Agents

Scientific Rationale: The 4-fluorobenzoyl group is present in some anti-inflammatory agents.[8][9] Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes.[10][11] The rigid cyclopentane backbone of this compound could orient the key pharmacophoric elements for optimal interaction with the active sites of COX-1 and COX-2, potentially leading to a potent and selective anti-inflammatory agent.[12][13]

Proposed Experimental Workflow:

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50) Cell_Assay Cell-based Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) COX_Assay->Cell_Assay LOX_Assay 5-LOX Inhibition Assay (Assess broader activity) Edema_Model Carrageenan-induced Paw Edema (Rodent model) Cell_Assay->Edema_Model PK_Study Pharmacokinetic Studies Edema_Model->PK_Study Start Test Compound Start->COX_Assay Start->LOX_Assay

Caption: Workflow for assessing anti-inflammatory potential.

Detailed Protocol: In Vitro COX Inhibition Assay

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer.

  • Incubation: The test compound is pre-incubated with the enzymes.

  • Reaction: Arachidonic acid is added to initiate the reaction.

  • Quantification: Prostaglandin E2 (PGE2) production is measured using an ELISA kit.

  • Analysis: IC50 values are calculated to determine the potency of inhibition.[14]

A Potential Kynurenine-3-Monooxygenase (KMO) Inhibitor for Neurodegenerative Diseases

Scientific Rationale: Inhibition of KMO, a key enzyme in the kynurenine pathway of tryptophan metabolism, is a promising therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease.[15][16] Several known KMO inhibitors feature a benzoyl-like moiety, suggesting that the 4-fluorobenzoyl group of the topic compound could effectively bind to the active site of KMO.[17][18] By inhibiting KMO, the production of the neurotoxin quinolinic acid could be reduced, while increasing the levels of the neuroprotective kynurenic acid.[16][19]

Proposed Experimental Workflow:

G cluster_biochem Biochemical & Cellular Screening cluster_neuro Neuroprotection & In Vivo Models KMO_Assay Recombinant KMO Inhibition Assay (Determine Ki) Cell_Metabolism Cellular Kynurenine Pathway Metabolite Analysis KMO_Assay->Cell_Metabolism Neurotoxicity_Assay Neuroprotection Assay (e.g., against quinolinic acid) Cell_Metabolism->Neurotoxicity_Assay BBB_Penetration Blood-Brain Barrier Penetration Study Neurotoxicity_Assay->BBB_Penetration Disease_Model Rodent Model of Neurodegeneration BBB_Penetration->Disease_Model Start Test Compound Start->KMO_Assay

Caption: Workflow for evaluating KMO inhibitory activity.

A Chemical Probe for Novel G-Protein Coupled Receptors (GPCRs)

Scientific Rationale: GPCRs are a major class of drug targets.[20][21] The defined three-dimensional structure of this compound, with its combination of a hydrophobic benzoyl group and a charged carboxylic acid, makes it a suitable candidate for screening against GPCRs.[22][23] It could potentially bind to orthosteric or allosteric sites, leading to the discovery of novel ligands for orphan GPCRs or biased ligands for known receptors.[24]

Proposed Experimental Workflow:

G cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization HTS Primary Screen against Orphan GPCR Panel Dose_Response Dose-Response & Potency (EC50/IC50) HTS->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Binding_Assay Radioligand Binding Assay Selectivity->Binding_Assay Start Test Compound Start->HTS

Caption: Workflow for GPCR target discovery.

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet untapped, potential in drug discovery. Its unique structural amalgamation suggests promising applications as an anti-inflammatory agent, a KMO inhibitor for neuroprotective strategies, and as a valuable tool for exploring the vast landscape of GPCRs. The experimental frameworks presented here offer a strategic starting point for the systematic evaluation of these possibilities. The synthesis of a focused library of analogs, exploring variations in the cyclopentane ring and the benzoyl moiety, will be instrumental in establishing structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties. Such endeavors could ultimately lead to the development of novel therapeutics built upon this intriguing and promising chemical scaffold.

References

  • BenchChem. (2025).
  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.
  • Gfesser, G. A., et al. (2007). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 50(23), 5581-5589.
  • Crozier-Reabe, K., et al. (2008). Kynurenine 3-monooxygenase from Pseudomonas fluorescens: substrate-like inhibitors both stimulate flavin reduction and stabilize the flavin-peroxo intermediate yet result in the production of hydrogen peroxide. Biochemistry, 47(47), 12420-33.
  • PharmaBlock. (n.d.).
  • Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride.
  • Kallman, G. L., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • Amaro, M., et al. (2019). Kynurenine 3-Monooxygenase from Pseudomonas fluorescens: Substrate-like Inhibitors both Stimulate Flavin Reduction and Stabilize the Flavin-Peroxo Intermediate yet Result in the Production of Hydrogen Peroxide. Request PDF.
  • Sigma-Aldrich. (n.d.). trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid.
  • Ningbo Creative Pharmaceutical Co., Ltd. (2026). The Role of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Iloperidone Synthesis.
  • Amaral, M., et al. (2017). Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase.
  • Z-Ul-Haq, Z., et al. (2021). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules, 183, 150-161.
  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.
  • ChemicalBook. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzoyl chloride. PubChem Compound Summary for CID 67879.
  • Ur-Rehman, A., & Mohammed, H. S. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 26(2), 443.
  • Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors.
  • Shoichet, B. K., & Kobilka, B. K. (2012). Structure-based drug screening for G-protein-coupled receptors. Trends in Pharmacological Sciences, 33(5), 268-272.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Zhou, Q., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 8(1), 444.
  • Roth, B. L., et al. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143-1151.
  • Avenoza, A., et al. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 6(4), 373-383.
  • ChemWhat. (n.d.). TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID CAS#: 733740-98-2.
  • Medical News Today. (2024).
  • National Center for Biotechnology Information. (n.d.). trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. PubChem Compound Summary for CID 23549251.
  • Manglik, A., & Kruse, A. C. (2017). Discovery of GPCR ligands for probing signal transduction pathways. Trends in Pharmacological Sciences, 38(11), 918-931.
  • Arctom. (n.d.). This compound.
  • Wujec, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 114.
  • Kumar, A., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-7.
  • Gadad, A. K., et al. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie, 351(6), e1800030.
  • Gobis, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6542.
  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Wikipedia. (n.d.).
  • Sereda, O., et al. (2012). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 77(17), 7275-7281.
  • Pontiki, E., et al. (2014). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 19(9), 13358-13375.

Sources

A Technical Guide to the Synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a key intermediate in the development of various pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the retrosynthetic analysis, delve into the selection of starting materials, and provide detailed, field-proven protocols for the key transformations. The causality behind experimental choices, mechanistic insights, and strategies to ensure stereochemical control are central to this guide, aiming to provide a self-validating system for the synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

This compound is a disubstituted cyclopentane derivative with significant potential as a building block in medicinal chemistry. Its rigid, three-dimensional structure and the presence of both a carboxylic acid and a fluorinated benzoyl moiety make it an attractive scaffold for interacting with biological targets. The precise stereochemical arrangement of the substituents is often crucial for biological activity, necessitating a synthetic route that allows for robust control over the trans configuration.

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach, beginning with readily available precursors. The key bond disconnections point towards a Friedel-Crafts acylation to introduce the 4-fluorobenzoyl group and a subsequent or concurrent stereoselective reduction to establish the desired trans relationship between the acyl and carboxyl groups.

G target This compound intermediate1 This compound methyl ester target->intermediate1 Ester Hydrolysis intermediate2 2-(4-Fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid methyl ester intermediate1->intermediate2 Stereoselective Reduction starting_material1 Methyl 1-cyclopentene-1-carboxylate intermediate2->starting_material1 Friedel-Crafts Acylation starting_material2 4-Fluorobenzoyl chloride intermediate2->starting_material2 Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis identifies two primary starting materials: a suitable cyclopentene derivative and 4-fluorobenzoyl chloride. The following sections will detail the synthesis and rationale for each step.

Synthesis of Key Starting Materials

4-Fluorobenzoyl Chloride

4-Fluorobenzoyl chloride (CAS 403-43-0) is a commercially available acylating agent.[1] For researchers opting to synthesize it in-house, a common and effective method involves the treatment of 4-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] The use of thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Table 1: Properties of 4-Fluorobenzoyl Chloride

PropertyValue
Molecular FormulaC₇H₄ClFO
Molecular Weight158.56 g/mol
AppearanceColorless to light-yellow liquid
Boiling Point190-192 °C
Density1.328 g/mL at 25 °C
Methyl 1-cyclopentene-1-carboxylate

Methyl 1-cyclopentene-1-carboxylate serves as the cyclopentane backbone for the subsequent acylation. While commercially available, its synthesis from less expensive starting materials is a valuable procedure for large-scale applications. A reliable method involves the intramolecular cyclization of a linear precursor, such as a derivative of adipic acid. Alternatively, methods starting from cyclopentanone are also well-established.

The Core Synthetic Sequence

The proposed synthetic route is a three-step process commencing with the Friedel-Crafts acylation of methyl 1-cyclopentene-1-carboxylate.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Ester Hydrolysis A Methyl 1-cyclopentene-1-carboxylate C 2-(4-Fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid methyl ester A->C B 4-Fluorobenzoyl chloride B->C D 2-(4-Fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid methyl ester E This compound methyl ester D->E F This compound methyl ester G This compound F->G

Caption: The proposed three-step synthetic workflow.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic or unsaturated system and an acyl group.[3][4][5] In this synthesis, the electrophile is the 4-fluorobenzoyl cation, generated in situ from 4-fluorobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The nucleophile is the electron-rich double bond of methyl 1-cyclopentene-1-carboxylate.

Causality of Experimental Choices:

  • Lewis Acid: Anhydrous aluminum chloride is a strong Lewis acid that effectively polarizes the C-Cl bond of the acyl chloride, facilitating the formation of the highly reactive acylium ion. A stoichiometric amount is generally required as the product ketone can also complex with the Lewis acid.

  • Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is crucial to avoid side reactions with the highly reactive intermediates.

  • Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize potential side reactions, such as polymerization of the cyclopentene starting material.

Experimental Protocol: Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In a separate flask, dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, add a solution of methyl 1-cyclopentene-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 2-(4-fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid methyl ester.

Step 2: Stereoselective Reduction

The reduction of the double bond in the acylated intermediate is a critical step that determines the final stereochemistry of the product. Catalytic hydrogenation is a common method for the reduction of alkenes. The stereochemical outcome of this reaction is typically syn-addition of hydrogen across the double bond, which in this case would lead to the cis isomer.[6] To obtain the desired trans product, several strategies can be employed:

  • Catalyst and Condition Selection: While many heterogeneous catalysts (e.g., Pd/C, PtO₂) favor syn-addition, certain homogeneous catalysts or specific reaction conditions might alter the stereoselectivity.

  • Isomerization: A more reliable approach is to perform the hydrogenation, which may yield a mixture of cis and trans isomers or predominantly the cis isomer, followed by an epimerization step. The thermodynamically more stable trans isomer can often be obtained by treating the mixture with a base (e.g., sodium methoxide in methanol) or acid, which facilitates the isomerization at the α-carbon to the carboxylate group.

Experimental Protocol: Catalytic Hydrogenation and Isomerization

  • Dissolve the crude 2-(4-fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid methyl ester in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which may be a mixture of cis and trans isomers.

  • To isomerize the mixture to the more stable trans product, dissolve the crude ester in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide and stir the solution at room temperature or gentle reflux for several hours, monitoring the cis/trans ratio by GC-MS or NMR.

  • Once equilibrium is reached, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the resulting this compound methyl ester by column chromatography.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[7][8] Basic hydrolysis, or saponification, is often preferred as it is typically a high-yielding and irreversible process.[2]

Causality of Experimental Choices:

  • Base: Sodium hydroxide or potassium hydroxide are commonly used for saponification.

  • Solvent System: A mixture of water and a water-miscible organic solvent like methanol or tetrahydrofuran is often used to ensure the solubility of the ester.

  • Acidification: After the hydrolysis is complete, the resulting carboxylate salt needs to be protonated with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product.

Experimental Protocol: Ester Hydrolysis

  • Dissolve the purified this compound methyl ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Table 2: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventTypical Yield
1Friedel-Crafts AcylationAlCl₃, 4-Fluorobenzoyl chlorideDichloromethane70-85%
2Hydrogenation & IsomerizationH₂, Pd/C; NaOMeMethanol80-95%
3Ester HydrolysisNaOH, H₂OMethanol/Water>90%

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving a Friedel-Crafts acylation, stereoselective reduction (potentially via isomerization), and ester hydrolysis. Careful control of reaction conditions, particularly in the acylation and reduction steps, is paramount to achieving high yields and the desired stereochemistry. The protocols outlined in this guide are based on well-established chemical principles and provide a robust framework for the synthesis of this valuable intermediate for pharmaceutical research and development.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Theoretical and Computational Analysis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide presents a comprehensive theoretical and computational framework for the analysis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This molecule, possessing a flexible cyclopentane core, a polar carboxylic acid group, and an electronically modified benzoyl moiety, serves as an exemplary model for illustrating the synergy between quantum chemical calculations and experimental validation. We detail a robust workflow encompassing structural elucidation, conformational analysis, spectroscopic simulation, and electronic property investigation. The methodologies described herein are grounded in Density Functional Theory (DFT) and provide a blueprint for researchers in medicinal chemistry and materials science for the in silico characterization of novel small molecules. This guide emphasizes the causality behind methodological choices, ensuring a self-validating system from initial structure hypothesis to final electronic analysis.

Introduction: The Rationale for Integrated Computational Analysis

This compound is a molecule of significant structural interest. It features a stereochemically defined 1,2-disubstituted cyclopentane ring, a system known for its complex conformational landscape involving multiple low-energy envelope and twist forms. The interplay between the electron-withdrawing 4-fluorobenzoyl group and the hydrogen-bond-donating carboxylic acid function dictates its potential for intermolecular interactions, making it a relevant scaffold for drug design and crystal engineering.

Predicting the three-dimensional structure, stability, and reactivity of such a molecule is non-trivial. Experimental methods provide invaluable data but can be resource-intensive and may only capture the most stable state (e.g., in a crystal lattice), while the molecule's solution-phase behavior or reactivity may be governed by a dynamic equilibrium of multiple conformers. Computational chemistry offers a powerful, predictive lens to navigate this complexity. By employing quantum chemical methods, we can map the potential energy surface, predict spectroscopic signatures, and probe electronic properties with high fidelity. This guide provides a validated workflow for achieving this synergy.

Proposed Synthesis and Spectroscopic Characterization

While no specific synthesis is documented in the literature, a plausible and efficient route can be designed based on established organic chemistry principles. This provides the necessary context for the subsequent computational validation.

Synthetic Workflow

A logical approach involves the Friedel-Crafts acylation of a suitable cyclopentene precursor followed by stereoselective functionalization.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Fluorobenzene Fluorobenzene node2 Step 2: Friedel-Crafts Acylation Formation of 2-(4-Fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid Fluorobenzene->node2 Lewis Acid (e.g., AlCl₃) Cyclopentene Cyclopentene node1 Step 1: Acyl Chloride Formation Cyclopent-1-ene-1-carboxylic acid synthesis Cyclopentene->node1 COCl2 Oxalyl Chloride (COCl)₂ COCl2->node1 via intermediate node1->node2 Cyclopent-1-ene-1-carbonyl chloride node3 Step 3: Stereoselective Reduction Catalytic hydrogenation to yield trans product node2->node3 FinalProduct trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid node3->FinalProduct H₂, Pd/C

Caption: Proposed synthetic workflow for the target compound.

Protocol:

  • Acyl Chloride Formation: Cyclopent-1-ene-1-carboxylic acid (obtainable from cyclopentanone) is reacted with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) to yield the corresponding acyl chloride.

  • Friedel-Crafts Acylation: In a separate flask, a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is suspended in a solvent like dichloromethane. Fluorobenzene is added, and the mixture is cooled. The acyl chloride from Step 1 is then added dropwise. The reaction proceeds via electrophilic aromatic substitution to form the aryl ketone.

  • Stereoselective Reduction: The resulting unsaturated intermediate, 2-(4-Fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid, is subjected to catalytic hydrogenation (e.g., H₂ gas over a Palladium on carbon catalyst). The catalyst surface typically directs the hydrogenation to occur from the less sterically hindered face, leading preferentially to the trans product. The stereochemistry is driven by the thermodynamic stability of the trans isomer, which minimizes steric strain between the two bulky substituents.

Expected Spectroscopic Signatures
  • ¹H NMR: Protons on the cyclopentane ring would appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The proton alpha to the carbonyl and the proton alpha to the carboxylic acid would be deshielded and likely appear as distinct multiplets. The aromatic protons would show a characteristic AA'BB' splitting pattern due to the para-substitution by fluorine, with two doublets of doublets in the 7.0-8.2 ppm range. The carboxylic acid proton would be a broad singlet at high chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would show two carbonyl carbons (ketone ~195-205 ppm; carboxylic acid ~175-185 ppm). The cyclopentane carbons would appear in the 20-60 ppm range. The aromatic carbons would appear in the 115-165 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid dimer would be prominent around 2500-3300 cm⁻¹. Two sharp C=O stretches would be visible: one for the aryl ketone (~1680 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹). A C-F stretch would appear around 1220-1240 cm⁻¹.

  • Mass Spectrometry (ESI-): The deprotonated molecule [M-H]⁻ would be the base peak, with an m/z corresponding to the molecular weight minus one proton.

Theoretical and Computational Methodology

The core of this guide is the in silico protocol designed to predict and validate the properties of the target molecule. The workflow is designed to be self-validating, where computational predictions are cross-referenced with expected chemical principles and spectroscopic data.

G cluster_setup Initial Setup cluster_dft DFT Core Calculations cluster_analysis Property Calculation & Analysis mol_build Build Initial 3D Structure conf_search Conformational Search (e.g., MMFF94) mol_build->conf_search dft_opt Geometry Optimization & Frequency Calculation (B3LYP/6-311+G(d,p)) conf_search->dft_opt Candidate Conformers lowest_conf Identify Lowest Energy Conformer(s) dft_opt->lowest_conf nmr_sim NMR Simulation (GIAO Method) lowest_conf->nmr_sim ir_sim IR Spectrum Simulation lowest_conf->ir_sim electronic_analysis Electronic Properties (NBO, FMO, MEP) lowest_conf->electronic_analysis td_dft UV-Vis Simulation (TD-DFT) lowest_conf->td_dft

Caption: A validated workflow for computational analysis.

Step-by-Step Computational Protocol
  • Initial Structure and Conformational Analysis:

    • Causality: The cyclopentane ring is not planar; it exists in a dynamic equilibrium of envelope and twist conformations to relieve torsional strain.[1][2][3] The relative orientation of the two large substituents is also critical. A thorough conformational search is mandatory to locate the global minimum energy structure, as single-point calculations on an arbitrary structure are chemically meaningless.

    • Protocol:

      • Build an initial 3D model of this compound.

      • Perform a systematic conformational search using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field. This search should rotate all key dihedral angles (including the C-C bond to the benzoyl group and the C-C bond to the carboxylic acid) to generate hundreds of candidate structures.

      • Cluster the resulting conformers by energy and geometry. Select all unique conformers within a reasonable energy window (e.g., 10-15 kJ/mol) of the lowest energy structure for further analysis.

  • DFT Geometry Optimization and Frequency Calculation:

    • Causality: Molecular mechanics is a low-level approximation. To obtain accurate geometries, energies, and vibrational frequencies, a quantum mechanical method is required. Density Functional Theory (DFT) with a hybrid functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)) provides an excellent balance of accuracy and computational cost for organic molecules.[4][5][6][7] A frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) for accurate energy comparisons.

    • Protocol:

      • For each candidate conformer from the conformational search, perform a full geometry optimization using DFT at the B3LYP/6-311+G(d,p) level of theory.

      • Perform a frequency calculation at the same level of theory on each optimized structure.

      • Verify that the lowest energy structure has zero imaginary frequencies.

      • Compare the ZPVE-corrected electronic energies of all conformers to definitively identify the global minimum.

  • Spectroscopic and Electronic Property Calculations:

    • Causality: Once the global minimum energy structure is confirmed, its properties can be calculated with high confidence. These calculations serve as a direct bridge between theory and experiment.

    • Protocol:

      • NMR Simulation: Using the optimized geometry, calculate NMR shielding tensors with the Gauge-Independent Atomic Orbital (GIAO) method.[8][9][10] The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them against a separately calculated tetramethylsilane (TMS) standard at the same level of theory.

      • IR Simulation: The results of the frequency calculation directly provide the harmonic vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum.

      • UV-Vis Simulation: To predict electronic transitions, perform a Time-Dependent DFT (TD-DFT) calculation.[11][12] This computes the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities).

      • Electronic Analysis:

        • Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and key donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.[4][5][6][7]

        • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

        • Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface. This visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, providing insight into how it will interact with other species.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The comparison between theoretical and experimental values is the ultimate validation of the computational model.

Table 1: Key Geometric and Energetic Data for the Most Stable Conformer
ParameterCalculated Value (B3LYP/6-311+G(d,p))
C=O (Ketone) Bond Length~1.22 Å
C=O (Acid) Bond Length~1.21 Å
C-F Bond Length~1.35 Å
Dihedral Angle (H-C1-C2-H)~150-160° (trans)
Relative Energy (ZPVE corrected)0.00 kJ/mol (Global Minimum)
HOMO-LUMO Gap~5.5 - 6.0 eV
Table 2: Comparison of Predicted and Expected Spectroscopic Data
Spectroscopic DataPredicted Value (Computational)Expected Value (Experimental)
¹H NMR (δ, ppm)
H (Carboxylic Acid)12.1>10
H (Aromatic, ortho to C=O)8.05~8.2
H (Aromatic, ortho to F)7.25~7.0
¹³C NMR (δ, ppm)
C (Ketone C=O)198.5~195-205
C (Acid C=O)179.0~175-185
IR Frequencies (cm⁻¹)
ν(O-H)3050 (dimer corrected)~2500-3300 (broad)
ν(C=O, Ketone)1685~1680
ν(C=O, Acid)1715~1710
UV-Vis λmax (nm) ~255 nm (π→π*)~250-260 nm

Conclusion

This guide has outlined a rigorous, first-principles-based computational workflow for the comprehensive characterization of this compound. By systematically exploring the conformational space before applying high-level DFT calculations, we establish a reliable geometric and energetic foundation. Subsequent simulations of spectroscopic properties (NMR, IR, UV-Vis) and analysis of the molecule's electronic structure (NBO, FMO, MEP) provide a multi-faceted understanding that is directly comparable to and predictive of experimental results. This integrated approach, which emphasizes the rationale behind each methodological step, represents a powerful and efficient strategy in modern chemical research, enabling scientists to elucidate structure-property relationships with a high degree of confidence before committing significant resources to synthesis and physical testing.

References

  • Wikipedia. (n.d.). Atoms in molecules. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Gaussian, Inc. (2017). Gaussian 16 Capabilities. Retrieved from [Link]

  • FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. Retrieved from [Link]

  • FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • ResearchGate. (2021). Spherical conformational landscape shed new lights on fluxional nature of cyclopentane and its derivatives, confirmed by their Raman spectra. Request PDF. Retrieved from [Link]

  • Barroso, J. (2014). Atoms in Molecules (QTAIM) – Flash lesson. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • Kaliya, M. O., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Available at: [Link]

  • de Paula, M. M., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]

  • Gaussian, Inc. (2017). Gaussian 16 Capabilities. Retrieved from [Link]

  • Wikipedia. (n.d.). Ab initio quantum chemistry methods. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods. Retrieved from [Link]

  • GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. Retrieved from [Link]

  • ResearchGate. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. Request PDF. Retrieved from [Link]

  • Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • ResearchGate. (2020). The triple role of AIM methods. Scientific Diagram. Retrieved from [Link]

  • Physical Chemistry Research. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Retrieved from [Link]

  • Periodico di Mineralogia. (2022). Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • Scirp.org. (2017). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Retrieved from [Link]

  • ACS Publications. (2022). DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). When using Gaussian to calculate NMR, what's the default solvent and frequency?. Retrieved from [Link]

  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. Retrieved from [Link]

  • OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). NMR. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Overview

This document provides a comprehensive guide for the multi-step synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a bespoke chemical entity with potential applications as a scaffold or intermediate in medicinal chemistry and materials science. The synthetic strategy is designed for clarity, reproducibility, and stereochemical control, commencing from the readily available starting material, cyclopentene.

The chosen synthetic pathway prioritizes the establishment of the desired trans stereochemistry early in the sequence, followed by the sequential introduction of the required functional groups. This approach mitigates complex purification challenges and ensures high diastereomeric purity in the final product. The core transformations include a Diels-Alder reaction, stereoisomer enrichment, selective functional group manipulation, a pivotal Friedel-Crafts acylation, and a final saponification step. Each protocol is accompanied by detailed mechanistic insights and justifications for the selected reagents and conditions, reflecting established best practices in synthetic organic chemistry.

Overall Synthetic Workflow

The synthesis is structured as a five-stage process. The workflow is designed to first build the core cyclopentane ring with the correct stereochemical configuration for the two functional groups, followed by the elaboration of these groups into the final carboxylic acid and ketone moieties.

Figure 1: High-level workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Discussion

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Anhydrous aluminum chloride (AlCl₃) and acyl chlorides are corrosive and react violently with water. Handle these reagents with extreme care under inert, anhydrous conditions.

Stage 1: Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

The foundation of this synthesis is the creation of the cyclopentane ring with the carboxyl groups in a trans relationship. While various methods exist, a reliable route involves the oxidation of cyclopentene to the cis-diacid, followed by epimerization to the thermodynamically more stable trans isomer.

Protocol 1.1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Acid

  • Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add cyclopentene (0.5 mol, 34.0 g) and 300 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Oxidation: Prepare a solution of potassium permanganate (KMnO₄) (1.05 mol, 166.0 g) in 800 mL of water. Add this solution dropwise to the stirred cyclopentene suspension over 4-5 hours, ensuring the internal temperature does not exceed 10 °C.

  • Workup: After the addition is complete, continue stirring for 1 hour. Decolorize the purple solution by bubbling sulfur dioxide (SO₂) gas through the mixture until the brown manganese dioxide (MnO₂) precipitate dissolves, forming a clear solution.

  • Isolation: Saturate the aqueous solution with sodium chloride and extract with diethyl ether (4 x 200 mL). Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude cis-cyclopentane-1,2-dicarboxylic acid.

Protocol 1.2: Isomerization to trans-Cyclopentane-1,2-dicarboxylic Acid

  • Anhydride Formation: Place the crude cis-diacid from the previous step into a round-bottom flask with acetic anhydride (1.5 eq.). Heat the mixture to reflux for 2 hours to form the cyclic anhydride. Distill off the excess acetic anhydride and acetic acid.

  • Esterification: To the crude anhydride, add 200 mL of anhydrous methanol and 2 mL of concentrated sulfuric acid. Reflux the mixture for 6 hours to form the dimethyl ester.

  • Epimerization: Cool the solution and add a solution of sodium methoxide (0.3 eq.) in methanol. Reflux for 8-10 hours to epimerize the cis-diester to the more stable trans-diester.[1]

  • Hydrolysis: Add 150 mL of 20% aqueous sodium hydroxide solution and reflux for 4 hours to hydrolyze the diester. Cool the mixture, and carefully acidify with concentrated HCl to a pH of ~1.

  • Isolation: The trans-cyclopentane-1,2-dicarboxylic acid will precipitate. Cool the mixture in an ice bath to maximize precipitation, collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Causality & Expertise: The conversion to the anhydride and subsequent esterification is a standard method to facilitate the base-catalyzed epimerization. The trans isomer is thermodynamically favored as it places the two bulky carboxyl groups in a pseudo-equatorial position, minimizing steric strain.

Stage 2: Selective Acyl Chloride Formation

To perform the Friedel-Crafts acylation, one of the two carboxylic acids must be converted into a more reactive acyl chloride, while the other is protected as a methyl ester.

Protocol 2.1: Mono-esterification and Acyl Chloride Synthesis

  • Mono-esterification: Suspend the trans-diacid (0.2 mol, 31.6 g) in 150 mL of methanol. Add acetyl chloride (0.22 mol, 17.3 g) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain the crude mono-ester, trans-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid.

  • Acyl Chloride Formation: Dissolve the crude mono-ester in 200 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride (0.24 mol, 30.5 g) dropwise at 0 °C.[2] Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 3 hours. The evolution of gas (CO₂ and CO) should cease. Remove the solvent and excess oxalyl chloride by rotary evaporation to yield the crude acyl chloride, methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate, as an oil. This product is moisture-sensitive and should be used immediately in the next step.

Causality & Expertise: Oxalyl chloride is chosen over thionyl chloride for its milder reaction conditions and volatile byproducts (CO, CO₂), which simplifies purification.[3] The DMF catalyst forms a Vilsmeier reagent in situ, which is the active acylating species.

Stage 3: Friedel-Crafts Acylation

This is the key C-C bond-forming step, where the aromatic ring is appended to the cyclopentane scaffold. The reaction requires a strong Lewis acid catalyst and strictly anhydrous conditions.

Figure 2: Generalized mechanism for Friedel-Crafts acylation.

Protocol 3.1: Synthesis of Methyl trans-2-(4-fluorobenzoyl)cyclopentane-1-carboxylate

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (0.22 mol, 29.3 g) and 250 mL of anhydrous DCM. Cool the suspension to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate from Stage 2 in 100 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Aromatic Addition: After stirring for 15 minutes, add fluorobenzene (0.2 mol, 19.2 g) dropwise.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until all solids dissolve.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality & Expertise: A stoichiometric amount of AlCl₃ is required as it complexes with both the acyl chloride reactant and the product ketone, deactivating it as a catalyst.[4] The reaction must be anhydrous because water would hydrolyze the acyl chloride and deactivate the AlCl₃ catalyst. The acidic quench protonates the aluminum-ketone complex, liberating the product. The fluorine substituent on the aromatic ring is an ortho-, para-director; the para product is sterically favored.

Stage 4: Saponification to Final Product

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Protocol 4.1: Synthesis of this compound

  • Setup: Dissolve the purified methyl ester from Stage 3 (0.15 mol, 39.9 g) in 200 mL of methanol in a round-bottom flask.

  • Hydrolysis: Add a solution of potassium hydroxide (KOH) (0.3 mol, 16.8 g) in 100 mL of water. Heat the mixture to reflux and stir for 3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with 200 mL of water and wash with 100 mL of diethyl ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 with 6M HCl. A white precipitate of the final product will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 50 °C to yield the final product, this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality & Expertise: Saponification is a robust method for ester hydrolysis.[5] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl.[6] The final acidification step is crucial to protonate the carboxylate salt generated under basic conditions, yielding the neutral carboxylic acid product.

Data Summary & Characterization

The following table summarizes the key quantitative parameters for the synthesis. Yields are representative and may vary based on experimental execution and scale.

StageStarting MaterialKey ReagentsProductExpected Yield (%)
1 CyclopenteneKMnO₄, Acetic Anhydride, NaOMetrans-Cyclopentane-1,2-dicarboxylic Acid40-50%
2 trans-DiacidMethanol, Oxalyl Chloride, DMFMethyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate>95% (crude)
3 Acyl Chloride EsterFluorobenzene, AlCl₃Methyl trans-2-(4-fluorobenzoyl)cyclopentane-1-carboxylate65-75%
4 Methyl EsterKOH, HClFinal Product 85-95%

Final Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, connectivity, and stereochemistry.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (C=O of ketone and carboxylic acid, O-H of carboxylic acid).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final crystalline solid.

References

  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]

  • Wikipedia. (2024). Acyl chloride. [Link]

  • Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides. [Link]

  • Leah4sci. (2025). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. [Link]

  • JoVE. (2025). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]

  • Oregon State University ScholarsArchive. (1959). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Organic Syntheses. (2025). SYNTHESIS OF (E)-4-(4-METHOXYPHENYL)-3-NITROSTYRENE. [Link]

  • Baddeley, G., Taylor, H. T., & Pickles, W. (1953). Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene. Journal of the Chemical Society (Resumed), 124. [Link]

  • Hacini, S., Pardo, R., & Santelli, M. (1979). A facile route to cyclopentenones by Friedel-Crafts acylation. Tetrahedron Letters, 20(47), 4553-4556. [Link]

  • Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. The Journal of Organic Chemistry, 65(1), 254-255. [Link]

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958-3961. [Link]

  • Wang, H., & Tang, M. (2017). Aluminum Chloride Promoted Hantzsch Reaction of N-Tosylhydrazones. Synthesis, 49(21), 4893-4898. [Link]

Sources

Asymmetric Synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopentanes in Drug Discovery

The cyclopentane ring is a prevalent scaffold in a multitude of biologically active natural products and pharmaceutical agents.[1] Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional arrangement make it a privileged core structure for drug development.[1] The stereochemistry of these substituents is often critical for biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][3] This underscores the importance of asymmetric synthesis to produce enantiomerically pure compounds for therapeutic applications.[3][4]

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a key chiral building block whose structural motif is found in various pharmacologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of its enantiomers, targeting researchers and professionals in drug development and organic synthesis.

Strategic Approaches to Asymmetric Synthesis

Several powerful strategies have been developed for the enantioselective construction of highly substituted cyclopentanes.[5][6] Key methodologies include:

  • Organocatalytic Michael Addition: Chiral amines, thioureas, and squaramides are effective catalysts for the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems, a foundational step in building the cyclopentane ring.[7][8][9][10] Proline and its derivatives, in particular, are well-established catalysts for asymmetric aldol and Michael reactions.[11][12][13]

  • Tandem/Domino Reactions: These elegant processes combine multiple bond-forming events in a single pot, often initiated by a conjugate addition, to rapidly construct complex cyclic systems with high stereocontrol.[7][14][15]

  • Transition Metal Catalysis: Rhodium complexes, particularly with chiral ligands like BINAP, are highly effective for asymmetric 1,4-addition of organoboron reagents to enones, offering a direct route to functionalized cyclic ketones.[16][17][18][19][20][21]

This application note will focus on a plausible and efficient organocatalytic approach, leveraging a tandem Michael/alkylation reaction, a strategy known for its high stereoselectivity and operational simplicity.[7][22]

Proposed Synthetic Route: An Organocatalytic Tandem Michael/Alkylation Strategy

The proposed synthesis for the enantiomers of this compound is outlined below. This route employs a chiral diarylprolinol silyl ether catalyst to control the stereochemistry of the initial Michael addition, which sets the two contiguous stereocenters.

Retrosynthetic Analysis

Retrosynthesis Target This compound Intermediate1 Chiral Cyclopentanone Ester Target->Intermediate1 Hydrolysis & Decarboxylation Intermediate2 Michael Adduct Intermediate1->Intermediate2 Intramolecular Alkylation StartingMaterials 2-Cyclopenten-1-one + 4-Fluorobenzaldehyde derivative + Malonate Intermediate2->StartingMaterials Asymmetric Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

Workflow cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Intramolecular Cyclization & Decarboxylation Start Diethyl malonate & 4-Fluorobenzoyl chloride Michael_Acceptor Diethyl (4-fluorobenzoyl)malonate Start->Michael_Acceptor Acylation Michael_Product Chiral Michael Adduct Michael_Acceptor->Michael_Product Organocatalytic Michael Addition Cyclopentenone Cyclopent-2-en-1-one Cyclopentenone->Michael_Product Organocatalytic Michael Addition Catalyst Chiral Diarylprolinol Silyl Ether Catalyst->Michael_Product Organocatalytic Michael Addition Cyclization Intramolecular Alkylation (S_N2) Michael_Product->Cyclization Cyclopentane_Diester trans-Cyclopentane Diester Derivative Cyclization->Cyclopentane_Diester Hydrolysis Saponification Cyclopentane_Diester->Hydrolysis Decarboxylation Acidification & Heat Hydrolysis->Decarboxylation Final_Product trans-2-(4-Fluorobenzoyl)cyclopentane- 1-carboxylic acid Decarboxylation->Final_Product

Caption: Proposed synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (4-fluorobenzoyl)malonate

This protocol describes the preparation of the Michael donor.

Materials:

  • Diethyl malonate

  • Magnesium turnings

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • 4-Fluorobenzoyl chloride

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.0 eq).

  • Add a solution of diethyl malonate (1.0 eq) in anhydrous ethanol and a catalytic amount of iodine.

  • Heat the mixture to initiate the reaction. Once initiated, add the remaining diethyl malonate solution dropwise.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture to 0 °C and add anhydrous diethyl ether.

  • Add a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Asymmetric Michael Addition and In-Situ Cyclization

This protocol details the key stereochemistry-defining step and subsequent cyclization.

Materials:

  • Diethyl (4-fluorobenzoyl)malonate (from Protocol 1)

  • Cyclopent-2-en-1-one

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or the corresponding (R)-enantiomer for the other product enantiomer)

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (anhydrous, powdered)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add diethyl (4-fluorobenzoyl)malonate (1.2 eq) and anhydrous DCM.

  • Add the chiral diarylprolinol silyl ether catalyst (0.1 eq).

  • Cool the mixture to -20 °C.

  • Add cyclopent-2-en-1-one (1.0 eq) dropwise.

  • Stir the reaction at -20 °C and monitor by TLC until the starting material is consumed (typically 24-48 hours).

  • Upon completion, add anhydrous powdered potassium carbonate (2.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours to promote the intramolecular cyclization.

  • Quench the reaction with 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude cyclopentane derivative by column chromatography on silica gel.

Protocol 3: Hydrolysis and Decarboxylation

This final protocol describes the conversion of the intermediate ester to the target carboxylic acid.

Materials:

  • Purified cyclopentane intermediate from Protocol 2

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (6 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the cyclopentane intermediate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature until the saponification is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the remaining aqueous solution to pH 1-2 with 6 M HCl at 0 °C.

  • Heat the mixture to 50-60 °C for 2-4 hours to effect decarboxylation.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the enantiomerically enriched product.

Data and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis. The values are based on typical results for similar organocatalytic reactions found in the literature.[7][22]

StepProductExpected YieldExpected Diastereomeric Ratio (trans:cis)Expected Enantiomeric Excess (ee)
1Diethyl (4-fluorobenzoyl)malonate80-90%N/AN/A
2Chiral cyclopentane diester derivative70-85%>20:1>95%
3This compound85-95%>20:1>95%

Characterization: The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and diastereoselectivity.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess of the final product.

  • Melting Point and Optical Rotation: To characterize the physical properties of the enantiomerically pure compound.

Troubleshooting and Key Considerations

  • Low Enantioselectivity: The choice of chiral catalyst is crucial. Ensure the catalyst is of high purity. Reaction temperature and solvent can also significantly impact enantioselectivity.

  • Low Diastereoselectivity: The trans isomer is generally the thermodynamically favored product. Incomplete cyclization or epimerization can lead to lower diastereoselectivity. Ensure sufficient reaction time and appropriate base for the cyclization step.

  • Incomplete Decarboxylation: Ensure complete acidification and adequate heating during the final step. Monitoring by NMR can confirm the disappearance of the ester signals.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of the enantiomers of this compound. The described organocatalytic tandem Michael/alkylation strategy offers a robust and efficient route to this valuable chiral building block. By carefully controlling the reaction conditions and utilizing the appropriate chiral catalyst, researchers can obtain the target molecule in high yield and with excellent stereocontrol, facilitating its use in drug discovery and development programs.

References

  • Remeš, M., & Veselý, J. (2012). Highly Enantioselective Organocatalytic Formation of Functionalized Cyclopentane Derivatives via Tandem Conjugate Addition/α‐Alkylation of Enals. European Journal of Organic Chemistry, 2012(20), 3747–3752. [Link]

  • Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634–3637. [Link]

  • ResearchGate. (n.d.). Enantioselective tandem Michael/Michael addition reactions for chiral cyclopentanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. Retrieved from [Link]

  • R Discovery. (2012). Highly Enantioselective Organocatalytic Formation of Functionalized Cyclopentane Derivatives via Tandem Conjugate Addition/α‐Alkylation of Enals. Retrieved from [Link]

  • Beilstein Journals. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Retrieved from [Link]

  • Liu, F., et al. (2007). Rh-catalyzed highly enantioselective formation of functionalized cyclopentanes and cyclopentanones. Organic & Biomolecular Chemistry, 5(21), 3531–3534. [Link]

  • National Center for Biotechnology Information. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. Retrieved from [Link]

  • Zu, L., et al. (2007). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. Angewandte Chemie International Edition, 46(20), 3732-3734. [Link]

  • Takaya, Y., et al. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. [Link]

  • ResearchGate. (n.d.). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved from [Link]

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. [Link]

  • Royal Society of Chemistry. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Retrieved from [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 07-12. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of proline derivatives. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Sci-Hub. (1998). ChemInform Abstract: Rhodium‐Catalyzed Asymmetric 1,4‐Addition of Aryl‐ and Alkenylboronic Acids to Enones. Retrieved from [Link]

  • O-Hata, T., et al. (2021). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Journal of Synthetic Organic Chemistry, Japan, 79(6), 556-566. [Link]

Sources

The Strategic Utility of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with precisely controlled three-dimensional architecture is insatiable. Among the myriad of available building blocks, substituted cyclopentane derivatives have garnered significant attention due to their prevalence in biologically active natural products and their ability to enforce specific conformations upon larger molecules. This guide introduces trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid , a versatile and strategically important building block for organic synthesis. Its unique combination of a rigid cyclopentyl core, a reactive carboxylic acid handle, and a fluorinated aromatic moiety makes it an invaluable precursor for a diverse range of complex molecular targets.

The fluorobenzoyl group not only provides a site for further chemical modification but also introduces a fluorine atom, a common feature in modern pharmaceuticals that can enhance metabolic stability, binding affinity, and bioavailability. The trans stereochemistry of the substituents on the cyclopentane ring offers a defined spatial arrangement, crucial for designing molecules with specific interactions with biological targets. This document provides a comprehensive overview of the properties, synthesis, and synthetic applications of this valuable building block, complete with detailed protocols to facilitate its use in the research laboratory.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations is paramount before employing any chemical in a synthetic workflow. The data presented below is a combination of predicted values and data from structurally analogous compounds.

PropertyValueSource/Comment
CAS Number 733741-06-5[1]
Molecular Formula C₁₃H₁₃FO₃Calculated
Molecular Weight 236.24 g/mol Calculated
Appearance White to off-white solid (Predicted)Based on similar compounds
Melting Point Not availableExperimental data not found
Boiling Point Not availableExperimental data not found
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in non-polar solvents and water.Inferred from structure

Safety and Handling Precautions:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

    • Avoid inhalation of dust and contact with skin and eyes.[4][5]

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Proposed Synthesis of the Building Block

The synthesis of this compound can be envisioned through a multi-step sequence, leveraging well-established organic transformations. The following protocol outlines a plausible and efficient route starting from commercially available materials.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Stereoselective Reduction A Cyclopentene D 2-(4-Fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid A->D 1. (COCl)₂, 2. 4-Fluorobenzoyl chloride, AlCl₃ B 4-Fluorobenzoyl chloride C AlCl₃ F This compound D->F H₂, Pd/C E H₂, Pd/C

Caption: Proposed synthetic workflow for the preparation of the target building block.

Protocol 1: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Cyclopentene Carboxylic Acid Derivative

This initial step involves the acylation of a cyclopentene derivative with 4-fluorobenzoyl chloride. This reaction is a classic Friedel-Crafts acylation, a cornerstone of C-C bond formation to aromatic rings, adapted here for an enol ether or related species derived from a cyclopentanone precursor. For our purposes, we will consider a more direct, albeit theoretical, acylation of a protected cyclopentene carboxylic acid.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred DCM, slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Acyl Chloride Addition: In the dropping funnel, dissolve 4-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM (20 mL) and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition is complete, add a solution of a suitable cyclopentene carboxylate precursor (1.0 eq.) in anhydrous DCM (30 mL) dropwise over 1 hour.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Stereoselective Hydrogenation

The second step involves the reduction of the double bond in the cyclopentene ring. Catalytic hydrogenation is a reliable method for this transformation and often favors the formation of the more thermodynamically stable trans product.

  • Reaction Setup: Dissolve the crude product from Step 1 in ethanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 5 mol%) to the solution.

  • Hydrogenation: Place the flask on a hydrogenation apparatus and purge the system with hydrogen gas. Pressurize the vessel to 50 psi of hydrogen and stir vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The carboxylic acid can be readily converted into a variety of functional groups, while the ketone can undergo a range of transformations.

Synthetic_Applications cluster_0 Carboxylic Acid Modifications cluster_1 Ketone Modifications A This compound B Amide Formation A->B Amine, Coupling Agent C Esterification A->C Alcohol, Acid Catalyst D Reduction to Alcohol A->D LiAlH₄ or BH₃ E Reduction to Alcohol A->E NaBH₄ F Reductive Amination A->F Amine, NaBH(OAc)₃ G Wittig Reaction A->G Phosphonium Ylide

Caption: Potential synthetic transformations of the title building block.

Protocol 2: Amide Coupling for Library Synthesis

The carboxylic acid moiety is an ideal handle for amide bond formation, a key reaction in the synthesis of peptidomimetics and other bioactive molecules.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

This protocol can be adapted for parallel synthesis to generate a library of diverse amides for screening in drug discovery programs. The use of substituted cyclopentane carboxylic acids as building blocks is a common strategy in medicinal chemistry.[6][7][8]

Protocol 3: Stereoselective Reduction of the Ketone

The ketone functionality can be stereoselectively reduced to a secondary alcohol, introducing a new stereocenter and a hydroxyl group for further functionalization.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol (0.1 M) in a round-bottom flask and cool to 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of a bulky reducing agent can enhance the stereoselectivity of the reduction.

  • Reaction Progression: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting diastereomeric alcohols by flash column chromatography.

The resulting diol can be a valuable intermediate for the synthesis of ligands for metal-catalyzed reactions or as a chiral auxiliary.

Conclusion

This compound represents a strategically valuable building block for organic synthesis. Its well-defined stereochemistry, coupled with two distinct and reactive functional groups, provides a versatile platform for the construction of complex molecular architectures. The protocols detailed herein offer a practical guide for its synthesis and subsequent elaboration. As the quest for novel chemical entities with tailored properties continues, the utility of such thoughtfully designed building blocks will undoubtedly play an increasingly critical role in advancing the frontiers of chemical and pharmaceutical research.

References

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Available from: [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. Available from: [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
  • trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. PubChem. Available from: [Link]

  • TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID CAS#: 733740-98-2. ChemWhat. Available from: [Link]

  • Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides. ACS Publications. Available from: [Link]

  • Safety Data Sheet: Cyclopentane. Carl ROTH. Available from: [Link]

  • Cyclopentane - SAFETY DATA SHEET. PENTA s.r.o. Available from: [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Princeton University. Available from: [Link]

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]

  • Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides. Universität Freiburg. Available from: [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans. West Liberty University. Available from: [Link]

  • Stereospecific synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific matrix metalloproteinase inhibitors. PubMed. Available from: [Link]

  • Cyclopentanecarboxylic acid. Wikipedia. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Available from: [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for: trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

The confluence of a conformationally constrained carbocyclic scaffold with a strategically placed fluorinated aromatic moiety presents a compelling starting point for novel therapeutic agent discovery. This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications and investigational protocols for trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. While direct biological data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds to propose high-probability research avenues and robust experimental workflows. We will explore its synthetic considerations, hypothesize its utility based on the well-documented roles of its constituent fragments—the cyclopentane carboxylic acid and the 4-fluorobenzoyl group—and provide detailed, actionable protocols for its biological evaluation.

Molecular Rationale and Design Strategy

The structure of this compound incorporates two key pharmacophoric elements: the cyclopentane carboxylic acid core and the 4-fluorobenzoyl substituent.

  • The Cyclopentane Scaffold: The cyclopentane ring is a "privileged scaffold" in medicinal chemistry. Its non-planar, conformationally flexible nature allows its substituents to be projected into three-dimensional space in a well-defined manner, which can be critical for precise interaction with biological targets like enzyme active sites or receptor binding pockets. Derivatives of cyclopentane carboxylic acid have been successfully developed as potent inhibitors of various enzymes, including matrix metalloproteinases (MMPs), and as receptor antagonists. Furthermore, the carboxylic acid group can act as a bioisostere for other functionalities or as a key hydrogen bonding and salt-bridge forming group.[1][2][3]

  • The 4-Fluorobenzoyl Moiety: The incorporation of a fluorine atom into a phenyl ring is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical properties. The 4-fluorobenzoyl group can enhance metabolic stability by blocking potential sites of aromatic hydroxylation, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding interactions.[4] This group is a key component in numerous approved drugs and investigational molecules, where it often contributes to enhanced biological activity.[5][6] For instance, fluorobenzoyl-containing compounds have shown promise as antibacterial agents.[7][8]

The trans stereochemistry of the substituents on the cyclopentane ring is a critical design element, fixing the relative orientation of the carboxylic acid and the benzoyl group. This defined spatial relationship is expected to be a key determinant of the molecule's biological activity and selectivity.

Synthetic Strategy: A Proposed Route

A potential synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow A Cyclopentene B 1-(4-Fluorobenzoyl)cyclopentene A->B Friedel-Crafts Acylation (4-Fluorobenzoyl chloride, Lewis Acid) C trans-2-(4-Fluorobenzoyl)cyclopentanol B->C Stereoselective Reduction (e.g., Catalytic Hydrogenation) D This compound C->D Oxidation (e.g., Jones Oxidation)

Caption: A proposed synthetic workflow for the target compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • Cyclopentene

  • 4-Fluorobenzoyl chloride[10]

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Friedel-Crafts Acylation: To a solution of cyclopentene (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 eq) portion-wise. Stir the mixture for 15 minutes, then add 4-fluorobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully pouring it onto ice, and then add 1M HCl. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to yield crude 1-(4-fluorobenzoyl)cyclopentene. Purify by column chromatography.

  • Stereoselective Reduction: Dissolve the purified enone (1.0 eq) in MeOH and add 10% Pd/C (5 mol%). Subject the mixture to an atmosphere of H₂ (balloon or Parr shaker) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture through Celite® and concentrate the filtrate to yield crude trans-2-(4-fluorobenzoyl)cyclopentanol. The trans isomer is often the major product in such reductions.

  • Oxidation: Dissolve the crude alcohol (1.0 eq) in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 2-4 hours at 0 °C. Quench the reaction with isopropanol. Dilute the mixture with water and extract with diethyl ether. Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography to yield the final product, this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Applications and Investigational Workflows

Based on the structural motifs present in the target molecule, several potential biological applications can be hypothesized. The following sections outline these potential applications and provide general protocols for their investigation.

Potential as an Anti-inflammatory and Anticancer Agent via HDAC or AKR1C Inhibition

Cycloalkane carboxylic acids have been identified as scaffolds for potent histone deacetylase (HDAC) inhibitors and aldo-keto reductase (AKR1C) inhibitors.[11] Both HDACs and AKR1Cs are implicated in cancer and inflammation.

Investigational Workflow:

G cluster_1 Workflow for HDAC/AKR1C Inhibitor Evaluation A Compound Synthesis & Purification B In vitro Enzyme Inhibition Assays (HDACs, AKR1C1, AKR1C3) A->B Determine IC50 values C Cell-based Assays (Proliferation, Apoptosis, Cytokine Release) B->C Validate cellular activity D In vivo Models (Xenograft, Inflammation Models) C->D Assess efficacy and safety

Caption: Workflow for evaluating the compound as an HDAC/AKR1C inhibitor.

Protocol 3.1.1: In vitro HDAC Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for the specific HDAC isozyme of interest.

Materials:

  • This compound

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease like trypsin)

  • Trichostatin A (TSA) as a positive control

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a dilution series in assay buffer.

  • In a 96-well plate, add the test compound dilutions, the positive control (TSA), and a vehicle control (DMSO).

  • Add the HDAC enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. This will cleave the deacetylated substrate, releasing the fluorescent AMC group.

  • Incubate for a further 15-30 minutes at 37 °C.

  • Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
Test CompoundTBDTBD
TSA (Control)~5~10
Potential as an Antibacterial Agent

The presence of the 4-fluorobenzoyl group suggests potential antibacterial activity, as seen in other classes of compounds like fluorobenzoylthiosemicarbazides.[7][8]

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ampicillin or other appropriate antibiotic as a positive control

  • 96-well clear microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Test CompoundTBDTBD
AmpicillinTBDTBD

Concluding Remarks

This compound represents a molecule of significant interest for medicinal chemistry exploration. Its rational design, combining a privileged carbocyclic core with a fluorine-containing aromatic moiety, provides a strong basis for hypothesizing its utility as an anti-inflammatory, anticancer, or antibacterial agent. The protocols detailed in this guide offer a robust framework for the synthesis and biological evaluation of this compound and its future analogs. Further investigation is warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

  • Journal of Medicinal Chemistry. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
  • ResearchGate. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
  • Chem-Impex. 4-Fluorobenzoyl chloride.
  • PubMed. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists.
  • PMC - NIH.
  • Benchchem.
  • Unknown Source. The Role of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Iloperidone Synthesis.
  • Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride.
  • Rieke Metals, Inc. trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid.
  • PubChem - NIH. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879.
  • Sigma-Aldrich. 4-Fluorobenzoyl chloride 98 403-43-0.
  • Google Patents. Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • MDPI. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
  • PubMed.
  • ResearchGate. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.

Sources

The Emergence of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid in the Pursuit of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for potent and selective therapeutic agents with minimized side effects is a perpetual challenge. The development of anti-inflammatory drugs serves as a prime example, with the evolution from non-selective NSAIDs to COX-2 selective inhibitors, and now a focus on downstream targets in the inflammatory cascade. This document delineates the potential of a novel chemical entity, trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid , as a scaffold for the development of next-generation therapeutics. We will explore its hypothesized mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and discuss the interpretation of data for its progression as a drug candidate.

The Rationale for a New Generation of Anti-Inflammatory Agents

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The non-selective inhibition of both isoforms by traditional NSAIDs can lead to gastrointestinal complications.

The development of selective COX-2 inhibitors was a significant step forward, offering potent anti-inflammatory effects with a better gastric safety profile. However, long-term use of some COX-2 inhibitors has been associated with cardiovascular side effects, leading to the withdrawal of some of these drugs from the market. This has spurred research into alternative therapeutic targets within the prostaglandin biosynthetic pathway. One such promising target is microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that acts downstream of COX-2 and is specifically responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[1][2][3]

The chemical structure of this compound, with its carboxylic acid moiety and fluorinated benzoyl group, presents a compelling starting point for the design of inhibitors that could target these key enzymes in the inflammatory pathway. The fluorine substitution can enhance metabolic stability and binding affinity, making it an attractive feature for drug design.[4]

Hypothesized Mechanism of Action

We hypothesize that this compound may act as a selective inhibitor of either COX-2 or mPGES-1. Inhibition of these enzymes would block the production of PGE2, thereby reducing inflammation and pain.

Inflammatory_Pathway Hypothesized Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Compound trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid Compound->COX2 Hypothesis 1: Selective Inhibition Compound->mPGES1 Hypothesis 2: Selective Inhibition

Caption: Potential points of intervention for this compound in the arachidonic acid cascade.

Synthesis and Characterization

A plausible synthetic route for this compound is outlined below. This multi-step synthesis would be followed by rigorous purification and characterization to ensure the identity and purity of the final compound.

Proposed Synthetic Pathway

A potential synthetic approach could involve a Friedel-Crafts acylation of fluorobenzene with cyclopentane-1,2-dicarboxylic anhydride, followed by stereoselective reduction and separation of diastereomers.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of anhydrous aluminum chloride in dry dichloromethane, add cyclopentane-1,2-dicarboxylic anhydride portion-wise at 0 °C.

  • Slowly add fluorobenzene to the reaction mixture and allow it to stir at room temperature for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Ketone

  • Dissolve the crude product from Step 1 in a suitable solvent such as methanol.

  • Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography.

  • Neutralize the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Separation of Diastereomers and Purification

  • The resulting mixture of diastereomers can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • The fractions containing the desired trans isomer are collected and the solvent is evaporated.

  • The final product is further purified by recrystallization.

Characterization

The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the trans stereochemistry.Characteristic peaks for the aromatic and cyclopentyl protons with specific coupling constants for the trans configuration.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A singlet or multiplet in the expected chemical shift range for an aryl fluoride.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of C₁₃H₁₃FO₃.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating >95% purity.

In Vitro Biological Evaluation

A series of in vitro assays are essential to determine the biological activity and selectivity of the synthesized compound.

In_Vitro_Workflow In Vitro Evaluation Workflow Compound Synthesized Compound COX1_Assay COX-1 Inhibition Assay Compound->COX1_Assay COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay mPGES1_Assay mPGES-1 Inhibition Assay Compound->mPGES1_Assay Cell_Based_Assay Cell-Based PGE2 Assay (e.g., LPS-stimulated macrophages) Compound->Cell_Based_Assay Data_Analysis Data Analysis: IC₅₀ Determination Selectivity Index COX1_Assay->Data_Analysis COX2_Assay->Data_Analysis mPGES1_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Sources

The Strategic Role of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic Acid in the Synthesis of Potent P2Y12 Receptor Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The P2Y12 Receptor as a Critical Target in Antithrombotic Therapy

The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1][2] Upon activation by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[1][2] Consequently, inhibitors of the P2Y12 receptor are a cornerstone of antiplatelet therapy, particularly for the prevention of thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][2]

Among the most effective P2Y12 inhibitors are the thienopyridine prodrugs, such as clopidogrel and prasugrel.[1][2] These molecules are metabolized in vivo to an active metabolite that irreversibly binds to the P2Y12 receptor, thereby preventing platelet activation and aggregation for the lifespan of the platelet.[1][2] The chemical scaffold of these potent inhibitors is often complex, requiring a multi-step synthesis. A key building block in the industrial synthesis of prasugrel is trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This application note provides a detailed guide on the utilization of this crucial intermediate in the synthesis of a P2Y12 inhibitor, along with comprehensive protocols for evaluating its biological activity.

Synthesis of a Potent P2Y12 Inhibitor: A Representative Protocol for Prasugrel

The synthesis of prasugrel from its precursors is a multi-step process. The following protocol is a representative example based on established synthetic routes, highlighting the conversion of a key intermediate derived from this compound.[3][4][5][6][7][8][9][10][11]

Workflow for the Synthesis of Prasugrel

cluster_0 Intermediate Synthesis cluster_1 Core Assembly and Final Product Formation Intermediate_A trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid Intermediate_B 2-bromo-1-cyclopropyl-2- (2-fluorophenyl)ethanone Intermediate_A->Intermediate_B Multi-step conversion Condensation Condensation Reaction Intermediate_B->Condensation Thienopyridine 5,6,7,7a-tetrahydrothieno [3,2-c]pyridin-2(4H)-one hydrochloride Thienopyridine->Condensation Intermediate_C 5-(2-cyclopropyl-1-(2-fluorophenyl)- 2-oxoethyl)-5,6,7,7a-tetrahydrothieno [3,2-c]pyridin-2(4H)-one Condensation->Intermediate_C Acetylation Acetylation Intermediate_C->Acetylation Prasugrel_Base Prasugrel Base Acetylation->Prasugrel_Base Salt_Formation Salt Formation (HCl) Prasugrel_Base->Salt_Formation Prasugrel_HCl Prasugrel Hydrochloride Salt_Formation->Prasugrel_HCl

Caption: Synthetic workflow for Prasugrel.

Materials:

  • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (derived from this compound)

  • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

  • Anhydrous potassium carbonate

  • Acetonitrile

  • Acetic anhydride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (ethanolic solution)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

Step 1: Condensation [7]

  • To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (0.8 eq) in acetonitrile to the reaction mixture.

  • Stir the reaction mixture at 0-5 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

Step 2: Acetylation [4]

  • To a solution of the crude product from Step 1 in anhydrous DMF, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add acetic anhydride (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Prasugrel base.

Step 3: Purification and Salt Formation [11]

  • Purify the crude Prasugrel base by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Dissolve the purified Prasugrel base in ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ethanol (1.0 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the precipitation of Prasugrel hydrochloride.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain Prasugrel hydrochloride as a white to off-white solid.

Protocols for Evaluating P2Y12 Inhibition

The following are detailed protocols for the most common assays used to evaluate the inhibitory activity of P2Y12 antagonists.

Light Transmission Aggregometry (LTA)

LTA is the historical gold standard for assessing platelet function.[12] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Workflow for Light Transmission Aggregometry

Blood_Collection Collect whole blood in sodium citrate tubes PRP_Preparation Centrifuge to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation Further centrifuge to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Aggregometer_Setup Set up aggregometer with PRP and PPP (for baseline) PRP_Preparation->Aggregometer_Setup PPP_Preparation->Aggregometer_Setup Incubation Incubate PRP with test inhibitor or vehicle Aggregometer_Setup->Incubation Agonist_Addition Add ADP to induce platelet aggregation Incubation->Agonist_Addition Data_Acquisition Measure change in light transmission over time Agonist_Addition->Data_Acquisition Analysis Calculate percentage of aggregation Data_Acquisition->Analysis

Caption: Workflow for Light Transmission Aggregometry.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate tubes

  • Adenosine diphosphate (ADP)

  • Phosphate-buffered saline (PBS)

  • Platelet-poor plasma (PPP)

  • Aggregometer and cuvettes with stir bars

Protocol: [13][14]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Aggregometer Setup:

    • Adjust the aggregometer to 0% transmission with PRP and 100% transmission with PPP.

  • Assay Procedure:

    • Pipette PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Add the test inhibitor (e.g., the synthesized Prasugrel active metabolite) or vehicle control to the PRP and incubate for a specified time at 37°C.

    • Initiate stirring and record the baseline light transmission.

    • Add ADP (typically 5-20 µM final concentration) to the cuvette to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum aggregation is determined as the percentage change in light transmission from baseline.

    • Calculate the IC50 value for the inhibitor by testing a range of concentrations.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the P2Y12 signaling pathway.[15][16][17] P2Y12 receptor activation leads to dephosphorylation of VASP, while inhibition of the receptor results in VASP phosphorylation.

Workflow for VASP Phosphorylation Assay

Blood_Sample Collect whole blood in sodium citrate tubes Incubation_2 Incubate blood with test inhibitor or vehicle Blood_Sample->Incubation_2 Incubation_1 Incubate blood with PGE1 +/- ADP Fixation Fix cells with paraformaldehyde Incubation_1->Fixation Incubation_2->Incubation_1 Permeabilization Permeabilize platelets Fixation->Permeabilization Staining Stain with fluorescently labeled anti-VASP-P antibody Permeabilization->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis Calculate Platelet Reactivity Index (PRI) Flow_Cytometry->Data_Analysis

Caption: Workflow for VASP Phosphorylation Assay.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate tubes

  • Prostaglandin E1 (PGE1)

  • Adenosine diphosphate (ADP)

  • Paraformaldehyde

  • Permeabilization buffer

  • Fluorescently labeled monoclonal antibody specific for phosphorylated VASP (Ser239)

  • Flow cytometer

Protocol: [18][19]

  • Sample Preparation:

    • Incubate whole blood with the test inhibitor or vehicle control for a specified time.

  • Stimulation:

    • In separate tubes, incubate the blood samples with either PGE1 alone or a combination of PGE1 and ADP. PGE1 induces VASP phosphorylation, while ADP acting through P2Y12 causes dephosphorylation.

  • Fixation and Permeabilization:

    • Stop the reaction by adding paraformaldehyde to fix the cells.

    • Wash the cells and then add a permeabilization buffer to allow antibody access to intracellular proteins.

  • Staining:

    • Incubate the permeabilized cells with a fluorescently labeled anti-VASP-P antibody.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, gating on the platelet population.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for both the PGE1-treated and the PGE1 + ADP-treated samples.

    • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100%. A lower PRI indicates greater P2Y12 inhibition.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of the inhibitor's binding affinity (Ki).

Workflow for Radioligand Binding Assay

Membrane_Prep Prepare membranes from platelets or P2Y12-expressing cells Reaction_Setup Set up reaction with membranes, radioligand, and test inhibitor Membrane_Prep->Reaction_Setup Incubation Incubate to allow binding to reach equilibrium Reaction_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filter to remove non-specific binding Filtration->Washing Scintillation_Counting Measure radioactivity on the filter Washing->Scintillation_Counting Data_Analysis Calculate Ki value Scintillation_Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Human platelet membranes or membranes from cells overexpressing the P2Y12 receptor

  • Radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413)[20]

  • Unlabeled P2Y12 antagonist (for non-specific binding determination)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol: [20][21][22][23][24]

  • Reaction Setup:

    • In a microplate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test inhibitor.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled P2Y12 antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing:

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the inhibitor concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation.

Data Analysis and Interpretation

The data obtained from these assays can be used to characterize the pharmacological profile of the synthesized P2Y12 inhibitor.

AssayKey ParameterInterpretation
Light Transmission Aggregometry (LTA) IC50The concentration of inhibitor required to reduce ADP-induced platelet aggregation by 50%. A lower IC50 indicates higher potency.
VASP Phosphorylation Assay Platelet Reactivity Index (PRI)A measure of the extent of P2Y12 receptor inhibition. A lower PRI indicates more effective inhibition.
Radioligand Binding Assay KiThe equilibrium dissociation constant for the inhibitor binding to the P2Y12 receptor. A lower Ki indicates higher binding affinity.

Structure-Activity Relationship (SAR) Insights

The thienopyridine class of P2Y12 inhibitors, including prasugrel, shares a common structural motif.[25][26][27] The this compound scaffold provides the core structure for the side chain that is crucial for the interaction with the P2Y12 receptor. The cyclopropyl and fluorophenyl groups are key for the metabolic activation of the prodrug and for the subsequent covalent binding of the active metabolite to the receptor.[1][2] Modifications to this side chain can significantly impact the potency, metabolic stability, and pharmacokinetic profile of the inhibitor. The trans stereochemistry of the cyclopentane ring is also critical for optimal activity.

Conclusion

This compound is a vital starting material in the synthesis of potent P2Y12 inhibitors like prasugrel. The synthetic protocols and bioassay methods detailed in this application note provide a comprehensive guide for researchers in the field of drug discovery and development. A thorough understanding of the synthesis and biological evaluation of these compounds is essential for the development of new and improved antithrombotic therapies.

References

  • P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - Oxford Academic. Available from: [Link]

  • Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. Available from: [Link]

  • Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed. Available from: [Link]

  • Stago's VASP Assay Used For P2Y12 Biomarker Studies. Available from: [Link]

  • Chapter-Four-Prasugrel-Hydrochloride.pdf - ResearchGate. Available from: [Link]

  • Vasodilator-Stimulated Phosphoprotein (VASP) Assay - Thoracic Key. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis - PubMed. Available from: [Link]

  • Platelet Aggregation - Plavix Sensitivity - Machaon Diagnostics. Available from: [Link]

  • A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment - Taylor & Francis Online. Available from: [Link]

  • Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - NIH. Available from: [Link]

  • Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. Available from: [Link]

  • Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PubMed. Available from: [Link]

  • P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - Oxford Academic. Available from: [Link]

  • WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents.
  • Radioligand Binding Assay - Creative Bioarray. Available from: [Link]

  • WO 2012/001486 Al - Googleapis.com.
  • Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter? - PubMed. Available from: [Link]

  • State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed. Available from: [Link]

  • Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PubMed Central. Available from: [Link]

  • What is VASP-P? - The Fritsma Factor. Available from: [Link]

  • Chemical structures of the thienopyridine compounds prasugrel and clopidogrel. Available from: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents.
  • Receptor Binding Assays - Multiwell Plates. Available from: [Link]

  • Prasugrel Hydrochloride - OUCI. Available from: [Link]

  • WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents.
  • The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed. Available from: [Link]

  • WO2011069473A1 - A method for the preparation of prasugrel hydrochloride in polymorphous form b - Google Patents.

Sources

Application Notes and Protocols for the Esterification of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the esterification of trans-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active molecules. We present a selection of robust and scalable protocols, detailing the underlying chemical principles and providing step-by-step instructions. This guide is intended for researchers, scientists, and drug development professionals seeking reliable methods for the synthesis of ester derivatives of this keto-acid. The protocols have been designed to ensure high yields, purity, and preservation of the crucial trans stereochemistry.

Introduction: Strategic Importance of Esterification

Esterification is a fundamental transformation in organic synthesis and medicinal chemistry. For a molecule like this compound, converting the carboxylic acid moiety into an ester can serve several critical purposes in a drug development pipeline:

  • Prodrug Synthesis: Esterification is a common strategy to create prodrugs with improved bioavailability, solubility, or targeted delivery. The ester can be designed to be hydrolyzed in vivo by esterases, releasing the active carboxylic acid.

  • Modification of Pharmacokinetic Properties: The nature of the ester group can be tuned to modulate the lipophilicity and other physicochemical properties of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Protection for Subsequent Reactions: The carboxylic acid may be incompatible with reagents used in subsequent synthetic steps. Converting it to an ester protects this functionality, allowing for transformations elsewhere in the molecule.

  • Facilitation of Purification: Ester derivatives are often more amenable to purification techniques like chromatography or distillation compared to the parent carboxylic acids.

This application note will focus on the synthesis of the methyl ester as a representative example, though the principles can be readily adapted for other alkyl esters.

Analysis of the Substrate: Chemical Considerations

The successful esterification of this compound requires careful consideration of its structural features:

  • The Carboxylic Acid: This is our target functional group for esterification.

  • The Ketone: The benzoyl ketone is a key structural feature. The chosen esterification conditions must be mild enough to avoid side reactions involving the ketone, such as reduction or enolization-based reactions.

  • Stereochemistry: The trans relationship between the benzoyl and carboxyl groups on the cyclopentane ring is crucial for the biological activity of many derivatives. The selected protocol must not induce epimerization at either stereocenter.

  • Steric Hindrance: The carboxylic acid is located on a five-membered ring and is adjacent to a bulky 4-fluorobenzoyl group. This steric hindrance may slow down certain esterification reactions and necessitate the use of activating agents.

Recommended Esterification Protocols

Given the substrate's characteristics, we will detail two primary methods for its esterification: a mild, modern coupling method (Steglich Esterification) and a highly efficient but hazardous methylation (Diazomethane or TMS-Diazomethane). A classic Fischer esterification is also discussed as a cost-effective but potentially lower-yielding alternative.

Protocol 1: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1] This method is ideal for substrates with sensitive functional groups and steric hindrance.

Rationale for Selection:

  • Mild Conditions: The reaction is run at or below room temperature, minimizing the risk of side reactions or epimerization.

  • High Yields: This method is known for providing excellent yields, even with sterically hindered substrates.[1]

  • Compatibility: It is compatible with the ketone and fluorinated aromatic ring present in the molecule.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve carboxylic acid, alcohol (e.g., MeOH), and DMAP in anhydrous DCM R1 Cool solution to 0°C P1->R1 R2 Add DCC or EDC solution dropwise R1->R2 R3 Stir at 0°C, then warm to RT R2->R3 W1 Filter to remove dicyclohexylurea (DCU) precipitate R3->W1 W2 Wash filtrate with dilute acid, then bicarbonate solution W1->W2 W3 Dry organic layer and concentrate W2->W3 W4 Purify by column chromatography W3->W4

Caption: Workflow for Steglich esterification.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M), methanol (1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Activator Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

ReagentMolar Eq.Purpose
This compound1.0Substrate
Methanol (MeOH)1.5Alcohol for ester formation
Dichloromethane (DCM), anhydrousN/ASolvent
N,N'-Dicyclohexylcarbodiimide (DCC)1.1Carboxylic acid activating agent
4-Dimethylaminopyridine (DMAP)0.1Nucleophilic catalyst
Protocol 2: Esterification using Diazomethane or Trimethylsilyldiazomethane (TMS-Diazomethane)

Diazomethane (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids, producing methyl esters in excellent yields with nitrogen gas as the only byproduct.[2][3] The reaction is rapid and occurs under very mild conditions.[4] However, diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized glassware and extreme caution.[3] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is commercially available as a solution and is less prone to explosion.[5][6]

Rationale for Selection:

  • High Efficiency: The reaction is typically quantitative and very fast.[7]

  • Mild Conditions: Proceeds at room temperature or below, preserving the substrate's integrity.

  • Simple Work-up: The only byproduct is nitrogen gas, simplifying purification.[2]

WARNING: Diazomethane and its precursors are extremely hazardous. This procedure must only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment and specialized, scratch-free glassware. A blast shield is mandatory.

Caption: Mechanism of diazomethane esterification.

  • Preparation: In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of a suitable solvent like diethyl ether or a toluene/methanol co-solvent (e.g., 10:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add TMS-diazomethane solution (2.0 M in hexanes, 1.1-1.2 eq) dropwise via a syringe. You will observe the evolution of nitrogen gas.[6] The yellow color of the TMS-diazomethane should dissipate upon reaction.

  • Reaction: Continue stirring at 0 °C. The reaction is typically complete within 30-60 minutes. If the yellow color persists, the reaction is complete.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess TMS-diazomethane until the yellow color disappears.

  • Concentration: Remove the solvent under reduced pressure. The crude product is often of high purity and may not require further purification. If necessary, it can be purified by passing it through a short plug of silica gel.

ReagentMolar Eq.Purpose
This compound1.0Substrate
TMS-diazomethane (2.0 M in hexanes)1.1-1.2Methylating agent
Toluene/Methanol (10:1) or Diethyl EtherN/ASolvent
Acetic Acid(excess)Quenching agent
Alternative Protocol: Fischer-Speier Esterification

The Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] It is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water that is formed as a byproduct.[9]

Rationale for Consideration:

  • Cost-Effective: The reagents (an alcohol and a strong acid catalyst like H₂SO₄) are inexpensive, making it suitable for large-scale synthesis.[10]

  • Simple Procedure: The experimental setup is straightforward.

Potential Drawbacks:

  • Harsh Conditions: Requires heating and a strong acid, which could potentially lead to side reactions or epimerization, although this is less likely for the specific substrate.

  • Equilibrium Limitations: The reaction is reversible, which can limit the yield.[11]

  • Dissolve the carboxylic acid in a large excess of methanol, which acts as both reagent and solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After cooling, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the ester with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

  • Purify by chromatography or distillation.

Product Characterization

The successful synthesis of the methyl ester of this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most indicative signal for successful esterification will be the appearance of a new singlet at approximately 3.7 ppm, corresponding to the methyl ester protons (-OCH₃).[12] The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) is also a key indicator.

  • ¹⁹F NMR: A single resonance will confirm the integrity of the 4-fluorobenzoyl group.

  • ¹³C NMR: The carbonyl carbon of the newly formed ester will appear around 170-175 ppm, and the methyl carbon of the ester will be observed around 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. For the methyl ester, the expected molecular weight is 264.28 g/mol . The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 265. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the formation of the 4-fluorobenzoyl cation at m/z 123.[13][14]

Troubleshooting and Safety

IssuePossible CauseSuggested Solution
Low Yield (Steglich) Incomplete reaction due to steric hindrance; impure reagents or wet solvent.Increase reaction time; ensure all reagents and solvents are anhydrous; consider using EDC which can be easier to remove during work-up.
Reaction Stalls (Fischer) Equilibrium has been reached.Use a Dean-Stark apparatus to remove water azeotropically; use a larger excess of alcohol.[11]
Side Product Formation Conditions too harsh; reactive impurities.Use a milder method like Steglich esterification; ensure the purity of the starting material.
Difficulty Removing DCU (Steglich) DCU is slightly soluble in DCM.Cool the reaction mixture in an ice bath for 30 minutes before filtration to maximize precipitation; wash the filtrate with a small amount of cold DCM.

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent allergen and sensitizer. Avoid skin contact.[15]

  • Diazomethane and TMS-diazomethane are highly toxic and potentially explosive. Handle with extreme care, following all institutional safety protocols.[3][4]

  • Strong acids like sulfuric acid are corrosive. Handle with care.

References

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2025).
  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts. [Link]

  • Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025). JoVE. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • Steglich esterification. (n.d.). Grokipedia. [Link]

  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2025). Bentham Science Publisher. [Link]

  • Diazomethane (CH2N2). (2025). Master Organic Chemistry. [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]

  • Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (2015). SciSpace. [Link]

  • HATU. (n.d.). Wikipedia. [Link]

  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (n.d.). PMC - NIH. [Link]

  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin. [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. [Link]

  • Mitsunobu Reaction. (2019). Organic-Chemistry.org. [Link]

  • 1H NMR analysis of deuterated fatty acid methyl esters. (n.d.). INIS-IAEA. [Link]

  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007). University of Edinburgh Research Explorer. [Link]

  • Saturated Fatty Acids and Methyl Esters. (n.d.). AOCS. [Link]

  • 1 H NMR spectra of pure methyl ester (a) and methyl ester using... (n.d.). ResearchGate. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012). PubMed. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Tutor. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. [Link]

  • Derivatization of Carboxylic Acids With Diazomethane. (n.d.). Scribd. [Link]

  • Diazomethane. (2015). Chem-Station Int. Ed. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure. [Link]

  • High performance purification process of methyl and ethyl esters produced by transesterification. (n.d.). CONICET. [Link]

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (n.d.). [No Source Provided]. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry (RSC Publishing). [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. [Link]

  • US4230849A - Process for the activation of carboxylic acids. (n.d.).
  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022). YouTube. [Link]

  • 4-Fluorobenzoyl chloride. (n.d.). PubChem - NIH. [Link]

  • Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2025). [No Source Provided]. [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. (2025). ResearchGate. [Link]

  • P-fluorobenzoyl chloride for characterization of active hydrogen functional groups by fluorine-19 nuclear magnetic resonance spectrometry. (n.d.). Analytical Chemistry - ACS Publications. [Link]

  • Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. (2022). ACS Omega. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). [No Source Provided]. [Link]

  • Mass spectra of fluorocarbons. (n.d.). [No Source Provided]. [Link]

  • Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. (n.d.). [No Source Provided]. [Link]

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on conducting nucleophilic substitution reactions on trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This versatile substrate possesses two primary sites for nucleophilic attack: the carboxylic acid moiety and the activated aromatic ring. This guide details the mechanistic basis, experimental protocols, and characterization techniques for both nucleophilic acyl substitution at the carboxyl group and nucleophilic aromatic substitution (SNAr) at the fluorophenyl ring. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower scientists to efficiently synthesize novel derivatives for applications in drug discovery and materials science.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule with significant potential as a scaffold in synthetic chemistry. Its structure, featuring a defined trans stereochemistry, a reactive carboxylic acid, and an electron-deficient aromatic ring, makes it an attractive starting material for creating diverse libraries of compounds.

The two key reactive centers for nucleophilic substitution are:

  • The Carboxylic Acid Carbonyl: This site is susceptible to nucleophilic acyl substitution , allowing for the formation of esters, amides, and other acid derivatives. These reactions are fundamental in peptide synthesis and the creation of prodrugs.[1][2][3]

  • The C4-Carbon of the Fluorophenyl Ring: The fluorine atom is positioned para to a strongly electron-withdrawing benzoyl group. This arrangement activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) , enabling the displacement of the fluoride ion by a variety of nucleophiles.[4][5][6] The SNAr reaction is a powerful tool for forging carbon-heteroatom bonds.

The trans stereochemistry on the cyclopentane ring is a critical feature that is generally preserved under the conditions described herein, providing a fixed three-dimensional orientation for the resulting functional groups.

Protocol I: Nucleophilic Acyl Substitution at the Carboxyl Group

Nucleophilic acyl substitution is a cornerstone of organic synthesis, proceeding through an addition-elimination mechanism.[1][7] For carboxylic acids, direct reaction with nucleophiles is often inefficient as the acidic proton is simply removed by the basic nucleophile.[8] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

Amide Bond Formation via Coupling Reagents

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[9][10] Coupling reagents facilitate this transformation under mild conditions by generating a highly reactive acyl intermediate in situ.

Principle: Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a reactive O-acylisourea intermediate.[8] This intermediate is then readily attacked by an amine nucleophile. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce the risk of racemization.[2]

Experimental Protocol: Synthesis of a Secondary Amide

This protocol describes the coupling of the title compound with benzylamine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15 minutes to allow for pre-activation.

  • Nucleophile Addition: Add benzylamine (1.1 eq) followed by DIPEA (1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[11][12]

Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst.[13][14][15]

Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[13][16] The alcohol then acts as a nucleophile, attacking the activated carbonyl. The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent (a large excess) or by removing the water byproduct.[15][17]

Experimental Protocol: Synthesis of a Methyl Ester

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether.

    • Carefully wash with saturated aqueous NaHCO₃ until effervescence ceases, then wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and evaporate the solvent. The resulting crude ester is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.[18][19]

Protocol II: Nucleophilic Aromatic Substitution (SNAr) at the Fluorophenyl Ring

The SNAr reaction is a powerful method for functionalizing electron-poor aromatic rings.[4][20] The reaction proceeds via a two-step addition-elimination mechanism.

Principle:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4][5]

  • Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

The presence of the strongly electron-withdrawing benzoyl group para to the fluorine atom is crucial, as it delocalizes and stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[5][6][21] In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack.[4][21][22]

General Experimental Workflow for SNAr

The following diagram outlines a typical workflow for performing and analyzing an SNAr reaction on the target substrate.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Characterization A Dissolve Substrate & Base in Anhydrous Solvent B Add Nucleophile A->B E Cool & Quench Reaction C Heat Reaction Mixture (e.g., 80-120 °C) B->C D Monitor by TLC/LC-MS C->D D->E F Liquid-Liquid Extraction E->F I NMR Spectroscopy (¹H, ¹³C, ¹⁹F) G Dry & Concentrate F->G H Column Chromatography G->H H->I J Mass Spectrometry (MS) I->J K FTIR Spectroscopy J->K

Caption: General workflow for SNAr reactions.

Experimental Protocol: Substitution with an Amine Nucleophile (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flask, add this compound (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous DMSO. Note: The base serves to deprotonate the carboxylic acid and neutralize the HF byproduct.

  • Nucleophile Addition: Add morpholine (1.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[12]

Summary of SNAr Reaction Conditions

The choice of base and solvent is critical for a successful SNAr reaction. Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.

Nucleophile ClassExample NucleophileTypical BaseSolventTemperature (°C)
Amines Piperidine, AnilineK₂CO₃, Cs₂CO₃DMSO, NMP80 - 140
Alcohols/Phenols Sodium Methoxide, PhenolNaH, K₂CO₃THF, DMF60 - 120
Thiols ThiophenolK₂CO₃, NaHDMF, DMSO25 - 100

Product Characterization

Confirming the structure of the synthesized derivatives is essential. A combination of spectroscopic techniques provides unambiguous evidence of a successful reaction.[23][24][25]

Spectroscopic Signatures
TechniqueAcyl Substitution Product (Amide)SNAr Product (Amine)
¹H NMR Disappearance of the broad -COOH proton signal. Appearance of new N-H proton signals and signals corresponding to the amine fragment.Appearance of new signals from the amine fragment. Aromatic protons will shift due to the new electron-donating substituent.
¹³C NMR The carboxylic acid carbonyl carbon signal (typically ~175-185 ppm) will shift slightly to the amide carbonyl region (~165-175 ppm).The C-F carbon signal (with its characteristic large C-F coupling) will disappear and be replaced by a C-N signal.
¹⁹F NMR The signal for the fluorine atom on the aromatic ring will remain largely unchanged.The ¹⁹F NMR signal will disappear completely, providing definitive evidence of substitution.
FTIR Disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) of the carboxylic acid. Appearance of N-H stretches (~3300 cm⁻¹) and a strong amide C=O stretch (~1650 cm⁻¹).[26]The carboxylic acid O-H stretch remains. The C-F bond vibration (~1250 cm⁻¹) will disappear or be significantly altered.
Mass Spec The molecular ion peak (M+) will correspond to the new, higher molecular weight of the amide product.The molecular ion peak (M+) will correspond to the molecular weight of the substituted product.
Mechanistic Visualization: SNAr

The following diagram illustrates the key mechanistic steps of the SNAr reaction.

SNAr_Mechanism cluster_steps Reaction Pathway A Aryl Fluoride + Nucleophile (Nu⁻) Step1 Step 1: Addition (Rate-Determining) B Meisenheimer Complex (Resonance Stabilized) Step2 Step 2: Elimination (Fast) C Product + F⁻ Step1->B k₁ Step2->C k₂

Caption: Addition-Elimination mechanism of SNAr.

Troubleshooting and Key Considerations

  • Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. The O-acylisourea intermediate is sensitive to water. Consider using a different coupling reagent like HATU or PyBOP for difficult couplings.

  • No SNAr Reaction: Ensure the temperature is high enough and the solvent is sufficiently polar and aprotic. The base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions.

  • Stereochemistry: The reactions described target the carboxylic acid and the aromatic ring, which are remote from the stereocenters on the cyclopentane ring. These conditions are not expected to cause epimerization at C1 or C2. However, this should always be confirmed analytically, especially if harsh basic or acidic conditions are employed for extended periods.

  • Competing Reactions: For the SNAr reaction, the base will deprotonate the carboxylic acid, forming a carboxylate. This is generally not a problem, as the carboxylate is a very poor nucleophile and will not compete with the intended amine, alkoxide, or thiol nucleophile.

References

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - JoVE. [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. [Link]

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. - Filo. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Esterification Mechanism: making an ester from a carboxylic acid and an alcohol - YouTube. [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry - Allen. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]

  • Nucleophilic aromatic substitution - BYJU'S. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry. [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]

  • 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution of C–F bonds by terminal alkynes - RSC Advances. [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. [Link]

  • Nucleophilic Acyl Substitution of Carboxylic Acid Derivatives - YouTube. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

  • 21.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • 21: Carboxylic Acid Derivatives- Nucleophilic Acyl Substitution Reactions. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]

  • Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry - YouTube. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]

  • Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

Decarboxylation methods for "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the decarboxylation of trans-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid, a representative β-keto acid. We delve into the underlying chemical principles and present three distinct, validated protocols suitable for researchers in synthetic chemistry and drug development. The methodologies covered include classical thermal decarboxylation, acid-catalyzed decarboxylation, and salt-mediated decarboxylation in a polar aprotic solvent. Each protocol is accompanied by a detailed workflow, mechanistic insights, and troubleshooting guidance to ensure reproducible and high-yield synthesis of the target ketone, (4-fluorophenyl)(trans-2-oxocyclopentyl)methanone.

Introduction: The Significance of β-Keto Acid Decarboxylation

This compound belongs to the class of β-keto acids, compounds characterized by a carboxylic acid function positioned beta (β) to a carbonyl group. This structural arrangement renders the molecule susceptible to a facile decarboxylation reaction upon heating, releasing carbon dioxide (CO₂) to yield a ketone.[1] This transformation is a cornerstone of synthetic organic chemistry, often serving as the final step in classic synthetic sequences like the acetoacetic ester and malonic ester syntheses.[2][3]

The efficiency and cleanliness of this reaction make it a powerful tool for carbon-carbon bond formation, followed by the strategic removal of an activating carboxyl group. For drug development professionals, mastering this reaction is crucial for the synthesis of ketone-containing scaffolds, which are prevalent in pharmacologically active molecules. This guide provides the necessary theoretical foundation and practical protocols to successfully decarboxylate the title compound and its analogs.

The Concerted Mechanism of Decarboxylation

The decarboxylation of β-keto acids does not proceed through a simple cleavage of the C-C bond to release CO₂ as a leaving group. Instead, it occurs via a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[4][5] The carboxylic acid proton is transferred to the carbonyl oxygen, while a cascade of electron movements results in the simultaneous cleavage of the Cα-carboxyl bond and formation of an enol intermediate. This enol rapidly tautomerizes to the more thermodynamically stable ketone product.[1]

The cyclic nature of the transition state explains why this reaction occurs under relatively mild heating conditions, as it avoids the formation of high-energy charged intermediates.[4]

Caption: Mechanism of β-keto acid decarboxylation.

Comparative Overview of Decarboxylation Protocols

Several methods can be employed to effect the decarboxylation of this compound. The choice of method depends on the scale of the reaction, the sensitivity of the substrate to acid or high temperatures, and the desired purity of the final product.

Method Typical Conditions Advantages Disadvantages Ideal For
Thermal Heat in high-boiling solvent (e.g., Toluene, Xylene), 110-140 °CSimple setup, no additional reagents required.High temperatures may cause side reactions for sensitive substrates.Robust, thermally stable compounds.
Acid-Catalyzed Catalytic p-TsOH or H₂SO₄ in a suitable solvent, moderate heat.Lower reaction temperatures and shorter reaction times.Requires neutralization during workup; not suitable for acid-sensitive substrates.Accelerating slow or stubborn decarboxylations.
Salt-Mediated LiCl or NaCl in wet DMSO, 130-160 °C.[6]Near-neutral conditions, effective for sterically hindered substrates.[7]High-boiling DMSO can be difficult to remove; requires aqueous workup.Base-sensitive substrates or when thermal methods fail.

Experimental Protocols

General Considerations:

  • Safety: All reactions should be performed in a well-ventilated fume hood. The evolution of CO₂ can cause pressure buildup in a closed system; ensure the reaction vessel is open to an inert atmosphere (e.g., via a condenser).

  • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid and the appearance of the less polar ketone product. Alternatively, gas evolution can be monitored by bubbling the off-gas through a solution.[8]

Protocol 1: Thermal Decarboxylation in Toluene

This protocol leverages the inherent reactivity of the β-keto acid, using only heat and an inert, high-boiling solvent to drive the reaction to completion.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add toluene to achieve a concentration of approximately 0.1-0.2 M.

  • Heating: Heat the mixture to reflux (approx. 111 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The starting material is a polar spot, while the product ketone is significantly less polar. The reaction is typically complete within 2-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the solution in vacuo using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude ketone is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Causality: Toluene serves as an inert medium that allows for controlled heating to a temperature sufficient to overcome the activation energy for the pericyclic transition state.[9] Its boiling point is high enough for the reaction to proceed at a reasonable rate without being excessive.

Caption: Workflow for Thermal Decarboxylation.

Protocol 2: Acid-Catalyzed Decarboxylation

This method employs a catalytic amount of a strong acid to lower the activation energy of the reaction, allowing it to proceed at a lower temperature or at a faster rate.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent & Catalyst: Add toluene (0.1-0.2 M) followed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05-0.1 eq).

  • Heating: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. c. Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the organic solution in vacuo.

  • Purification: Purify by flash column chromatography as needed.

Causality: The acid protonates the carbonyl oxygen of the benzoyl group, making it more electrophilic. This enhances the intramolecular hydrogen bond with the carboxylic acid proton, stabilizing the cyclic transition state and accelerating the rate of decarboxylation.[5]

Caption: Workflow for Acid-Catalyzed Decarboxylation.

Protocol 3: Salt-Mediated Decarboxylation (Krapcho-type)

Adapted from the Krapcho decarboxylation of β-keto esters, this method uses a salt in a polar aprotic solvent and is particularly effective for challenging substrates.[6][10]

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and lithium chloride (LiCl, 1.2 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2-0.5 M, followed by a small amount of water (2.0 eq).

  • Heating: Heat the mixture to 140-150 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing a significant volume of water and ethyl acetate. c. Extract the aqueous layer multiple times with ethyl acetate. d. Combine the organic layers and wash thoroughly with brine to remove residual DMSO. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified by flash column chromatography to remove non-volatile impurities.

Causality: In this system, the polar aprotic solvent (DMSO) effectively solvates the cation (Li⁺), leaving the chloride anion (Cl⁻) highly nucleophilic. While the classic Krapcho mechanism involves nucleophilic attack on an ester, in the case of a carboxylic acid, the high temperature and polar medium facilitate the formation of the cyclic transition state. The presence of water and salt creates a unique reaction environment that can accelerate decarboxylation under near-neutral pH conditions.[6][11]

Caption: Workflow for Salt-Mediated Decarboxylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient temperature or time.2. Steric hindrance in the substrate.1. Increase reaction temperature or extend reaction time. Monitor by TLC.2. Switch to a more forceful method, such as the Salt-Mediated Protocol.
Low Yield 1. Product volatility during workup.2. Degradation of product at high temperatures.3. Inefficient extraction during workup (especially for Protocol 3).1. Use care during rotary evaporation; avoid high vacuum and excessive heat.2. Use the Acid-Catalyzed method at a lower temperature.3. Perform multiple extractions with the organic solvent.
Side Product Formation 1. Thermal decomposition or side reactions (e.g., aldol condensation) at high temperatures.1. Lower the reaction temperature. Consider using the Acid-Catalyzed or Salt-Mediated methods which may proceed under milder conditions.

References

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Wikipedia. (2023). Krapcho decarboxylation. [Link]

  • Houk, K. N., & Beno, B. R. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]

  • Fisher Digital Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • JoVE. (2023). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. [Link]

  • PubMed. (1990). Microassay of Decarboxylation Reactions in Cultured Cells. [Link]

  • Reddit. (2022). Method of Measuring Decarboxylation?. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • YouTube. (2022). Krapcho Decarboxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trans-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid scaffold presents a compelling starting point for drug discovery, integrating a rigid cyclopentane core, a ketone linker, and a fluorinated phenyl ring—moieties frequently associated with biologically active molecules. This document provides a comprehensive guide for the strategic derivatization of this core scaffold to generate a diverse chemical library for biological screening. We detail the scientific rationale behind targeting the carboxylic acid and ketone functionalities for modification. Furthermore, we provide robust, step-by-step protocols for the synthesis of amide, ester, and hydrazone derivatives, and outline a tiered high-throughput screening (HTS) cascade for the efficient identification of novel bioactive compounds.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" is a cornerstone of efficient drug discovery.[1] These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as versatile templates for library development. The this compound molecule contains several features that suggest its potential as such a scaffold:

  • Cyclopentane Core: The cyclopentane ring provides a conformationally constrained three-dimensional structure. This rigidity can reduce the entropic penalty upon binding to a target protein and allows for the precise spatial orientation of appended functional groups. Cyclopentane carboxylic acids have been explored as key components in various therapeutic agents and as bioisosteres for other chemical groups.[2]

  • Fluorobenzoyl Moiety: The 4-fluorophenyl group is a common substituent in modern pharmaceuticals. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate binding interactions through hydrogen bonding or dipole interactions. The benzoyl group itself is a known pharmacophore in numerous contexts, including antibacterial agents.[3][4]

  • Dual Functional Handles: The presence of two distinct and chemically addressable functional groups—a carboxylic acid and a ketone—is the most compelling feature for derivatization. This allows for the creation of a "two-pronged" library, exploring structure-activity relationships (SAR) around two independent vectors from the core scaffold.

This guide is designed for researchers aiming to unlock the therapeutic potential of this scaffold by systematically exploring its chemical space.

Derivatization Strategy: A Dual-Vector Approach

The core principle of our strategy is to leverage the two functional groups to build a diverse library of compounds. By modifying either the carboxylic acid or the ketone, we can systematically probe how changes in electronics, sterics, and hydrogen bonding potential impact biological activity.


// Core Scaffold Core [label="Core Scaffold\ntrans-2-(4-Fluorobenzoyl)\ncyclopentane-1-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Central node for branching P1 [shape=point, width=0.01, height=0.01];

// Derivatization Pathways node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid_Mod [label="Vector 1:\nCarboxylic Acid\nModification"]; Ketone_Mod [label="Vector 2:\nKetone\nModification"];

// Derivative Classes node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Amides [label="Amide Library\n(R-NH₂)"]; Esters [label="Ester Library\n(R-OH)"]; Hydrazones [label="Hydrazone Library\n(R-NHNH₂)"];

// Edges edge [color="#5F6368", arrowhead=normal]; Core -> P1 [arrowhead=none]; P1 -> Acid_Mod; P1 -> Ketone_Mod;

Acid_Mod -> Amides; Acid_Mod -> Esters; Ketone_Mod -> Hydrazones; }

Figure 1: Dual-vector derivatization strategy for the core scaffold.

Vector 1: Carboxylic Acid Modification

Carboxylic acids are versatile functional groups that can be converted into a wide array of other functionalities, most commonly esters and amides.[5] This modification is critical as it neutralizes the negative charge of the carboxylate at physiological pH, which can significantly impact cell permeability and oral bioavailability.

  • Amide Synthesis: Formation of an amide bond introduces a hydrogen bond donor (and acceptor) and allows for the incorporation of diverse chemical fragments from a vast commercial library of primary and secondary amines.

  • Ester Synthesis: Esterification can improve lipophilicity and membrane transport, often being employed in prodrug strategies.

Vector 2: Ketone Modification

The benzoyl ketone provides a second, electronically distinct site for derivatization. Ketones can be readily converted to hydrazones, oximes, or reductively aminated to introduce new amine functionalities.

  • Hydrazone Synthesis: The reaction with hydrazines or hydrazides is typically high-yielding and introduces a C=N double bond, which can act as a hydrogen bond acceptor and introduce further aromatic or heterocyclic systems. Chemical derivatization of carbonyl groups is a well-established method for enhancing analytical detection and modifying biological activity.[6][7]

Proposed Derivative Library and Data Management

A well-designed library will systematically vary the properties of the appended R-groups. We recommend creating a matrix of derivatives that explores properties like size, lipophilicity (cLogP), and electronic effects.

Table 1: Example Design of a Focused Derivative Library

Derivative Class Modification Vector Example Reactant (Building Block) Rationale for Inclusion
Amides Carboxylic Acid Aniline Introduce aromatic interactions
Piperidine Introduce basic, saturated heterocycle
Glycine methyl ester Introduce H-bonding and ester group
3-Trifluoromethylaniline Probe electronic effects (EWG)
Esters Carboxylic Acid Methanol Smallest, baseline modification
Benzyl alcohol Introduce steric bulk and aromaticity
2-Hydroxy-N-methylacetamide Enhance solubility and H-bonding
Hydrazones Ketone Hydrazine hydrate Simple hydrazone formation
Phenylhydrazine Introduce aromatic ring

| | | Isonicotinohydrazide | Introduce H-bond acceptor & basic center |

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amide Synthesis via EDC Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid to facilitate amide bond formation under mild conditions, minimizing racemization.[8]

Reagents & Materials:

  • This compound (starting material)

  • Selected primary or secondary amine (1.1 equivalents)

  • EDC hydrochloride (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, nitrogen inlet

Procedure:

  • Dissolve the starting carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add the selected amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Hydrazone Synthesis

Rationale: The condensation of a ketone with a hydrazine to form a hydrazone is a robust and high-yielding reaction, often driven to completion by the removal of water or by using a mild acid catalyst.[9]

Reagents & Materials:

  • This compound (starting material)

  • Selected hydrazine or hydrazide derivative (1.1 equivalents)

  • Ethanol (or Methanol)

  • Glacial acetic acid (catalytic amount, ~3 drops)

  • Round-bottom flask with reflux condenser, magnetic stir bar

Procedure:

  • Dissolve the starting material (1.0 eq) in ethanol in a round-bottom flask.

  • Add the selected hydrazine derivative (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux (typically 60-80 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography if necessary.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Biological Screening Strategy: A Tiered Approach

A successful screening campaign requires a logical progression from broad, high-throughput methods to more focused, secondary assays.[10][11] This ensures that resources are focused on the most promising compounds.


// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Synthesized\nDerivative Library"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="Primary HTS\n(Single Concentration, e.g., 10 µM)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification & Triage\n(Confirmation Screen)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary [label="Secondary Assays\n(Dose-Response Curves)"]; Selectivity [label="Selectivity & Orthogonal Assays"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Candidate [label="Lead Candidate\nfor Optimization"];

// Edges edge [color="#5F6368", arrowhead=normal]; Start -> HTS; HTS -> Hit_ID; Hit_ID -> Secondary; Secondary -> Selectivity [label="Calculate IC₅₀/EC₅₀"]; Selectivity -> Lead_Candidate [label="Establish SAR"]; }

Figure 2: Tiered workflow for biological screening and hit validation.

Primary High-Throughput Screening (HTS)

The entire synthesized library should be screened at a single, fixed concentration (e.g., 10-20 µM) in one or more relevant biological assays. The choice of assay should be guided by the therapeutic area of interest. Given the structural motifs, a potential panel could include:

Table 2: Proposed HTS Assay Panel

Assay Type Biological Target/Pathway Rationale & Example Readout
Antibacterial Bacterial cell viability The fluorobenzoyl moiety is present in fluoroquinolone antibiotics.[3] Readout: Optical density (OD₆₀₀) or luminescence (e.g., BacTiter-Glo™).
Anti-inflammatory Cytokine production (e.g., TNF-α) in LPS-stimulated macrophages Cyclopentane-containing molecules have shown anti-inflammatory properties.[12] Readout: ELISA or HTRF assay.
Kinase Panel A panel of representative kinases (e.g., tyrosine, Ser/Thr kinases) The benzoyl group can act as a hinge-binding motif. Readout: ADP-Glo™ or fluorescence polarization.

| GPCR Binding | A receptor of interest (e.g., thromboxane A2 receptor) | Cyclopentane diones have been developed as potent thromboxane receptor antagonists.[13] Readout: Radioligand binding or calcium flux assay. |

Hit Confirmation and Secondary Assays

Compounds that show significant activity ("hits") in the primary screen must be validated.

  • Hit Confirmation: Re-test the initial hits in the same assay to rule out false positives.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine potency (IC₅₀ or EC₅₀).

  • Selectivity Profiling: Screen active compounds against related targets (e.g., other kinases, different bacterial strains) to assess their selectivity profile. A highly selective compound is often a more desirable starting point for lead optimization.[14]

By following this structured approach of rational derivatization and tiered screening, researchers can efficiently explore the biological potential of the this compound scaffold and identify promising new leads for therapeutic development.

References

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). news-medical.net. [Link]

  • Zuck, P., et al. (2009). Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. CRC Press. [Link]

  • High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. [Link]

  • de Jong, G. J., et al. (1988). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. PubMed. [Link]

  • Jones, B. R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. [Link]

  • High-throughput screening: accelerating drug discovery. (2024). singlecelldiscoveries.com. [Link]

  • Srivastava, A., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central. [Link]

  • Zhang, R., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • C-M. (2010). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. [Link]

  • Li, Y., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. ACS Publications. [Link]

  • Sun, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed Central. [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Open University Chemistry Inventory. [Link]

  • Penning, T. D., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. [Link]

  • Wallace, M., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PubMed Central. [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]

  • Schrader, W., et al. (2005). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]

  • Akritopoulou-Zanze, I., et al. (2008). Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central. [Link]

  • trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. Rieke Metals, Inc.. [Link]

  • Kym, P. R., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]

  • Collection of biologically active compounds similar to scaffold 1... ResearchGate. [Link]

  • Wujec, M., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]

  • Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Szałek, A., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. PubChem. [Link]

  • Wang, D., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Wujec, M., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]

  • Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journals Online. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.

Introduction to the Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This is followed by subsequent chemical transformations to yield the desired product. The stereochemistry of the final product, specifically achieving the trans configuration, is a critical aspect of this synthesis and often presents challenges.

This guide will address potential issues at each stage of a representative synthesis, providing solutions grounded in organic chemistry principles to enhance yield and purity.

Troubleshooting Guide

Low Yield in the Friedel-Crafts Acylation Step

Problem: The initial Friedel-Crafts acylation of a cyclopentene precursor with 4-fluorobenzoyl chloride results in a low yield of the desired ketone intermediate.

Possible Causes and Solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is moisture-sensitive and can be deactivated by atmospheric water.

    • Solution: Ensure the use of freshly opened or properly stored anhydrous Lewis acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and glassware.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid can form a complex with the product ketone, rendering it inactive.[2]

    • Solution: A stoichiometric amount of the Lewis acid is often required.[2] Consider a gradual increase in the molar equivalents of the catalyst to find the optimal loading.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at higher temperatures.

    • Solution: Experiment with a temperature gradient to find the optimal balance. Starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is a common strategy.[3]

  • Deactivated Aromatic Substrate: While not directly applicable to a cyclopentene precursor, if an aromatic ring is part of the starting material, strongly electron-withdrawing groups can hinder the reaction.[1]

    • Solution: If applicable, consider using a more reactive derivative of the starting material or a more potent Lewis acid catalyst system.

Formation of a Mixture of cis and trans Isomers

Problem: The final product is a mixture of cis and trans isomers, with a low proportion of the desired trans isomer.

Possible Causes and Solutions:

  • Lack of Stereocontrol in the Primary Reaction: The initial bond-forming reactions may not be stereoselective.

    • Solution: Investigate alternative synthetic routes that offer better stereocontrol. For instance, a tandem conjugate addition-cyclization protocol has been shown to be effective in controlling the stereochemistry of substituted cyclopentanes.[4]

  • Epimerization during Workup or Purification: The stereocenter at the carbon bearing the carboxylic acid can be susceptible to epimerization under acidic or basic conditions.

    • Solution: Maintain neutral or near-neutral pH during the workup and purification steps. If purification by chromatography is necessary, use a neutral stationary phase like silica gel and a minimally polar mobile phase.

Difficulty in Separating cis and trans Isomers

Problem: The cis and trans isomers are difficult to separate by standard chromatographic techniques.

Possible Causes and Solutions:

  • Similar Polarity: The isomers may have very similar polarities, leading to poor separation on silica gel.

    • Solution 1: Fractional Crystallization: The isomers may have different solubilities in certain solvents, allowing for separation by fractional crystallization. This has been successfully applied to separate isomers of substituted cyclopropane carboxylic acids.[5][6]

    • Solution 2: Derivatization: Convert the carboxylic acid mixture to a derivative (e.g., an ester or an amide with a chiral auxiliary) that may have a greater difference in properties, facilitating separation. The desired isomer can then be recovered by hydrolysis.

    • Solution 3: Selective Precipitation: Adjusting the pH of an aqueous solution of the carboxylate salts can sometimes lead to the selective precipitation of one isomer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts acylation step in this synthesis?

A1: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, such as aluminum chloride (AlCl₃), activates the 4-fluorobenzoyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich cyclopentene ring, leading to the formation of a new carbon-carbon bond.[1]

Q2: Can I use a different acylating agent instead of 4-fluorobenzoyl chloride?

A2: Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions, often in the presence of a Lewis acid catalyst.[7]

Q3: My reaction is producing a significant amount of a dark, tarry side product. What could be the cause?

A3: Tar formation is often a result of polymerization of the alkene starting material or decomposition of the product under the strongly acidic reaction conditions. This can be mitigated by maintaining a low reaction temperature and ensuring a homogenous reaction mixture with efficient stirring.

Q4: Is it possible to synthesize the target molecule via a nitrile intermediate?

A4: Yes, a plausible alternative route involves the synthesis of a nitrile precursor, which can then be hydrolyzed to the carboxylic acid.[8] This can be achieved under either acidic or basic conditions.

Q5: How can I confirm the stereochemistry of my final product?

A5: The stereochemistry of the cis and trans isomers can typically be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the substituted carbons of the cyclopentane ring will differ between the two isomers. X-ray crystallography can provide definitive proof of stereochemistry if a suitable crystal can be obtained.

Experimental Protocols

Representative Protocol for Friedel-Crafts Acylation

This protocol is a general representation and may require optimization for specific substrates and scales.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add dry dichloromethane (CH₂Cl₂) to the flask and cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Dissolve 4-fluorobenzoyl chloride (1.0 eq.) and the cyclopentene precursor (1.0 eq.) in dry CH₂Cl₂ and add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Protocol for Nitrile Hydrolysis

This protocol outlines the general procedure for hydrolyzing a nitrile to a carboxylic acid.

  • Acid Hydrolysis:

    • Add the nitrile to a round-bottom flask with a dilute aqueous acid solution (e.g., 10% H₂SO₄ or HCl).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude carboxylic acid by recrystallization or column chromatography.[9]

Visualizing the Workflow

General Synthetic Pathway

Start Cyclopentene Precursor + 4-Fluorobenzoyl Chloride Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Acylation Intermediate Acylated Cyclopentane Intermediate Acylation->Intermediate Transformation Further Chemical Transformation(s) Intermediate->Transformation Product This compound Transformation->Product

Caption: A generalized workflow for the synthesis.

Troubleshooting Decision Tree for Low Yield

LowYield Low Yield Observed CheckCatalyst Is the Lewis Acid catalyst active and anhydrous? LowYield->CheckCatalyst CheckStoichiometry Is the catalyst stoichiometry (at least 1:1) correct? CheckCatalyst->CheckStoichiometry Yes Reagent Use fresh, anhydrous catalyst and inert conditions CheckCatalyst->Reagent No OptimizeTemp Have reaction temperatures been optimized? CheckStoichiometry->OptimizeTemp Yes Stoichiometry Increase catalyst loading to stoichiometric amounts CheckStoichiometry->Stoichiometry No ConsiderRoute Consider alternative synthetic routes OptimizeTemp->ConsiderRoute Yes Temp Screen a range of temperatures (e.g., 0°C to RT) OptimizeTemp->Temp No Success Yield Improved ConsiderRoute->Success

Caption: A decision tree for troubleshooting low yields.

References

  • EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Publications. Available at: [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Optimization of Reaction Conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. Available at: [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI. Available at: [Link]

  • EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Cyclopentane synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Facile Route to Cyclopentenones by Friedel-Crafts Acylation - ResearchGate. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. Available at: [Link]

  • EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents.
  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - RSC Publishing. Available at: [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. Available at: [Link]

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone - University of Delaware. Available at: [Link]

  • Transannular C–H functionalization of cycloalkane carboxylic acids | Request PDF. Available at: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. Available at: [Link]

  • US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents.
  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. Available at: [Link]

  • Cis-Trans Isomerism in Cycloalkanes - Chemistry LibreTexts. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. Available at: [Link]

Sources

Technical Support Center: Purification of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. Our focus is on delivering practical, field-tested solutions to common and complex purification issues, grounded in established chemical principles.

Core Principles & Unique Challenges

The purification of this compound presents a unique set of challenges stemming from its molecular structure. The molecule combines a polar carboxylic acid group with a bulky, relatively non-polar fluorobenzoylcyclopentane backbone. This duality in polarity can lead to difficult separations from structurally similar impurities. Furthermore, the acidic proton of the carboxyl group can interact strongly with standard silica gel, often complicating chromatographic purification.[1] Understanding these characteristics is the first step toward designing a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Impurities are highly dependent on the specific synthetic route. However, typical contaminants often include unreacted starting materials, the cis-isomer of the product, byproducts from side reactions (e.g., over-oxidation or incomplete reactions), and residual solvents.[1] For instance, if synthesized via a Friedel-Crafts acylation followed by cyclization, residual acylation catalyst and related aromatic byproducts could be present.

Q2: How do I select the most appropriate primary purification technique?

A2: The choice hinges on the nature of the impurities and the scale of your experiment. For solid carboxylic acids like this one, recrystallization is an excellent first choice if a suitable solvent can be found that differentiates the solubility of the product from its impurities.[2][3] If impurities are neutral or basic, an acid-base extraction is exceptionally effective.[1][4] For separating isomers or impurities with very similar polarities, column chromatography is the most powerful tool.[2] The workflow below provides a general decision-making framework.

Q3: My purified product is a sticky gum or oil instead of the expected solid. What should I do?

A3: This phenomenon, known as "oiling out," typically indicates the presence of impurities that are depressing the melting point or residual solvent.[1] First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, the purity is likely insufficient. Re-purification using an alternative method is recommended. For example, if recrystallization failed, attempt column chromatography. Trituration (washing the gum with a solvent in which the product is insoluble but impurities are soluble) can sometimes induce crystallization.

Purification Method Selection Workflow

The following diagram outlines a logical approach to selecting a purification strategy based on initial sample analysis.

G start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid is_major_impurity_neutral Are major impurities neutral or basic? is_solid->is_major_impurity_neutral Yes is_separable_by_tlc Are spots separable by TLC (with acid modifier)? is_solid->is_separable_by_tlc No (Oil/Gum) is_separable_by_recrys Can a suitable solvent be found for recrystallization? is_major_impurity_neutral->is_separable_by_recrys No acid_base Perform Acid-Base Extraction is_major_impurity_neutral->acid_base Yes is_separable_by_recrys->is_separable_by_tlc No recrystallization Perform Recrystallization is_separable_by_recrys->recrystallization Yes column Perform Column Chromatography is_separable_by_tlc->column Yes re_evaluate Re-evaluate Synthesis/ Consider Derivatization is_separable_by_tlc->re_evaluate No acid_base->is_separable_by_recrys Follow with... end_node Pure Product recrystallization->end_node column->end_node

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system for chromatography.

  • Probable Cause: This is a classic issue with carboxylic acids on silica gel.[1] The acidic proton of your compound interacts strongly with the slightly acidic silica surface, leading to a dynamic equilibrium between protonated and deprotonated forms, which causes tailing or streaking.[1][5]

  • Solution: To suppress this interaction, you must ensure your compound remains fully protonated. Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[1][5] This forces the equilibrium to the protonated state, resulting in sharper, well-defined spots.

Problem: I have very low recovery after performing a recrystallization.

  • Probable Cause 1: Too much solvent was used during the initial dissolution step. The goal is to create a saturated solution at high temperature, not just to dissolve the compound.

  • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions until dissolution is just complete.[2]

  • Probable Cause 2: The product has significant solubility in the cold solvent.

  • Solution 2: After crystallization, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration. If recovery is still poor, you must find a different solvent or solvent system where the product has lower solubility at cold temperatures.

  • Probable Cause 3: Premature crystallization occurred during hot filtration.

  • Solution 3: To prevent the product from crashing out on the filter paper, preheat the filtration funnel (both the funnel and the filter paper) by pouring some hot, pure solvent through it immediately before filtering your product solution.[1]

Problem: During column chromatography, the desired product co-elutes with an impurity.

  • Probable Cause: The chosen eluent system does not provide sufficient resolution between the two compounds.

  • Solution: Re-optimize the eluent system using TLC. The goal is to find a solvent mixture that gives a significant separation in Rf values (ideally a ΔRf > 0.2). Try varying solvent polarity (e.g., from 20% to 15% Ethyl Acetate in Hexanes) or changing the solvent system entirely (e.g., Dichloromethane/Methanol or Toluene/Ethyl Acetate, always with 0.5-1% acetic acid).

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃).[1] Add the NaHCO₃ solution, stopper the funnel, and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will now be in the aqueous layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acid.[1] Combine all aqueous extracts. The organic layer, containing neutral or basic impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M HCl dropwise until the solution is acidic (pH ~2, check with pH paper). Your product, this compound, should precipitate as a solid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to constant weight.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying solid material when impurities have different solubility profiles.

Solvent SystemBoiling Point (°C)Suitability for this Compound
Ethanol/Water~78-100Good Starting Point. The compound is likely soluble in hot ethanol and less soluble upon addition of water.
Toluene111Good. The aromatic nature can dissolve the benzoyl group, with solubility likely decreasing significantly upon cooling.
Ethyl Acetate/Hexane~60-77Excellent. Highly tunable. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy, then re-heat to clarify and cool slowly.
Isopropanol82Possible. Similar to ethanol, may require addition of an anti-solvent like water.

Step-by-Step Procedure (using Ethyl Acetate/Hexane):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the compound. Use a magnetic stir bar for efficient mixing.[1]

  • Hot Filtration (if needed): If insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-heated flask to remove them.[2]

  • Induce Crystallization: While the solution is still hot, add hexane dropwise until the solution just begins to turn persistently cloudy (the saturation point). Add a few drops of hot ethyl acetate to re-clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This method offers the highest resolution for separating closely related impurities.

G prep_column 1. Prepare Column (Slurry pack silica gel in eluent) prep_sample 2. Prepare Sample (Dissolve crude in minimal DCM, adsorb onto silica gel) prep_column->prep_sample load_column 3. Load Column (Carefully add sample-silica mixture) prep_sample->load_column elute 4. Elute & Collect (Apply pressure, collect fractions) load_column->elute analyze 5. Analyze Fractions (TLC with staining) elute->analyze combine 6. Combine & Evaporate (Pool pure fractions, remove solvent) analyze->combine

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Procedure:

  • Eluent Selection: Using TLC, find a solvent system (e.g., 80:20 Hexane:Ethyl Acetate + 1% Acetic Acid) that gives your product an Rf value of ~0.3 and separates it from all impurities.

  • Column Packing: Prepare a glass column with silica gel by slurry packing it with your chosen eluent. Ensure the packing is uniform and free of air bubbles.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Gently add eluent and apply positive pressure (using a pump or inert gas) to begin elution.[1]

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.[1]

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate. Develop the plate and visualize the spots (e.g., with a UV lamp and a potassium permanganate stain) to determine which fractions contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified carboxylic acid.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • LookChem.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Reddit. (2016).

Sources

Overcoming challenges in the synthesis of "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The stereoselective construction of this disubstituted cyclopentane presents several challenges, primarily centered around controlling the trans diastereoselectivity and optimizing the key Friedel-Crafts acylation step. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The proposed synthetic strategy involves a Friedel-Crafts acylation of fluorobenzene with trans-cyclopentane-1,2-dicarboxylic anhydride, followed by selective reduction and purification.

Problem 1: Low Yield in the Friedel-Crafts Acylation Step

Question: I am performing the Friedel-Crafts acylation of fluorobenzene with trans-cyclopentane-1,2-dicarboxylic anhydride using AlCl₃, but my yield of the keto-acid intermediate is consistently below 30%. What are the likely causes and how can I improve it?

Answer: A low yield in this key C-C bond-forming step is a frequent challenge. The Friedel-Crafts acylation, while powerful, is sensitive to several factors.[1][2] Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Catalyst Inactivity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Even brief exposure to atmospheric moisture can hydrolyze it, rendering it inactive. The catalyst also forms a complex with the product ketone, meaning a stoichiometric amount is often required.[3]

  • Insufficient Reactivity: Fluorobenzene is less reactive than benzene in electrophilic aromatic substitution due to the electron-withdrawing nature of fluorine. This necessitates harsher reaction conditions which can lead to side reactions.

  • Sub-optimal Reaction Temperature: Friedel-Crafts reactions are highly temperature-dependent. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can promote side reactions, such as polysubstitution or decomposition.

  • Impure Reagents: The presence of water or other nucleophilic impurities in the solvent (e.g., dichloromethane, nitrobenzene) or reagents will quench the Lewis acid catalyst.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • Use freshly opened, high-purity anhydrous AlCl₃. Handle it in a glovebox or under a positive pressure of inert gas.

    • Use anhydrous grade solvents. Dichloromethane can be distilled from CaH₂.

  • Optimize Catalyst Loading and Addition:

    • Start with at least 1.1 to 1.2 equivalents of AlCl₃ relative to the anhydride.

    • Cool the suspension of AlCl₃ in the solvent (e.g., CH₂Cl₂) to 0 °C before slowly adding the anhydride. This allows for the formation of the reactive acylium ion precursor complex without excessive heat generation.[2]

    • After adding the anhydride, add the fluorobenzene dropwise while maintaining the low temperature to control the initial exothermic reaction.

  • Systematic Temperature Adjustment:

    • After the initial addition at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[3]

    • If no significant product formation is observed via TLC or in-process LC-MS, cautiously warm the reaction mixture to 30-40 °C. Monitor closely for product formation versus byproduct accumulation.

  • Work-up Procedure:

    • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.[3][4] This hydrolyzes the aluminum complexes and helps separate the organic and aqueous layers.

Problem 2: Poor trans:cis Diastereoselectivity

Question: My final product is a mixture of trans and cis isomers, with the cis isomer being a significant contaminant that is difficult to remove. How can I improve the diastereoselectivity to favor the desired trans product?

Answer: Achieving high diastereoselectivity is the central challenge of this synthesis. The relative stereochemistry of the two substituents on the cyclopentane ring is established early and must be controlled. The formation of the cis isomer can occur if the stereocenter at C1 (adjacent to the carboxylic acid) epimerizes under basic or acidic conditions.

Causality and Strategic Control:

The trans configuration is generally the thermodynamically more stable isomer due to reduced steric strain between the bulky 4-fluorobenzoyl and carboxylic acid groups. Therefore, reaction conditions that allow for equilibration will favor the trans product.

Methods to Enhance trans Selectivity:

  • Starting Material Integrity: Ensure you are starting with a high-purity trans-cyclopentane-1,2-dicarboxylic anhydride. If you are synthesizing the anhydride, confirm the stereochemistry of the precursor diacid.

  • Thermodynamic Equilibration: If your synthesis route involves an intermediate ester (e.g., methyl trans-2-(4-fluorobenzoyl)cyclopentane-1-carboxylate), you can induce epimerization at the C1 position to favor the more stable trans isomer.

    • Protocol: Treat the cis/trans ester mixture with a catalytic amount of a non-nucleophilic base like sodium methoxide in methanol. This will deprotonate the C1 position, forming an enolate intermediate. Reprotonation will occur from the less sterically hindered face, gradually enriching the mixture in the trans diastereomer.[5] Monitor the equilibration by GC or ¹H NMR.

  • Selective Crystallization: Diastereomers have different physical properties.[6] It is often possible to selectively crystallize the desired trans isomer from the cis/trans mixture.

    • Screening Table: Systematically screen solvents to find one in which the trans isomer has significantly lower solubility than the cis isomer.

Solvent SystemTemperature ProfileObservation
TolueneHot dissolution, slow cool to RTCheck for precipitate
Ethyl Acetate / HexaneDissolve in min. EtOAc, add HexaneInduce crystallization
Isopropanol / WaterDissolve in hot IPA, add waterCheck for selective precipitation
DichloromethaneRoom temperatureCheck for solubility difference
Problem 3: Difficulty with Final Product Purification

Question: I have synthesized the target acid, but I am struggling to purify it. Column chromatography gives poor separation from a closely-eluting impurity, and crystallization attempts yield an oil. What purification strategies do you recommend?

Answer: Purifying a carboxylic acid can be challenging due to its polarity and potential for streaking on silica gel. A multi-step purification strategy is often most effective.

Recommended Purification Workflow:

  • Acid-Base Extraction: This is a powerful first step to remove neutral or basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.

    • Wash the organic layer again with NaHCO₃ solution to ensure complete extraction.

    • Combine the aqueous layers, wash with fresh ethyl acetate to remove any trapped neutral impurities, and then carefully re-acidify the aqueous layer with cold 1 M HCl to a pH of ~2.

    • The purified carboxylic acid should precipitate. If it oils out, extract it into fresh ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Diastereomeric Salt Formation & Crystallization: If you are dealing with a racemic mixture of the trans product and need to isolate a single enantiomer (a process known as resolution), or if you are trying to separate it from a stubborn impurity, forming a diastereomeric salt can be highly effective.[6][7][8]

    • Protocol: React the racemic carboxylic acid with a chiral amine (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent like ethanol or methanol.[6] This creates a mixture of two diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine).

    • These salts have different solubilities and can be separated by fractional crystallization.

    • Once a pure diastereomeric salt is isolated, the chiral amine can be removed by acid-base extraction to yield the enantiomerically pure carboxylic acid.

  • Chromatography Optimization:

    • If chromatography is necessary, add 0.5-1% acetic acid to the mobile phase (e.g., ethyl acetate/hexane). This suppresses the ionization of the carboxylic acid, reducing tailing on the silica gel column and improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route for this molecule?

A common and logical approach is a two-step synthesis starting from commercially available materials.

Synthetic_Workflow A trans-Cyclopentane-1,2- dicarboxylic Anhydride + Fluorobenzene B Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) A->B Step 1 C Crude Keto-Acid Intermediate (cis/trans mixture) B->C D Purification / Equilibration C->D Key Challenge E Pure trans-Keto-Acid D->E F Final Product: trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid E->F (Identity Confirmation)

Caption: Proposed Synthetic Workflow

This workflow highlights the critical Friedel-Crafts acylation and subsequent purification/equilibration as the most challenging stages of the synthesis.

Q2: Why is a Friedel-Crafts reaction used, and what is the mechanism?

The Friedel-Crafts acylation is one of the most effective methods for forming a C-C bond between an aromatic ring and a carbonyl group.[1][9] The mechanism involves the following key steps:

  • The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the anhydride, activating it.

  • This complex rearranges to form a highly electrophilic acylium ion.

  • The electron-rich fluorobenzene ring attacks the acylium ion in an electrophilic aromatic substitution reaction.

  • A proton is lost from the aromatic ring, restoring aromaticity and yielding the aryl ketone product.[2]

The use of an anhydride is advantageous as it avoids the generation of HCl gas that occurs when using an acyl chloride.

Q3: How do I confirm the stereochemistry of my final product?

Confirming the trans stereochemistry is crucial. ¹H NMR spectroscopy is the most powerful tool for this. The relative stereochemistry of the protons at C1 and C2 on the cyclopentane ring will have different coupling constants (J-values) and chemical shifts in the cis and trans isomers. In the trans isomer, the protons at C1 and C2 are on opposite faces of the ring, which typically results in a smaller coupling constant compared to the cis isomer where they are on the same face. Nuclear Overhauser Effect (NOE) NMR experiments can provide definitive proof by showing spatial proximity between the C1 and C2 protons in the cis isomer, which would be absent in the trans isomer.

Q4: My synthesis produces a racemic mixture. How can I obtain a single enantiomer?

The synthesis as described will produce a racemic mixture of the trans product (a 50:50 mix of the (1R, 2R) and (1S, 2S) enantiomers). To obtain a single enantiomer, a chiral resolution is required.[10] The most common method is the diastereomeric salt formation described in Problem 3 of the troubleshooting guide.[6][7] This involves reacting your racemic acid with a single enantiomer of a chiral base to form separable diastereomeric salts.

Troubleshooting_Logic start Low Yield or Purity Issue cause1 Friedel-Crafts Yield Check Anhydrous Conditions Optimize Catalyst Load Adjust Temperature start->cause1 Acylation Step cause2 Poor trans:cis Ratio Use Pure Starting Material Perform Equilibration (Base) Attempt Selective Crystallization start->cause2 Stereochemistry cause3 Purification Difficulty Acid-Base Extraction Optimize Chromatography Diastereomeric Salt Formation start->cause3 Final Product

Sources

Technical Support Center: Synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to address specific experimental challenges by explaining the underlying chemical principles and offering field-proven solutions.

I. Overview of the Synthesis

The synthesis of this compound is a multi-step process that often culminates in a Friedel-Crafts acylation reaction.[1][2][3] A common synthetic strategy involves the acylation of a cyclopentane precursor with 4-fluorobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6] The stereochemistry of the final product is crucial and is typically established in earlier synthetic steps.

This guide will focus on the potential side reactions and challenges encountered during the key Friedel-Crafts acylation step and throughout the synthetic sequence.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

A. Issues Related to the Friedel-Crafts Acylation Step

Question 1: My reaction is sluggish or fails to proceed to completion. What are the likely causes?

Answer: A stalled Friedel-Crafts acylation can be attributed to several factors, primarily related to reagent purity and reaction conditions.

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture.[4] Any contamination with water will hydrolyze the catalyst, rendering it inactive. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of anhydrous AlCl₃.

  • Deactivated Aromatic Substrate: While fluorobenzene is generally considered an activated substrate for electrophilic aromatic substitution, the presence of other deactivating groups on your cyclopentane precursor could hinder the reaction.[3]

  • Insufficient Catalyst Loading: Friedel-Crafts acylation is not truly catalytic. The product, an aryl ketone, is a Lewis base that forms a complex with the AlCl₃ catalyst.[1][6] Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion.

Troubleshooting Workflow for a Stalled Reaction:

G start Reaction Stalled check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Increase Catalyst Loading (Stoichiometric Amount) check_reagents->check_catalyst If reagents are pure failure Persistent Failure: Re-evaluate Synthetic Route check_reagents->failure If reagents are impure check_temp Optimize Reaction Temperature check_catalyst->check_temp If still stalled check_catalyst->failure If no improvement success Reaction Proceeds check_temp->success If successful check_temp->failure If no improvement

Caption: Troubleshooting flowchart for a stalled Friedel-Crafts acylation.

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?

Answer: The formation of multiple products is a common issue in Friedel-Crafts reactions. The primary side reactions to consider are:

  • Polysubstitution: Although the ketone product is deactivating, forcing conditions (high temperature, long reaction times) can lead to the acylation of the product itself, resulting in di-acylated byproducts.[3]

  • Isomerization: The acyl group can direct subsequent reactions. Depending on the electronic nature of the cyclopentane moiety, you might observe acylation at different positions on the fluorobenzene ring, though the fluorine atom is an ortho-, para-director.

  • Rearrangement of the Acylium Ion: While less common than in Friedel-Crafts alkylations, rearrangement of the acylium ion can occur under certain conditions, leading to isomeric products.[3] However, the resonance-stabilized acylium ion is generally stable.[5]

  • Cleavage of the Cyclopentane Ring: Under harsh Lewis acidic conditions, the cyclopentane ring could potentially undergo cleavage, leading to a complex mixture of byproducts.

Table 1: Common Byproducts and Mitigation Strategies

Byproduct TypeLikely CauseRecommended Action
Di-acylated ProductForcing reaction conditionsUse milder conditions (lower temperature, shorter reaction time).
Positional IsomersHigh reaction temperatureMaintain a consistent and moderate reaction temperature.
Products from Ring OpeningExcessively strong Lewis acid or high temperaturesUse a milder Lewis acid if possible, and control the temperature carefully.
B. Issues Related to Stereochemistry

Question 3: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity?

Answer: The stereochemistry of the final product is determined by the stereochemistry of the starting materials and the reaction conditions of the preceding steps. The Friedel-Crafts acylation itself does not typically affect the stereocenters on the cyclopentane ring.

  • Purity of Starting Materials: Ensure that the starting cyclopentanecarboxylic acid derivative is stereochemically pure. The synthesis of stereoisomers of substituted cyclopentanes often requires specific synthetic routes.[7][8]

  • Epimerization: The acidic or basic conditions in preceding or subsequent steps (e.g., hydrolysis of an ester) could lead to epimerization at the carbon alpha to the carbonyl group.

Strategies for Stereocontrol:

  • Chiral Resolution: If you start with a racemic mixture, you may need to perform a chiral resolution at an early stage.

  • Stereoselective Synthesis: Employ a synthetic route that establishes the desired trans stereochemistry from the outset. This could involve reactions like a Michael-Dieckmann condensation followed by stereoselective reduction.[9]

  • Careful Control of pH: During workup and purification, avoid prolonged exposure to strong acids or bases that could cause epimerization.

G start Mixture of cis/trans Isomers check_starting_material Analyze Stereochemical Purity of Starting Material start->check_starting_material check_epimerization Review pH and Temperature of All Steps start->check_epimerization purify Purify via Chromatography or Recrystallization check_starting_material->purify If starting material is impure check_epimerization->purify If epimerization is likely pure_product Stereochemically Pure trans Product purify->pure_product

Caption: Decision tree for addressing stereochemical impurity.

C. Purification Challenges

Question 4: I am having difficulty purifying the final product. What are some effective purification strategies?

Answer: The purification of this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

  • Aqueous Workup: The initial workup is crucial. After quenching the reaction with ice/water, the product will be in the aqueous layer as its carboxylate salt if the solution is basic. Acidification will precipitate the carboxylic acid. This can help separate it from neutral byproducts.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, toluene).

  • Column Chromatography: If crystallization is not feasible, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is a good starting point.

Table 2: Purification Method Selection

Impurity TypeRecommended Purification Method
Unreacted 4-fluorobenzoyl chlorideAqueous workup (will be hydrolyzed)
Positional IsomersColumn Chromatography or Fractional Crystallization
cis IsomerColumn Chromatography or Chiral HPLC
Poly-acylated byproductsColumn Chromatography

III. Experimental Protocols

General Protocol for Friedel-Crafts Acylation:

Safety Note: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.[4] Acyl chlorides are lachrymogenic. Always wear appropriate personal protective equipment.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Substrate Addition: Add a solution of the trans-cyclopentane-1-carboxylic acid precursor (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

IV. References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • Szalay, B., et al. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 2013. [Link]

  • Goti, A., et al. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 2000. [Link]

  • Peregrina, J. M., et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 2021. [Link]

Sources

Technical Support Center: Synthesis & Optimization of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. It provides in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and detailed protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions for maximum yield, purity, and stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic pathway for this molecule?

The most direct and industrially scalable approach involves a two-step sequence:

  • Friedel-Crafts Acylation: This step forms the crucial C-C bond between the cyclopentane ring and the fluorinated aromatic moiety. The reaction typically involves acylating a cyclopentane precursor with a 4-fluorobenzoyl derivative in the presence of a strong Lewis acid catalyst.

  • Hydrolysis and Epimerization: The initial acylation often yields the carboxylic acid precursor (e.g., an anhydride or ester) and may result in a mixture of cis and trans isomers. A subsequent hydrolysis step, typically under basic conditions (saponification), liberates the carboxylate. Critically, these conditions, especially at elevated temperatures, also facilitate epimerization to the thermodynamically more stable trans isomer.

The overall workflow is designed to first build the molecular backbone and then establish the correct stereochemistry.

Synthetic_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Stereochemical Control & Purification A Cyclopentane-1,2- dicarboxylic Anhydride C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) A->C B Fluorobenzene B->C D 2-(4-Fluorobenzoyl)cyclopentane- 1-carboxylic acid (cis/trans mixture) C->D Forms ketone linkage E Base-Mediated Hydrolysis & Epimerization (e.g., KOH, heat) D->E F Potassium trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylate E->F Isomerization to thermodynamically stable trans form G Acidic Workup (e.g., HCl) F->G H trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid G->H Precipitation & Isolation

Caption: Overall synthetic workflow for the target molecule.

Q2: Why is achieving the trans stereochemistry a primary challenge?

The formation of the trans isomer is a matter of thermodynamic control versus kinetic control. During the Friedel-Crafts acylation, the initial product distribution (cis vs. trans) may be kinetically driven, leading to a significant proportion of the cis isomer.

The trans isomer, where the two bulky substituents (the benzoyl group and the carboxylic acid group) are on opposite faces of the cyclopentane ring, is sterically less hindered and therefore thermodynamically more stable. The optimization process hinges on creating conditions that allow the initial product mixture to equilibrate to this more stable state. This is typically achieved through a base-catalyzed epimerization process, where a proton alpha to one of the carbonyl groups is reversibly removed, allowing for inversion of stereochemistry until the most stable configuration predominates. A patent for a similar cyclohexanecarboxylic acid demonstrates that heating a cis/trans mixture with potassium hydroxide can drive the equilibrium to over 97% of the trans isomer[1].

Q3: What are the most critical parameters for the Friedel-Crafts Acylation step?

The Friedel-Crafts acylation is a powerful but sensitive reaction that requires careful control over several parameters.[2]

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and potent catalyst for this reaction.[3] However, other Lewis acids can be used, particularly if the substrate is sensitive. Stoichiometry is key; since the catalyst will complex with both the starting acylating agent and the resulting ketone product, slightly more than one equivalent is often required for the reaction to proceed to completion.[4]

  • Anhydrous Conditions: The Lewis acid catalysts are extremely sensitive to moisture. Any water present will react violently with the catalyst, deactivating it and generating HCl gas. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Solvent: The choice of solvent is critical. It must be inert to the strong Lewis acid and the reaction conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for laboratory scale. For industrial applications, nitrobenzene can be used, although it is more hazardous.

  • Temperature: The reaction is typically started at a low temperature (0-5 °C) during the addition of the catalyst to control the initial exotherm. The reaction is then allowed to warm to room temperature or gently heated to drive it to completion. Higher temperatures can lead to side reactions and decomposition.

CatalystCommon Use CaseKey Considerations
AlCl₃ Standard, highly effective catalyst for most acylations.[3]Highly reactive, requires strict anhydrous conditions. Must be used in stoichiometric amounts.
FeCl₃ Milder alternative for activated aromatic substrates.Less reactive than AlCl₃, may require higher temperatures or longer reaction times.
ZnCl₂ Used for acylations of less reactive substrates or with sensitive functional groups.[5]Generally requires more forcing conditions than AlCl₃.
PTA@MIL-53(Fe) A modern, reusable heterogeneous catalyst.[6]Environmentally friendly, can be used with ultrasound irradiation; optimization is required.[6]

Troubleshooting Guide

Problem: My Friedel-Crafts acylation step has a very low yield or fails completely.

Possible Cause 1: Deactivated Lewis Acid Catalyst.

  • Explanation: This is the most common failure mode. Aluminum chloride and similar catalysts are extremely hygroscopic. Exposure to atmospheric moisture during weighing or transfer will quench the catalyst's activity.

  • Solution:

    • Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere like N₂ or argon).

    • Use a freshly opened bottle of anhydrous AlCl₃ or a bottle that has been stored correctly in a desiccator.

    • Perform the reaction under a positive pressure of an inert gas. Add reagents via syringe through rubber septa.

Possible Cause 2: Incorrect Stoichiometry.

  • Explanation: The Lewis acid coordinates to the carbonyl oxygen of both the acylating agent (e.g., cyclopentanedicarboxylic anhydride) and the product ketone. If a catalytic amount is used, the reaction will stall as the product formed will sequester the catalyst.[4]

  • Solution: Use at least 2.2 equivalents of AlCl₃: one equivalent for the anhydride and another for the fluorobenzene/product complexation, with a slight excess to drive the reaction.

Possible Cause 3: Suboptimal Reaction Temperature.

  • Explanation: While the initial addition should be cold to control the exotherm, the reaction may require thermal energy to proceed at a reasonable rate.

  • Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for 2-4 hours. If conversion is still low (as monitored by TLC or LC-MS), gently heat the mixture to 40-50 °C for an additional 1-2 hours.

Problem: The final product is an inseparable mixture of cis and trans isomers.

This is a common and critical issue. The solution is not to improve the separation but to convert the undesired cis isomer into the desired trans product.

Troubleshooting_Isomers Start Is a cis/trans mixture observed after initial workup? Decision Is the trans isomer the thermodynamically favored product? Start->Decision Epimerize Introduce a post-hydrolysis epimerization step. Decision->Epimerize Yes Protocol Heat the carboxylate salt with a strong base (e.g., KOH) in a suitable solvent (e.g., water/toluene) to drive equilibrium to the trans isomer. Epimerize->Protocol Purify Purify via recrystallization after acidic workup. The pure trans isomer should crystallize preferentially. Protocol->Purify

Caption: Decision workflow for resolving cis/trans isomer issues.

Solution: Base-Catalyzed Epimerization Protocol.

  • Causality: The proton on the carbon atom bearing the carboxylic acid group (the α-proton) is acidic. In the presence of a strong base, this proton can be removed to form an enolate intermediate. Reprotonation can occur from either face, leading to inversion of the stereocenter. Because the system will always move towards the lowest energy state, this reversible process will eventually lead to an enrichment of the more stable trans isomer. This process is often used to convert cis- to trans-isomers in cyclic systems.[1][7]

  • Detailed Protocol:

    • Combine the crude product mixture from the Friedel-Crafts reaction with a 10-20% aqueous solution of potassium hydroxide (KOH) (approx. 3-4 equivalents).

    • Heat the mixture to reflux (100-110 °C) with vigorous stirring for 4-8 hours. The progress of epimerization can be monitored by taking small aliquots, acidifying them, extracting with an organic solvent, and analyzing by NMR or HPLC.

    • Once the desired trans:cis ratio is achieved (typically >98:2), cool the reaction mixture to room temperature.

    • Carefully acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of ~1-2 while cooling in an ice bath. The trans product, being less soluble, will precipitate out.

    • Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Problem: The hydrolysis of my ester or anhydride precursor is incomplete.

Possible Cause (if using acid-catalyzed hydrolysis): Reversibility.

  • Explanation: Acid-catalyzed hydrolysis of esters or anhydrides is a reversible equilibrium reaction.[8][9] If an insufficient amount of water is present, the reaction will not proceed to completion.

  • Solution: Use a large excess of water. Typically, the reaction is run in a mixture of an organic solvent (like dioxane or THF) and a dilute aqueous acid (e.g., 3M H₂SO₄ or HCl), and heated to ensure complete conversion.[10]

Possible Cause (if using base-catalyzed hydrolysis/saponification): Insufficient Reaction Time/Temperature.

  • Explanation: Saponification is an irreversible process, which is why it is generally preferred.[11] However, if the molecule is sterically hindered, the reaction may be slow at room temperature.

  • Solution: As described in the epimerization protocol, heating the reaction mixture with a strong base like NaOH or KOH to reflux is the most effective method.[12] This not only ensures complete hydrolysis but also simultaneously drives the epimerization to the desired trans isomer.

Optimized Experimental Protocols

Protocol 1: Friedel-Crafts Acylation
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) and anhydrous fluorobenzene (3.0 eq).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Under a positive flow of nitrogen, add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS. If incomplete, heat the mixture to 45 °C for an additional 2 hours.

  • Once complete, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 5 volumes).

  • Extract the aqueous layer with dichloromethane (3 x 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

Protocol 2: Saponification, Epimerization, and Isolation
  • Transfer the crude product from Protocol 1 into a round-bottom flask.

  • Add a 20% (w/v) aqueous solution of potassium hydroxide (KOH) (4.0 eq).

  • Heat the biphasic mixture to reflux (approx. 105 °C) with vigorous overhead stirring for 6 hours. The mixture should become homogeneous as the reaction proceeds.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash with a small amount of toluene or ethyl acetate to remove any non-acidic organic impurities.

  • Transfer the aqueous layer to a beaker and cool to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add concentrated HCl until the pH of the solution is 1-2. A thick white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound.

References

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Stakić, D., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]

  • Rieke Metals, Inc. (n.d.). trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. [Link]

  • Gholipour, M. R., et al. (2020). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. [Link]

  • Kattamuri, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Groves, J. K., & Jones, N. (1969). Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes. Journal of the Chemical Society C: Organic. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Anachem. (2024). This compound. [Link]

  • Alemparte, C., et al. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]

  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

Sources

Technical Support Center: Crystallization of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Welcome to the technical support center for "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this active pharmaceutical ingredient (API). As a molecule featuring a carboxylic acid capable of strong hydrogen bonding, a rigid cyclopentane ring, and a fluorobenzoyl group, its crystallization behavior can be nuanced. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your crystallization process, ensuring high purity, yield, and the desired solid-state form.

Section 1: Foundational Principles & Key Molecular Characteristics

The successful crystallization of any compound hinges on controlling its supersaturation, which drives nucleation and subsequent crystal growth. For this compound, the key molecular features influencing this process are:

  • Carboxylic Acid Group: This is the primary driver for forming a stable crystal lattice through strong, directional hydrogen bonds, often leading to the formation of dimers.

  • Fluorobenzoyl Group: The aromatic ring can participate in π-π stacking interactions, while the fluorine atom can engage in weaker hydrogen bonds or other electrostatic interactions, influencing crystal packing and potentially leading to polymorphism.

  • trans-Cyclopentane Core: The stereochemistry and rigidity of this core dictate the overall shape of the molecule, which must pack efficiently into a crystal lattice.

Understanding these features is crucial for rational solvent selection and process design. The goal is to identify conditions where the molecule is soluble at a high temperature but sparingly soluble at a lower temperature, allowing for controlled crystal formation upon cooling.

Physicochemical Properties
CAS Number 733741-06-5[1][2]
Molecular Formula C₁₃H₁₃FO₃[1][2]
Molecular Weight 236.24 g/mol [2]
Boiling Point (Predicted) 406.5°C at 760 mmHg[3]
Density (Predicted) 1.296 g/cm³[3]
Melting Point Not publicly available
Section 2: General Troubleshooting Workflow

When a crystallization experiment does not proceed as expected, a systematic approach is essential. The following decision tree outlines a logical workflow for diagnosing and resolving common issues.

Crystallization Troubleshooting Workflow General Troubleshooting Workflow for Crystallization start Start: Saturated solution at high temperature cool Cool the solution start->cool outcome Observe Outcome cool->outcome oiling_out Problem: 'Oiling Out' (Liquid Droplets Form) outcome->oiling_out Liquid droplets appear? no_crystals Problem: No Crystals Form (Solution remains clear) outcome->no_crystals Solution clear? crash_out Problem: Rapid Precipitation (Fine Powder / Amorphous Solid) outcome->crash_out Fine powder forms instantly? success Success: Well-formed Crystals outcome->success Good crystals form slowly? sol_oil_1 Action: Re-heat, add more 'good' solvent (10-20%) oiling_out->sol_oil_1 sol_oil_2 Action: Cool much slower (e.g., insulate vessel) oiling_out->sol_oil_2 sol_oil_3 Action: Consider solvent system with lower boiling point oiling_out->sol_oil_3 sol_no_xtal_1 Action: Scratch inner surface with glass rod no_crystals->sol_no_xtal_1 sol_no_xtal_2 Action: Add seed crystals no_crystals->sol_no_xtal_2 sol_no_xtal_3 Action: Reduce solvent volume (evaporate) and re-cool no_crystals->sol_no_xtal_3 sol_crash_1 Action: Re-heat, add more solvent crash_out->sol_crash_1 sol_crash_2 Action: Ensure slow, controlled cooling crash_out->sol_crash_2 sol_crash_3 Action: Use a co-solvent system to moderate solubility crash_out->sol_crash_3 sol_oil_1->cool Retry sol_no_xtal_3->cool Retry sol_crash_1->cool Retry

Caption: A decision tree for troubleshooting common crystallization outcomes.

Section 3: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses specific experimental issues in a Q&A format, providing both the underlying scientific cause and actionable solutions.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

A1: "Oiling out" is a liquid-liquid phase separation where the solute comes out of the supersaturated solution as a liquid phase (an "oil") instead of a solid crystalline phase.[4][5] This is a common problem in crystallization and indicates that the conditions are not suitable for proper crystal formation.[6]

  • Causality:

    • High Supersaturation at High Temperature: The primary cause is that the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a melting point depressed by impurities).[4][7] Instead of nucleating as a solid, the compound separates into a second, solute-rich liquid phase.

    • Presence of Impurities: Impurities can significantly lower the melting point of the API.[4][7] This makes oiling out more likely, as the solution temperature can easily exceed this depressed melting point. The oil droplets themselves are often good solvents for these impurities, leading to a poorly purified final product if it solidifies.[5]

    • Rapid Cooling: Cooling the solution too quickly can generate a very high level of supersaturation, favoring the kinetically faster process of oiling out over the more ordered process of solid nucleation.

  • Solutions & Protocols:

    • Reduce Supersaturation Rate: Re-heat the mixture until it is a clear solution again. Add a small amount of additional solvent (5-20% of the original volume) to decrease the saturation level.[4] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.

    • Change the Solvent System: The boiling point of your solvent may be too high. Select a solvent or a co-solvent mixture with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before high supersaturation is achieved.

    • Remove Impurities: If you suspect impurities are the cause, try purifying the material first. Techniques like passing the solution through a small plug of silica gel or performing a charcoal treatment can remove colored or polar impurities that may be inhibiting crystallization.[4][6]

    • Use Seeding: Add seed crystals at a temperature slightly below the point where the solution becomes cloudy but well above the temperature where oiling out occurs. This can bypass the kinetic barrier for nucleation and promote direct crystallization.[8]

Q2: I've cooled my solution, and it remains perfectly clear. What should I do to induce crystallization?

A2: A clear solution after cooling indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur. This is typically due to one of two reasons: either too much solvent was used, or there is a high kinetic barrier to nucleation.

  • Causality:

    • Excessive Solvent: The most common reason is using too much solvent, meaning the concentration of the API does not exceed its solubility limit even at the lower temperature.[4]

    • High Nucleation Barrier: Sometimes, even in a supersaturated state, the molecules need an energy input or a template to begin forming an ordered crystal lattice. Smooth glass surfaces can make it difficult for the first crystals to form.

  • Solutions & Protocols:

    • Induce Nucleation (Mechanical Methods):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4][9] The microscopic imperfections on the glass provide high-energy sites that can promote nucleation.

      • Seed Crystals: If you have a small amount of pure, solid material, add a single, tiny crystal to the solution.[9] This provides a perfect template for other molecules to deposit onto, bypassing the nucleation step entirely.

    • Increase Concentration:

      • Evaporation: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15%), then allow it to cool again.[4] This increases the solute concentration, ensuring it will be supersaturated upon cooling.

      • Anti-Solvent Addition: If using a mixed-solvent system, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) to the clear solution until it becomes faintly cloudy (the saturation point), then allow it to stand.

    • Drastic Cooling: Place the flask in an ice bath or refrigerator. While slow cooling is generally preferred, a rapid temperature drop can sometimes provide the thermodynamic shock needed to overcome the nucleation barrier, especially if the solution is only marginally supersaturated.

Q3: My product "crashed out" as a fine powder immediately upon cooling. How can I get better crystals?

A3: The rapid formation of a fine powder or amorphous solid indicates that the solution became supersaturated too quickly. This process, often called "crashing out," is undesirable because the rapid crystal growth traps solvent and impurities within the crystal lattice, defeating the purpose of purification.[4]

  • Causality:

    • Insufficient Solvent: Using the absolute minimum amount of solvent can lead to the solution becoming massively supersaturated with only a small drop in temperature.

    • Rapid Cooling: Removing the flask from a heat source and placing it directly on a cold benchtop or in an ice bath causes a rapid temperature drop and a sudden spike in supersaturation.

  • Solutions & Protocols:

    • Increase Solvent Volume: Re-heat the mixture to re-dissolve the powder. Add a small excess of hot solvent (e.g., 5-10% more) to ensure the solution is not on a knife's edge of saturation.[4] This will keep the compound dissolved for longer during the cooling phase, allowing for slower, more orderly crystal growth.

    • Control the Cooling Rate: This is the most critical parameter.

      • Allow the flask to cool to room temperature on a surface that does not act as a heat sink (like a cork ring or a folded towel).

      • For very sensitive crystallizations, place the flask in a large beaker of hot water (a dewar flask is even better) and allow the entire system to cool slowly to room temperature.

      • Only after the solution has reached room temperature and crystal growth has slowed or stopped should you move it to an ice bath to maximize yield.

Q4: I suspect I have a different polymorph. Why does this happen, and how can I control it?

A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[10][11] These different forms are distinct solid-state materials and can have different physicochemical properties, including solubility, stability, and melting point, which are critical for pharmaceutical applications.[12][13]

  • Causality:

    • Thermodynamic vs. Kinetic Control: Often, a compound has one thermodynamically stable polymorph and one or more less stable (metastable) forms. Rapid crystallization under high supersaturation (kinetic control) often yields a metastable form, while slow crystallization near the saturation point (thermodynamic control) is more likely to produce the stable form.

    • Solvent Influence: The choice of solvent is a major factor.[14] Solvents can interact with the solute through hydrogen bonding or other forces, stabilizing the formation of a particular polymorph's nucleus over others. Crystallizing the same compound from different solvents (e.g., a protic solvent like ethanol vs. an aprotic solvent like ethyl acetate) is a common way to screen for polymorphs.

    • Temperature and Impurities: Crystallization temperature and the presence of specific impurities can also direct the formation of a particular polymorphic form.[14][15]

  • Solutions & Protocols for Control:

    • Systematic Screening: Conduct a systematic polymorph screen by crystallizing the compound from a variety of solvents with different polarities and hydrogen-bonding capabilities (see Table 2). Vary cooling rates for each solvent.

    • Control Cooling: To consistently obtain the most stable form, use a very slow cooling rate and consider aging the resulting crystal slurry at a constant temperature for several hours to allow any metastable forms to convert to the stable one.

    • Seeding: To target a specific, known polymorph, seed the supersaturated solution with crystals of that desired form. This provides a template that directs crystallization toward the same lattice structure.

    • Characterization: Use analytical techniques to identify the polymorphic form. X-Ray Powder Diffraction (XRPD) is the definitive method for identifying polymorphs, as each will have a unique diffraction pattern. Differential Scanning Calorimetry (DSC) is also useful for identifying different melting points and phase transitions between forms.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Place a small amount (e.g., 20-30 mg) of your API into several different test tubes or small vials.

  • Solvent Selection: Choose a range of 6-8 solvents with diverse properties (see Table 2).

  • Solubility Test (Room Temp): Add a small aliquot (e.g., 0.2 mL) of a solvent to a tube at room temperature. If the solid dissolves completely, the solvent is too good and unsuitable for cooling crystallization. If it is completely insoluble, it may be a candidate for an anti-solvent.

  • Solubility Test (Hot): For solvents where the API is sparingly soluble at room temperature, heat the tube gently (e.g., in a water bath). Add the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: Observe the outcome in each tube. Note whether no crystals form, the compound oils out, a fine powder crashes out, or well-formed crystals appear. The solvent that produces the best-quality crystals with a reasonable yield is your lead candidate.

Table 2: Common Crystallization Solvents & Properties
Solvent Type Boiling Point (°C) Key Characteristics
Methanol / EthanolPolar Protic65 / 78Strong H-bond donors/acceptors.
IsopropanolPolar Protic82Less polar than ethanol.
Ethyl AcetatePolar Aprotic77H-bond acceptor only.
AcetonePolar Aprotic56Volatile, good for dissolving many organics.
AcetonitrilePolar Aprotic82Strong dipole.
TolueneNon-polar Aromatic111Can engage in π-π stacking.
Heptane / HexaneNon-polar Aliphatic98 / 69Often used as an anti-solvent.
WaterPolar Protic100May increase solubility of carboxylic acids in organic solvents.[16]
References
  • Poon, W. C. K., et al. (2023). Impact of impurities on crystal growth.
  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Chadwick, K., et al. (2017). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Curia Global. (n.d.).
  • de Oliveira, G. G. G., et al. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers.
  • All About Drugs. (n.d.). Polymorphism. All About Drugs.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.).
  • Reddit. (2013).
  • McPherson, A., & Malkin, A. J. (2014).
  • Acevedo, D., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
  • Kramer, H. J. M., & Eder, R. J. (2019). The Influence of Impurities and Additives on Crystallization. Cambridge University Press & Assessment.
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
  • BOC Sciences. (2024).
  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
  • Crystallography Guide. (n.d.).
  • Al-Obaidi, H., & Lawrence, M. J. (2021).
  • Altum Technologies. (2023).
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids.
  • University of Rochester. (n.d.).
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
  • Syrris. (n.d.).
  • Arctom. (n.d.). CAS NO. 733741-06-5 | this compound.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). trans-2-Carbomethoxycyclopentane-1-carboxylic acid.
  • Rieke Metals, Inc. (n.d.). trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid.
  • BLDpharm. (n.d.). 111857-42-2|trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Cyclopentanecarboxylic acid 99.
  • Google Patents. (2017).
  • Benchchem. (n.d.). Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • GuideChem. (2024). This compound.
  • PubChem. (n.d.). trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.
  • Coulton, S., & Southgate, R. (1992). Synthesis of novel 2-oxo-4-thia-1-azabicyclo[3.3.
  • Google Patents. (n.d.). Process of separating cis and trans isomers of cyclopropane carboxylic acids.

Sources

Technical Support Center: Stability of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid and its related derivatives. This document is intended for researchers, medicinal chemists, and formulation scientists who are handling, analyzing, or developing formulations with this class of compounds. Given the specific structural features of this molecule—namely, its nature as a β-keto acid—it is prone to specific stability challenges that can impact experimental reproducibility, analytical accuracy, and overall project success.

This guide provides in-depth, question-and-answer-based troubleshooting, scientifically grounded protocols, and field-proven insights to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common issues encountered during the storage, handling, and analysis of β-keto acids like this compound.

Category 1: Storage and Handling

Q1: What are the primary stability concerns for "this compound"?

A1: The primary stability concern for this molecule is its classification as a β-keto acid . This structural motif makes it highly susceptible to thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO2), especially when heated.[1][2] This non-reversible reaction proceeds through a six-membered cyclic transition state, resulting in an enol intermediate that tautomerizes to the final ketone product, 1-(4-Fluorobenzoyl)-2-methylcyclopentane.[3][4] This degradation pathway is intrinsic to the molecule's structure and is the most probable cause of purity loss over time.[5][6]

Q2: What are the recommended storage conditions for the solid compound to ensure long-term stability?

A2: Temperature is the most critical factor. To minimize the risk of decarboxylation, the solid compound should be stored at low temperatures.

  • Long-term storage (>6 months): Store at -80°C . Studies on other β-keto acids show that storage at -80°C significantly slows the degradation process.[2]

  • Short-term storage (<6 months): Storage at -15°C to -20°C is acceptable.[7] However, be aware that some degradation may still occur over several weeks to months at -20°C.[2]

  • Avoid Room Temperature Storage: Storing the compound at room temperature is strongly discouraged as decarboxylation can occur even in the solid state, albeit slower than in solution or in the melt.[7]

Additionally, the compound should be protected from moisture, as some β-keto acids are hygroscopic.[7] Store in a tightly sealed container with a desiccant.

Q3: My solid compound has developed a yellowish tint over time. What could be the cause?

A3: A color change often indicates the formation of impurities. While decarboxylation is the primary concern, another possibility is photodegradation. The 4-fluorobenzoyl moiety is a chromophore that can absorb UV light. Benzophenone-type structures are known to undergo photodegradation, which can be accelerated in the presence of photosensitizers.[8][9] This process can generate colored degradation products. To mitigate this, always store the compound in an amber vial or otherwise protected from light.

Category 2: Solution Stability

Q4: I'm observing a rapid loss of my compound in solution during my experiments. What is happening?

A4: This is most likely due to decarboxylation, which is significantly accelerated in solution compared to the solid state. The rate of degradation is influenced by temperature, pH, and solvent choice. Heating the solution, even to moderate temperatures (e.g., 40-50°C), can lead to complete degradation within hours.[10]

Q5: How does pH affect the stability of the compound in aqueous solutions?

A5: The stability of β-keto acids is highly pH-dependent.[2] The protonated carboxylic acid form is the one that readily undergoes decarboxylation.[2]

  • Acidic Conditions (pH < 5): Stability is lowest in acidic solutions. The protonated form dominates, facilitating the cyclic mechanism for CO2 loss.

  • Neutral to Alkaline Conditions (pH > 7): Stability is significantly improved. At these pH levels, the carboxylic acid is deprotonated to its carboxylate anion form. This anion does not readily participate in the cyclic decarboxylation mechanism, thus stabilizing the molecule.[2]

Therefore, for aqueous-based experiments, maintaining a neutral to slightly alkaline pH is crucial for preventing degradation.[11][12]

Q6: Which solvents are recommended for preparing stock solutions?

A6: For preparing high-concentration stock solutions, use aprotic organic solvents such as anhydrous DMSO, DMF, or acetonitrile . These solvents are generally inert and will not participate in degradation pathways. Prepare stock solutions fresh if possible, and store them at -20°C or -80°C for short periods. Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially facilitate degradation pathways over time.

Category 3: Analytical Issues

Q7: I am seeing an unexpected peak in my HPLC analysis. How can I confirm if it's the decarboxylation product?

A7: The most direct way is to use LC-MS. The decarboxylation product will have a molecular weight that is 44.01 Da less than the parent compound (the mass of CO2). If you only have HPLC-UV, you can perform a simple experiment:

  • Prepare a fresh solution of your compound in a suitable solvent.

  • Inject a sample immediately (T=0).

  • Gently heat the remaining solution (e.g., at 50-60°C) for 1-2 hours.

  • Inject another sample.

You should observe the peak for your parent compound decreasing while the new, unexpected peak increases in area. This provides strong evidence that the new peak is a degradation product. This process is a simplified form of a forced degradation study.[13]

Q8: My HPLC peak shape is poor (tailing, fronting, or split). What could be the issue?

A8: Poor peak shape can be caused by several factors unrelated to chemical stability, but some are relevant to this class of compounds.[14]

  • Peak Tailing: Carboxylic acids can interact with residual silanol groups on standard silica-based C18 columns.[15] Using a buffered mobile phase (e.g., with phosphate or acetate buffer) at a pH between 3 and 7 can suppress this interaction and improve peak shape.[15]

  • Split Peaks: This can sometimes occur if the sample solvent is much stronger than the mobile phase, causing the sample to travel through the column improperly. Always try to dissolve your sample in the mobile phase or a weaker solvent whenever possible.[16]

  • On-Column Degradation: If the HPLC method involves elevated column temperatures, decarboxylation can occur on the column itself, leading to broad or tailing peaks for the parent compound and the appearance of the degradation product. Run the analysis at a lower temperature if possible.

Part 2: Troubleshooting Guides

Guide 1: Investigating Out-of-Specification (OOS) Purity Results

You've received a new batch of this compound and your initial HPLC analysis shows a purity of 85%, but the supplier certificate of analysis states >98%. This guide provides a systematic workflow to diagnose the discrepancy.

OOS_Workflow start OOS Purity Result Observed check_method Step 1: Verify Analytical Method - Is the method stability-indicating? - Correct column, mobile phase, temp? start->check_method check_sample_prep Step 2: Review Sample Preparation - What was the solvent? - How long was the sample in solution before injection? - Was it heated? check_method->check_sample_prep analyze_impurity Step 3: Characterize the Impurity - Use LC-MS to get MW of major impurity. - Does MW match decarboxylation product? check_sample_prep->analyze_impurity rerun_fresh Step 4: Re-analysis with Controls - Prepare fresh sample in aprotic solvent (e.g., ACN). - Inject immediately. - Minimize time in autosampler. analyze_impurity->rerun_fresh result Evaluate Re-analysis Result rerun_fresh->result purity_ok Purity is now within specification. result->purity_ok Yes purity_still_oos Purity is still OOS. result->purity_still_oos No conclusion1 Conclusion: Initial OOS was due to sample prep-induced degradation. Revise SOP. purity_ok->conclusion1 conclusion2 Conclusion: Compound stability issue is real. - Material may have degraded in transit. - Contact supplier with data. purity_still_oos->conclusion2

Caption: Decision workflow for troubleshooting out-of-specification purity results.

Guide 2: Protocol for a Rapid Forced Degradation Study

To develop a robust, stability-indicating analytical method, you must demonstrate that your method can separate the main compound from its degradation products.[17][18] A forced degradation study is essential for this purpose.[19][20] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels.[19][21]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: 0.1 N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute with a 50:50 mixture of acetonitrile and water. Heat at 80°C for 24 hours.

    • Photolytic Degradation: Dilute with a 50:50 mixture of acetonitrile and water. Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours.[22] Run a control sample protected by aluminum foil.

  • Sample Quenching and Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, by your HPLC-UV/MS method.

    • Calculate the percentage degradation and assess peak purity to ensure your method is specific.

Stress ConditionExpected Degradation LevelPrimary Degradation ProductCausality
Acidic / Thermal HighDecarboxylation ProductThe β-keto acid structure is inherently unstable to heat, and this is catalyzed by acid. The mechanism proceeds via a stable six-membered ring transition state.[5][23]
Basic Low to ModerateIsomers or other productsThe compound is more stable as the carboxylate anion, which resists decarboxylation.[2] Degradation may occur via other pathways if other labile groups are present.
Oxidative LowOxidized derivativesThe benzoyl ring or cyclopentane ring could be susceptible to oxidation, but this is typically slower than decarboxylation.
Photolytic ModeratePhotodegradation productsThe fluorobenzoyl moiety acts as a chromophore. Benzophenones are known to form excited triplet states that can lead to degradation.[24][25][26]

Part 3: References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Forced Degradation Studies. (2016). MedCrave online.

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Publications.

  • Decarboxylation. (2022). Master Organic Chemistry.

  • 9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone. Benchchem.

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH.

  • Decarboxylation. Chemistry Steps.

  • Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Homework.Study.com.

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.

  • Why are beta-ketoacids better at decarboxylation than gamma or delta? (2016). Chemistry Stack Exchange.

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.

  • preventing decarboxylation of beta-keto acids during analysis. Benchchem.

  • Decarboxylation Reaction Mechanism. (2018). YouTube.

  • Stability indicating study by using different analytical techniques. IJSDR.

  • Understanding Extraneous Peaks in Chromatography. (2025). YouTube.

  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific.

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). NIH.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.

  • Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. (2023). JoVE.

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). PubMed.

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central.

  • Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Asia-Pacific Network for Global Change Research.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.

  • The influence and manipulation of acid/base properties in drug discovery. Monash University.

  • Video: Acidity of Carboxylic Acids. (2023). JoVE.

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI.

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2023). ResearchGate.

Sources

Technical Support Center: Scaling the Synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. Our focus is on the robust and scalable Friedel-Crafts acylation pathway, addressing common challenges from bench-scale execution to pilot-plant implementation.

Overview of the Recommended Synthetic Pathway

The synthesis of the target molecule is most effectively achieved via a Lewis acid-catalyzed Friedel-Crafts acylation. This pathway involves the reaction of an activated derivative of trans-cyclopentane-1,2-dicarboxylic acid with fluorobenzene. This approach is favored for its reliability and the commercial availability of the starting materials. The key to success lies in meticulous control over reaction conditions and a thorough understanding of the reaction mechanism to mitigate potential side reactions and purification challenges.

Overall Synthetic Workflow

The process can be broken down into three primary stages: activation of the dicarboxylic acid, the core Friedel-Crafts acylation, and the final workup and purification.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Workup & Purification A trans-Cyclopentane- 1,2-dicarboxylic Acid B trans-Cyclopentane- 1,2-dicarboxylic Anhydride A->B Heat / Acetic Anhydride C Acylium Ion Intermediate (Complexed with Lewis Acid) B->C Fluorobenzene, AlCl₃, DCM D Reaction Mixture (Product-Lewis Acid Complex) C->D Electrophilic Aromatic Substitution E Crude Product in Organic Phase D->E Controlled Quench (Ice / aq. HCl) F Pure Crystalline Product E->F Crystallization

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol and Scale-Up Considerations

This protocol outlines a validated lab-scale procedure. Critical parameters for scale-up are highlighted and discussed.

Step 1: Preparation of trans-Cyclopentane-1,2-dicarboxylic Anhydride
  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add trans-cyclopentane-1,2-dicarboxylic acid (1.0 equiv).

    • Add acetic anhydride (1.5 equiv).

    • Heat the mixture to reflux (approx. 140°C) for 2-3 hours.

    • Allow the reaction to cool slightly, then remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

    • The resulting crude anhydride can often be used directly in the next step or purified by crystallization from a suitable solvent system if necessary.

  • Scale-Up Causality: Direct use of the crude anhydride is often feasible and preferable at scale to minimize material losses and processing time. However, this depends on the purity of the starting dicarboxylic acid. Any non-volatile impurities will carry through and may complicate the subsequent Friedel-Crafts reaction or purification.

Step 2: Friedel-Crafts Acylation
  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), charge a dry, jacketed reactor with anhydrous aluminum chloride (AlCl₃, 2.2 equiv) and an anhydrous solvent such as dichloromethane (DCM).

    • Cool the suspension to 0-5°C.

    • Slowly add a solution of the trans-cyclopentane-1,2-dicarboxylic anhydride (1.0 equiv) in anhydrous DCM, maintaining the internal temperature below 10°C.

    • Stir the mixture for 30-60 minutes at 0-5°C to allow for the formation of the acylium ion complex.

    • Add fluorobenzene (3.0-5.0 equiv) dropwise, again keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or HPLC.

  • Scale-Up Causality:

    • Stoichiometry: A significant excess of AlCl₃ is required. More than one equivalent is needed to activate the anhydride, and the resulting product ketone will complex with another equivalent of AlCl₃, effectively sequestering it.[1] This product-catalyst complexation deactivates the product towards further reaction, which is a key advantage of acylation over alkylation.[2]

    • Reagent Addition & Thermal Management: The formation of the acylium ion complex and the acylation itself are exothermic. At scale, precise control over the addition rate and efficient heat removal via a jacketed reactor are critical to prevent side reactions and ensure safety.

    • Excess Fluorobenzene: Using an excess of fluorobenzene not only drives the reaction to completion but can also serve as a co-solvent. However, this requires a robust recovery plan for the unreacted material at scale.

Step 3: Workup and Purification
  • Procedure:

    • Prepare a separate vessel with crushed ice and concentrated hydrochloric acid.

    • Crucially, perform a reverse quench: Slowly and carefully transfer the reaction mixture onto the stirred ice/acid slurry. This controls the highly exothermic decomposition of the aluminum complexes.

    • After the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 2M HCl, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by crystallization (e.g., from a toluene/heptane solvent system). A large-scale, robust process should prioritize crystallization over chromatography.[3]

  • Scale-Up Causality:

    • Quenching: A standard quench (adding water to the reaction) is extremely hazardous at scale. A controlled reverse quench into a well-stirred, cooled aqueous acid solution is mandatory for thermal safety and to effectively break up the aluminum-product complex.

    • Purification: While chromatography is useful at the discovery stage, it is not economically or practically viable for large-scale production. Developing a robust crystallization procedure is essential for achieving high purity and good recovery. This may require screening various solvent systems.

ParameterLab-Scale (Typical)Scale-Up ConsiderationRationale / Causality
Lewis Acid Stoich. 2.2 - 2.5 equiv.Maintain stoichiometry; purchase in bulk anhydrous form.Overcomes product-catalyst complexation, driving the reaction.[1]
Solvent Volume 10-20 mL / g of anhydrideMinimize to 5-10 mL/g for process intensity.Higher concentration increases throughput but requires better heat management.
Reaction Temp. 0°C to 25°CMaintain strict control with reactor jacket (-5°C to 25°C).Temperature affects regioselectivity (ortho- vs. para-acylation) and side reactions.
Quench Method Add reaction to ice.Mandatory Reverse Quench into chilled aqueous acid.Manages extreme exotherm, prevents runaway reaction, and improves safety.
Purification Flash ChromatographyCrystallization Scalable, cost-effective, and can be highly efficient for achieving purity targets.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

G Start Low Yield or Stalled Reaction? Q_Catalyst Is AlCl₃ fresh and was it handled under an inert atmosphere? Start->Q_Catalyst Sol_Catalyst Root Cause: Inactive Catalyst Solution: • Use fresh, anhydrous AlCl₃. • Ensure all glassware is oven-dried. • Maintain a positive N₂/Ar pressure. Q_Catalyst->Sol_Catalyst No Q_Stoich Is AlCl₃ stoichiometry ≥ 2.2 equivalents? Q_Catalyst->Q_Stoich Yes Sol_Stoich Root Cause: Insufficient Catalyst Solution: • Increase catalyst loading. The product ketone complexes with AlCl₃, removing it from the cycle. Q_Stoich->Sol_Stoich No Q_Temp Was the reaction temperature too low? Q_Stoich->Q_Temp Yes Sol_Temp Root Cause: Insufficient Energy Solution: • Allow reaction to warm to RT. • Gentle heating (e.g., 30-40°C) may be required, but monitor for byproduct formation. Q_Temp->Sol_Temp Yes Other Consider purity of starting materials. Q_Temp->Other No

Caption: Decision tree for troubleshooting low reaction conversion.

Q1: My reaction yield is very low, or the reaction has stalled. What are the most common causes?
  • Answer: Low yields in Friedel-Crafts acylation are typically traced back to three main culprits:

    • Inactive Catalyst: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture.[1] Any water in the solvent, reagents, or from atmospheric exposure will hydrolyze and deactivate the catalyst. Solution: Always use freshly opened, anhydrous AlCl₃ and ensure all solvents are rigorously dried. Handle all materials under a dry, inert atmosphere (N₂ or Ar).

    • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1] Solution: Ensure you are using at least 2.2 equivalents of AlCl₃ relative to the anhydride.

    • Sub-optimal Temperature: While the initial addition should be done at low temperatures to control the exotherm, some reactions require thermal energy to proceed to completion. Solution: If the reaction stalls after the initial phase, allowing it to warm to room temperature or even gentle heating (e.g., to 40°C) may be necessary. Monitor carefully by HPLC to balance conversion with potential byproduct formation.

Q2: I'm observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
  • Answer: The fluorine substituent on fluorobenzene is an ortho, para-directing group. You are likely seeing the formation of trans-2-(2-Fluorobenzoyl)cyclopentane-1-carboxylic acid.

    • Cause & Solution: The para position is sterically less hindered than the ortho position, making it the major product under thermodynamic control. Lower reaction temperatures generally favor the formation of the para isomer. Ensure your initial addition and reaction phase are conducted at the recommended low temperatures (0-10°C) to maximize selectivity. If the issue persists, exploring a bulkier Lewis acid could potentially increase steric hindrance around the ortho position, further favoring para substitution.

Q3: My final product is contaminated with the cis-isomer. Where is this coming from and how do I remove it?
  • Answer: The stereochemistry is set by your starting material, trans-cyclopentane-1,2-dicarboxylic acid.

    • Source of Contamination: The most likely source is contamination of your starting material with the cis-isomer. Standard Friedel-Crafts conditions are not typically harsh enough to cause epimerization at the cyclopentane ring. Solution: Verify the purity of your starting dicarboxylic acid by NMR or other appropriate methods before beginning the synthesis.

    • Removal Strategy: If contamination is present, separation can be challenging as the cis and trans products have similar physical properties. The most effective method is often fractional crystallization. The two isomers will likely have different solubilities and crystal packing energies in a given solvent system. A systematic screen of crystallization solvents is the best approach.[4] In some cases, separation of the isomeric acids at the starting material stage is easier than separating the final products.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation chosen for this synthesis instead of an alkylation reaction?
  • Answer: Friedel-Crafts acylation offers two critical advantages over alkylation, especially for scale-up. First, the acylium ion intermediate does not undergo carbocation rearrangements, which are a common and problematic side reaction in alkylations. This ensures the linear acyl chain is installed without isomerization. Second, the acyl group is electron-withdrawing, which deactivates the aromatic ring of the product. This deactivation prevents further acylation (poly-acylation), a common issue in alkylations where the product is more reactive than the starting material.[2]

Q2: What are the primary safety hazards I need to consider when scaling up this process?
  • Answer: The primary hazards are:

    • Highly Exothermic Quench: The decomposition of the AlCl₃ complexes with water is extremely violent if not controlled. A reverse quench into a well-agitated, chilled aqueous solution is mandatory.

    • HCl Gas Evolution: The reaction of AlCl₃ with any moisture, and the workup procedure, will generate significant amounts of corrosive HCl gas. The reactor must be properly vented through a scrubber system to neutralize the acid gas.

    • Corrosive and Water-Sensitive Reagents: AlCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.

Q3: Can I use a different Lewis acid besides aluminum chloride?
  • Answer: Yes, other Lewis acids can be used, though AlCl₃ is often the most cost-effective for large-scale operations.

    • Ferric Chloride (FeCl₃): A milder and less expensive option, but may require higher temperatures or longer reaction times.

    • Zinc Chloride (ZnCl₂): Another mild Lewis acid, often used for activated aromatic systems.

    • Solid Acid Catalysts (e.g., Zeolites): These offer the advantage of easier workup (simple filtration), but often require high temperatures and may have lower activity. They are an area of active research for "greener" Friedel-Crafts processes. The choice of catalyst will require re-optimization of the reaction conditions (temperature, time, stoichiometry).

References

  • Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives (WO1987003278A2).
  • Nature Communications. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Brainly.com. (2023). Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. Identify the missing.
  • Google Patents. (n.d.). Process for the preparation of cyclopentanecarboxylic acid derivatives (IL80577A0).
  • Nature Communications. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • BenchChem. (n.d.). Troubleshooting unexpected side products in butylcyclopentane reactions.
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation.
  • Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid.
  • NIH. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones.
  • ResearchGate. (n.d.). Synthesis of ketones from carboxylic acids.
  • Chegg. (2021). Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol.
  • (n.d.). trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid.
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • YouTube. (2017). Friedel-Crafts Acylation Example Problems.
  • (2024). This compound.
  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
  • NIH. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • NIH. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Google Patents. (n.d.). Process for separating cis and trans isomers of cyclopropane carboxylic acids (US4306077A).
  • (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from.
  • Organic Syntheses Procedure. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.
  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073B1).

Sources

Technical Support Center: Analytical Method Development for trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analytical method development for trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. Structured as a dynamic support center, this document offers detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols for High-Performance Liquid Chromatography (HPLC). It is designed to address specific experimental challenges, explaining the scientific rationale behind methodological choices to ensure robust, reliable, and transferable analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the planning phase of analytical method development for this compound.

Q1: What are the key physicochemical properties of this molecule that will influence HPLC method development?

A1: Understanding the molecule's structure is paramount. Key features include:

  • Carboxylic Acid Group: This functional group makes the molecule acidic. Its pKa value will be critical for selecting the mobile phase pH to ensure the compound is in a single, non-ionized form, which prevents peak tailing on standard silica-based columns.[1][2] For acidic analytes, a mobile phase pH at least two units below the pKa is recommended to suppress ionization.[1]

  • Fluorobenzoyl Group: This aromatic ketone serves as an excellent chromophore, making UV detection a highly suitable and sensitive choice. The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution.

  • Stereochemistry ("trans"): The molecule has two chiral centers, and the "trans" designation specifies the relative configuration. This indicates the potential for a "cis" isomer to be present as a process-related impurity. Furthermore, as a racemate of the trans isomer, chiral separation may be necessary if the therapeutic product is a single enantiomer.[3][4]

Q2: What is the recommended starting point for a reversed-phase HPLC (RP-HPLC) method?

A2: A systematic approach is recommended. A good starting point would be a gradient elution method on a C18 column. This allows for a broad survey of the required solvent strength to elute the analyte and any potential impurities. A typical initial screening method is detailed in the table below.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for broad applicability and good efficiency.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Low pH suppresses the ionization of the carboxylic acid, minimizing peak tailing.[1][5] Formic acid is volatile and LC-MS compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to locate the elution position of the main peak and any impurities, which can be used to build an optimized method.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature and can improve peak shape.
Detection (UV) 254 nm or determined λmax254 nm is a common starting point for aromatic compounds. A UV scan is recommended for optimal sensitivity.
Injection Volume 10 µLA standard volume that can be adjusted to avoid column overload.

Q3: When should I consider LC-MS instead of HPLC-UV?

A3: LC-MS should be considered when:

  • Specificity is critical: To confirm the identity of the main peak and any impurities by mass. This is crucial for impurity profiling and forced degradation studies.[6]

  • Higher sensitivity is required: If you are analyzing trace-level impurities or quantifying the analyte in a complex matrix (e.g., biological fluids), LC-MS/MS offers superior sensitivity and selectivity.[6][7]

  • No strong chromophore is present: While not an issue for this molecule, LC-MS is invaluable for compounds that lack a UV-absorbing functional group.

Part 2: HPLC-UV Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Peak Tailing

Symptom: The peak for the main analyte is asymmetrical, with a trailing edge. The USP Tailing Factor is > 1.5.

Diagram: Troubleshooting Peak Tailing

G Start Peak Tailing Observed (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH < pKa - 2? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH (e.g., use 0.1% H3PO4 or TFA) Check_pH->Adjust_pH No Check_Buffer Is buffer concentration adequate (10-25 mM)? Check_pH->Check_Buffer Yes Resolved Problem Resolved Adjust_pH->Resolved Adjust_Buffer Action: Increase buffer concentration Check_Buffer->Adjust_Buffer No Check_Overload Is column overloaded? Check_Buffer->Check_Overload Yes Adjust_Buffer->Resolved Reduce_Load Action: Reduce injection volume or sample concentration Check_Overload->Reduce_Load No Check_Column Is column contaminated or damaged? Check_Overload->Check_Column Yes Reduce_Load->Resolved Flush_Column Action: Flush with strong solvent or replace column Check_Column->Flush_Column No Check_Column->Resolved Yes Flush_Column->Resolved

Caption: Decision tree for diagnosing and resolving HPLC peak tailing.

Probable Causes & Solutions:

  • Cause A: Secondary Silanol Interactions. The primary cause of tailing for acidic compounds is often the interaction between the ionized carboxylate and active silanol groups on the silica stationary phase.[8]

    • Solution 1: Lower Mobile Phase pH. Ensure the mobile phase pH is at least 2 units below the analyte's pKa. Using an acidic modifier like 0.1% phosphoric acid, formic acid, or trifluoroacetic acid (TFA) will fully protonate the carboxylic acid, minimizing its interaction with silanols.[1][8]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are extensively end-capped to reduce the number of available silanol groups. If tailing persists, consider switching to a column specifically designed for polar analytes.

  • Cause B: Column Overload. Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[9]

    • Solution: Systematically reduce the sample concentration or injection volume and observe the effect on the peak shape. If the tailing improves, overload was the issue.

  • Cause C: Column Contamination or Void. Accumulation of contaminants on the column frit or a void in the packing material can distort the flow path.

    • Solution: Disconnect the column and flush it in the reverse direction with a strong solvent (e.g., isopropanol). If this fails, the column may need to be replaced.

Issue 2: Shifting Retention Times

Symptom: The retention time of the analyte peak varies significantly between injections.

Probable Causes & Solutions:

  • Cause A: Inadequate Column Equilibration. This is common in gradient methods. If the column is not fully returned to the initial mobile phase composition before the next injection, retention times will shift.

    • Solution: Increase the post-run equilibration time in your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause B: Mobile Phase Preparation Issues. Small variations in mobile phase composition, especially the pH or buffer concentration, can lead to shifts.[10]

    • Solution: Prepare mobile phase in large, single batches. Always use a calibrated pH meter. Ensure solvents are thoroughly mixed and degassed before use.

  • Cause C: Fluctuating Column Temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C or 35 °C).[9]

  • Cause D: Pump or System Leaks. A leak in the HPLC system will cause the flow rate to fluctuate, directly impacting retention times.

    • Solution: Perform a system pressure test. Check all fittings for signs of leakage and tighten or replace as necessary.

Issue 3: Poor Resolution Between Isomers (cis/trans)

Symptom: The peak for the desired trans isomer is not fully separated from a potential cis isomer impurity.

Probable Causes & Solutions:

  • Cause A: Insufficient Selectivity. The chosen column and mobile phase conditions do not provide enough differential interaction to separate the isomers.

    • Solution 1: Modify Mobile Phase. Adjusting the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity. Fine-tuning the pH can also sometimes improve the separation of closely related acidic compounds.

    • Solution 2: Change Stationary Phase. Isomers often require a different stationary phase chemistry for separation. Consider a phenyl-hexyl or a pentafluorophenyl (PFP/F5) column, which offer different retention mechanisms (e.g., π-π interactions) compared to a standard C18.[11]

    • Solution 3: Optimize Temperature. Lowering the column temperature can sometimes increase the resolution between closely eluting peaks, although this will also increase run time and backpressure.

  • Cause B: Insufficient Efficiency. The peaks may be broad, causing them to overlap.

    • Solution: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the overall plate count (N), leading to narrower peaks and better resolution.

Part 3: Chiral Separation Considerations

Since this compound is a racemate, separation of its enantiomers may be required.

Q: How do I approach developing a chiral HPLC method for this compound?

A: Direct chiral separation using a Chiral Stationary Phase (CSP) is the most common approach.[12][13] The process is largely empirical.

Diagram: Chiral Method Development Workflow

G Start Goal: Separate Enantiomers of trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid Screen_Columns Step 1: Column Screening (Polysaccharide-based CSPs are a good start) Start->Screen_Columns Screen_Modes Step 2: Mobile Phase Screening (Normal Phase, Polar Organic, Reversed Phase) Screen_Columns->Screen_Modes Optimization Step 3: Optimization (Mobile Phase Additives, Flow Rate, Temperature) Screen_Modes->Optimization Validation Step 4: Method Validation Optimization->Validation

Caption: A streamlined workflow for developing a chiral HPLC method.

Step-by-Step Protocol:

  • Column Screening: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening.[12] Because the analyte contains a carboxylic acid, CSPs designed for ligand-exchange chromatography could also be effective.[14]

  • Mobile Phase Screening:

    • Normal Phase (NP): Use mixtures of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol). This mode often provides the best selectivity for chiral separations.

    • Polar Organic Mode: Use mixtures of acetonitrile and an alcohol.

    • Reversed Phase (RP): Use mixtures of water/buffer and acetonitrile/methanol. This is often preferred for its compatibility with LC-MS.

  • Optimization: Once partial separation is observed, optimize the mobile phase composition. For acidic compounds like this one, adding a small amount of an acidic modifier (like 0.1% TFA or acetic acid) to the mobile phase is crucial in both NP and RP modes to ensure good peak shape.

Part 4: Method Validation Overview

Once a method is developed, it must be validated to prove it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]

Validation ParameterPurposeTypical Requirements for an Assay Method
Specificity To ensure the method accurately measures the analyte without interference from impurities or degradants.Peak purity analysis (e.g., with a DAD detector), analysis of placebo, and forced degradation studies.[17]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked placebo samples at a minimum of three concentration levels.
Precision To measure the degree of scatter between a series of measurements. (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations.
Range The interval between the upper and lower concentrations for which the method is precise and accurate.Typically 80-120% of the test concentration for an assay.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Assess the effect of small changes in pH, mobile phase composition, flow rate, and temperature.[5]
System Suitability To ensure the chromatographic system is performing adequately before running samples.Tailing factor ≤ 2.0, RSD of replicate injections ≤ 2.0%, theoretical plates (N) > 2000.
References
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

  • SciSpace. A review on method development by HPLC. Available from: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • Phenomenex. Chiral HPLC Column. Available from: [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Available from: [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Springer Protocols. Chiral Separation by HPLC Using the Ligand-Exchange Principle. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]

Sources

Technical Support Center: Chiral Separation of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantiomeric separation of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for resolving this chiral intermediate. As this specific molecule is a carboxylic acid containing a keto group and a cyclic aliphatic core, this guide synthesizes established methodologies for structurally similar compounds to provide a robust starting point for your experiments.

We will explore the primary techniques for chiral separation—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as classical diastereomeric salt resolution—focusing on troubleshooting common issues and answering frequently asked questions.

Part 1: Troubleshooting Guide for Chiral HPLC/SFC Methods

Direct separation on a chiral stationary phase (CSP) is the most common and efficient method for analytical and preparative-scale resolution. However, achieving baseline separation requires careful optimization. This section addresses the most frequent challenges encountered during method development.

Diagram: Chiral HPLC/SFC Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization start Racemic Standard (1 mg/mL) screen_csp Screen 3-5 CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->screen_csp Select Columns screen_mp Test Multiple Mobile Phase Modes (Normal, Reversed, Polar Organic) screen_csp->screen_mp Run Generic Gradients eval Evaluate Chromatogram: - Any peak splitting? - Partial separation? - Poor peak shape? screen_mp->eval Analyze Results no_sep No Separation Observed eval->no_sep If No Hope partial_sep Partial Separation eval->partial_sep If Promising no_sep->screen_csp Select Different CSPs optimize_mp Optimize Mobile Phase: - Adjust Modifier Ratio - Add/Vary Acidic Modifier (TFA, Acetic Acid) - Change Modifier (IPA, EtOH, ACN) partial_sep->optimize_mp Fine-tune Selectivity good_sep Good Resolution (Rs > 1.5) partial_sep->good_sep optimize_temp Optimize Temperature: - Decrease T for selectivity - Increase T for efficiency optimize_mp->optimize_temp Refine Peak Shape & Resolution optimize_mp->good_sep Check Rs optimize_temp->good_sep Check Rs finalize Finalize Method: - Verify Robustness - Proceed to Preparative Scale good_sep->finalize

Caption: A systematic workflow for developing a robust chiral separation method.

Q1: I am seeing no separation or only a small shoulder on my peak. What should I do first?

Answer: This is a common starting point and indicates that the chosen chiral stationary phase (CSP) and mobile phase combination provides poor enantiorecognition.

  • Core Problem: Insufficiently selective interactions between the analyte enantiomers and the CSP.

  • Troubleshooting Steps:

    • Verify CSP Selection: For a carboxylic acid like your compound, polysaccharide-based CSPs (e.g., those coated with cellulose or amylose derivatives like Chiralpak® AD or Chiralcel® OD) are excellent starting points for screening under normal phase conditions.[1] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC® V or T) are also highly versatile and can be screened in reversed-phase or polar ionic modes.[2]

    • Expand Your Screening: Do not rely on a single column. A robust screening protocol should test 3-5 CSPs with different selectors and under different mobile phase modes (Normal Phase, Reversed Phase, Polar Organic).[3] Even a slight peak distortion or shoulder is a positive sign that resolution is possible with optimization.[3]

    • Change the Mobile Phase Mode: Selectivity in chiral separations is highly dependent on the mobile phase.[4] If normal phase (e.g., Hexane/Isopropanol) yields no separation, the same column might provide excellent resolution in reversed-phase (e.g., Acetonitrile/Water with buffer) or polar organic mode (e.g., Methanol/Acetonitrile).[4]

Q2: My peaks are broad and tailing, leading to poor resolution. How can I improve the peak shape?

Answer: Peak tailing for an acidic compound is often caused by secondary interactions with the stationary phase or column overload.

  • Core Problem: Your acidic analyte is interacting with residual acidic silanol groups on the silica support of the CSP, or the sample concentration is too high.

  • Troubleshooting Steps:

    • Rule Out Column Overload: First, prepare 1:10 and 1:100 dilutions of your sample and inject them.[3] If the peak shape improves significantly, you were overloading the column.

    • Add an Acidic Modifier: This is the most critical step for acidic analytes. The carboxylic acid on your molecule must be protonated (non-ionized) to prevent strong, undesirable ionic interactions with the column. Add a small amount (0.1% - 0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to your mobile phase.[3] This suppresses the ionization of your analyte and masks active sites on the stationary phase, leading to sharper, more symmetrical peaks.

    • Optimize Mobile Phase pH (Reversed-Phase): If using a buffered reversed-phase method, ensure the mobile phase pH is at least 1-2 units below the pKa of your carboxylic acid.[3] This ensures the analyte remains in its neutral, protonated form.

Q3: I have partial separation (Rs < 1.5), but I can't get to baseline resolution. How do I increase the separation factor (alpha)?

Answer: Fine-tuning the mobile phase composition and temperature are key levers for improving selectivity.

  • Core Problem: The difference in binding energy between the two enantiomers and the CSP is small. You need to enhance these subtle differences.

  • Troubleshooting Steps:

    • Adjust Organic Modifier Percentage: In normal phase, the alcohol modifier (e.g., isopropanol, ethanol) is crucial for the chiral recognition mechanism. Systematically vary its concentration in small increments (e.g., from 10% to 20% in 2% steps). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

    • Change the Organic Modifier: Sometimes, switching the alcohol from isopropanol to ethanol, or vice-versa, can dramatically alter selectivity.

    • Optimize Column Temperature: Temperature affects the thermodynamics of the chiral interaction.

      • Decrease Temperature: Lowering the temperature (e.g., from 25°C to 15°C or 10°C) often increases the stability of the transient diastereomeric complexes formed on the column, enhancing selectivity and improving resolution.[3][5]

      • Increase Temperature: While less common for improving selectivity, increasing temperature can improve peak efficiency (making peaks sharper), which may contribute to better overall resolution.[5]

Q4: My method is not reproducible. Retention times are shifting between runs. What could be the cause?

Answer: Lack of reproducibility in chiral chromatography, especially in normal phase, often points to issues with column equilibration or mobile phase composition.

  • Core Problem: The stationary phase is not in a stable equilibrium with the mobile phase, or the mobile phase composition is inconsistent.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Chiral columns, particularly when using mobile phase additives, can require longer equilibration times than standard achiral columns.[5] Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.

    • Beware of "Memory Effects": Acidic and basic modifiers can be retained by the CSP and affect subsequent analyses, even after changing the mobile phase.[6] If you switch between methods using different additives, dedicate a column to a specific method or implement a rigorous washing procedure between methods.

    • Control Mobile Phase Water Content (Normal Phase): In normal phase, trace amounts of water can significantly impact retention and selectivity.[6] Use high-purity, low-water content solvents and avoid leaving mobile phases open to the atmosphere for extended periods.

Problem Primary Cause Recommended Solution(s)
No Separation Poor CSP/Mobile Phase choiceScreen multiple CSPs and mobile phase modes (NP, RP, PO).[3]
Peak Tailing Secondary interactions / OverloadAdd 0.1% TFA or Acetic Acid to mobile phase; Dilute sample.[3]
Poor Resolution (Rs < 1.5) Low selectivity (alpha)Optimize organic modifier %; Decrease column temperature.[3][4]
Irreproducible Results Inadequate equilibration / "Memory Effect"Increase column equilibration time; Dedicate columns to specific additives.[5][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which separation technique is best for my compound: chiral chromatography or diastereomeric salt resolution?

Answer: The choice depends on your scale and objective.

  • Chiral Chromatography (HPLC/SFC): This is the preferred method for analytical purposes (checking enantiomeric excess) and for preparative separations from the milligram to multi-gram scale.[7] It is fast, highly efficient, and directly separates the enantiomers without chemical modification. SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[8]

  • Diastereomeric Salt Resolution: This is a classical chemical method that is often more economical and scalable for producing large quantities (kilograms to tons) of a single enantiomer.[9][10] It involves reacting your racemic carboxylic acid with an enantiomerically pure chiral base (a "resolving agent") to form two diastereomeric salts.[9] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent.[11][12] The main challenge is the empirical process of screening for a suitable resolving agent and crystallization solvent.[13]

Diagram: Diastereomeric Salt Resolution Principle

Diastereomeric_Salt_Resolution Racemate Racemic Acid (R-Acid + S-Acid) Mix Mix in Solvent Racemate->Mix ResolvingAgent Chiral Base (e.g., S-Base) ResolvingAgent->Mix Salts Formation of Diastereomeric Salts (R-Acid:S-Base) + (S-Acid:S-Base) Mix->Salts Crystallize Selective Crystallization (Based on different solubility) Salts->Crystallize Solid Less Soluble Salt Precipitates (e.g., S-Acid:S-Base) Crystallize->Solid Solution More Soluble Salt Stays in Solution (e.g., R-Acid:S-Base) Crystallize->Solution Separate Filtration Solid->Separate Solution->Separate RegenerateSolid Acidify to Regenerate Separate->RegenerateSolid Solid Phase RegenerateSolution Acidify to Regenerate Separate->RegenerateSolution Liquid Phase PureS Pure S-Acid Enantiomer RegenerateSolid->PureS PureR Pure R-Acid Enantiomer RegenerateSolution->PureR

Caption: Workflow for separating enantiomers via diastereomeric salt formation.

Q2: Can I separate the enantiomers on a standard achiral column?

Answer: Yes, this is possible through an indirect method. You must first derivatize your racemic carboxylic acid with an enantiomerically pure chiral reagent to form a pair of diastereomers.[14] For example, you could react your acid with a chiral amine like (S)-1-phenylethylamine. The resulting diastereomeric amides can then be separated on a standard achiral C18 column because they have different physical properties. The downside is the need for additional reaction and purification steps.[15]

Q3: What are the best starting conditions for a chiral HPLC screen of my compound?

Answer: A pragmatic screening protocol increases your chances of success.

  • Protocol: Initial Chiral HPLC Screen

    • Column Selection: Choose 3-4 columns with diverse selectivity. A good starting set would be:

      • An amylose-based CSP (e.g., Chiralpak® IA or AD).

      • A cellulose-based CSP (e.g., Chiralcel® OD or OJ).

      • A macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC® V2).

      • An anion-exchange CSP (e.g., CHIRALPAK® QN-AX).[8]

    • Mobile Phase Screening:

      • Normal Phase (for polysaccharide columns): Start with n-Hexane/Isopropanol (90:10) + 0.1% TFA. Run a second screen with n-Hexane/Ethanol (90:10) + 0.1% TFA.

      • Reversed Phase (for all columns): Start with Acetonitrile/Water (50:50) with 20mM Ammonium Acetate buffer, pH adjusted to 4.5.

      • Polar Ionic Mode (for glycopeptide/anion-exchange columns): Methanol + 0.1% Acetic Acid.

    • Conditions:

      • Flow Rate: 1.0 mL/min for analytical (4.6 mm ID) columns.

      • Temperature: 25°C.

      • Detection: UV at a wavelength where the 4-fluorobenzoyl group absorbs (e.g., ~245-255 nm).

This systematic approach will quickly reveal the most promising column and mobile phase system for further optimization.

References

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025).
  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
  • Trouble with chiral separations. (2020, May 20).
  • Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. (n.d.).
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). Journal of Pharmaceutical and Biomedical Analysis.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • Chiral resolution. (n.d.). Wikipedia.
  • Resolution by diastereomeric salts. (2014, February 8). YouTube.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry.
  • Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. (2025). Benchchem.
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.).
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.

Sources

Validation & Comparative

"trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid" vs. its bromo-analogue in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide for Synthetic Chemists: trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid vs. its Bromo-Analogue

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic campaign. Aryl halides, in particular, serve as versatile scaffolds, but the choice between different halogens can have profound implications for synthesis and molecular properties. This guide provides a detailed comparison of this compound and its bromo-analogue, trans-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid. We will delve into their synthesis, comparative reactivity, and strategic applications, offering field-proven insights to guide researchers in their experimental design.

Introduction: Two Analogues, Divergent Synthetic Potential

At first glance, the fluoro- and bromo-analogues of 2-benzoylcyclopentane-1-carboxylic acid appear to be simple structural cousins. Both are valuable intermediates, possessing a chiral cyclopentane core, a carboxylic acid handle for further derivatization (e.g., amidation), and a substituted aromatic ring. However, the seemingly minor substitution of fluorine for bromine fundamentally alters the electronic properties and, more importantly, the synthetic utility of the molecule. The fluoro-analogue is often employed when fine-tuning physicochemical properties is the goal, whereas the bromo-analogue serves as a robust linchpin for extensive molecular diversification via cross-coupling chemistry.[1]

Synthesis: A Friedel-Crafts Approach

The most direct and common route to these compounds is through a Friedel-Crafts acylation of a cyclopentene precursor with the corresponding 4-halobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[2]

The Mechanism and a Tale of Two Halogens

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the nucleophilic double bond of the cyclopentene derivative.

While both 4-fluorobenzoyl chloride and 4-bromobenzoyl chloride are suitable acylating agents, the electronic nature of the halogen subtly influences the reaction. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring. Bromine is less electronegative, resulting in a weaker -I effect.[4] However, in the context of Friedel-Crafts acylation, this effect on the acyl chloride itself is less critical than the overall efficiency of acylium ion formation and its subsequent reaction. For practical purposes, both reactions proceed efficiently under standard conditions. The key distinction between the two analogues emerges after this initial synthesis is complete.

Generalized Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a general methodology for the synthesis of both the fluoro- and bromo-analogues starting from methyl 2-cyclopentene-1-carboxylate.

Safety Precautions: Friedel-Crafts reactions must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acyl chlorides are lachrymatory. Appropriate personal protective equipment (PPE) is mandatory.[3]

Step-by-Step Protocol:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Lewis Acid Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve either 4-fluorobenzoyl chloride or 4-bromobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.[2]

  • Substrate Addition: After forming the acylium ion complex, add a solution of methyl 2-cyclopentene-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise over 30 minutes at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[3] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography.

  • Hydrolysis: The final carboxylic acid is obtained by standard ester hydrolysis (e.g., using LiOH in a THF/water mixture or NaOH in methanol/water), followed by acidic workup.

G cluster_start Starting Materials cluster_reaction Reaction Workflow cluster_product Final Products start1 Methyl 2-cyclopentene-1-carboxylate step2 2. Add Cyclopentene Substrate (0 °C -> RT) start1->step2 start2 4-F-Benzoyl Chloride OR 4-Br-Benzoyl Chloride step1 1. Form Acylium Ion Complex (0 °C, Anhydrous DCM) start2->step1 start3 AlCl₃ (Lewis Acid) start3->step1 step1->step2 step3 3. Aqueous Workup (HCl/Ice) step2->step3 step4 4. Purification (Column Chromatography) step3->step4 step5 5. Ester Hydrolysis (e.g., LiOH or NaOH) step4->step5 prod_F trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid step5->prod_F If using 4-F-Benzoyl Chloride prod_Br trans-2-(4-Bromobenzoyl) cyclopentane-1-carboxylic acid step5->prod_Br If using 4-Br-Benzoyl Chloride

Caption: Synthetic workflow for the target carboxylic acids.

Comparative Analysis: Reactivity and Physicochemical Properties

The choice between the fluoro- and bromo-analogue is fundamentally a strategic one, based on the desired downstream transformations.

PropertyFluoro-AnalogueBromo-AnalogueRationale & Causality
Molecular Weight 236.24 g/mol [5]297.14 g/mol [6]Bromine is a significantly heavier atom than fluorine.
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)The high electronegativity of fluorine provides a strong inductive electron-withdrawing effect, stabilizing the carboxylate conjugate base more effectively than bromine.
Ketone Electrophilicity More ElectrophilicLess ElectrophilicThe -I effect of fluorine withdraws electron density from the benzoyl ring, making the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.[7]
Reactivity in SNAr More ReactiveLess ReactiveIn nucleophilic aromatic substitution, the rate-determining step is the initial attack. The strong -I effect of fluorine stabilizes the intermediate Meisenheimer complex, accelerating the reaction.[8]
Reactivity in Cross-Coupling Generally InertHighly ReactiveThe Carbon-Bromine bond is significantly weaker and more polarizable than the very strong Carbon-Fluorine bond, making it an ideal handle for Pd-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira).
The Fluoro-Analogue: A Tool for Physicochemical Modulation

The primary utility of the fluoro-analogue lies in the unique properties imparted by the fluorine atom itself.

  • Modulating Acidity and Basicity: As noted, the strong -I effect increases the acidity of the carboxylic acid. This can be crucial for tuning the pKa of a molecule to optimize solubility or receptor binding.

  • Metabolic Stability: In medicinal chemistry, fluorine is often introduced to block sites of metabolic oxidation. The C-F bond is exceptionally strong and not easily cleaved by metabolic enzymes.

  • Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable electrostatic or dipole-dipole interactions within a protein binding pocket, potentially enhancing potency and selectivity.

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be exploited to lock it into a bioactive conformation.[9]

The Bromo-Analogue: A Gateway to Molecular Diversity

The bromo-analogue is a synthetic chemist's workhorse for scaffold elaboration.[1] The C-Br bond is a versatile functional handle for a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes.

This reactivity allows for the rapid generation of a library of analogues from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

G cluster_F Applications of Fluoro-Analogue cluster_Br Applications of Bromo-Analogue start_F trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid app_F1 Modulate pKa start_F->app_F1 app_F2 Enhance Metabolic Stability start_F->app_F2 app_F3 Tune Binding Interactions (H-Bond Acceptor) start_F->app_F3 app_F4 Conformational Constraint start_F->app_F4 start_Br trans-2-(4-Bromobenzoyl) cyclopentane-1-carboxylic acid app_Br1 Suzuki Coupling (C-C Bond) start_Br->app_Br1 app_Br2 Heck Coupling (C-C Bond) start_Br->app_Br2 app_Br3 Sonogashira Coupling (C-C Bond) start_Br->app_Br3 app_Br4 Buchwald-Hartwig (C-N Bond) start_Br->app_Br4 app_Br5 Other Cross-Coupling start_Br->app_Br5

Caption: Divergent synthetic applications of the two analogues.

Conclusion: A Strategic Choice Based on Synthetic Endgame

The decision to use this compound or its bromo-analogue is not a matter of which is "better," but which is strategically correct for the intended application.

  • Choose the fluoro-analogue when the goal is to introduce fluorine for its intrinsic medicinal chemistry benefits: enhancing metabolic stability, modulating physicochemical properties like pKa, or participating in specific binding interactions. It is the choice for a "final form" modification.

  • Choose the bromo-analogue when it is to be used as an intermediate for further diversification. Its utility in a wide range of robust and high-yielding cross-coupling reactions makes it the superior choice for building molecular complexity and exploring chemical space.

By understanding the fundamental differences in reactivity dictated by the halogen substituent, researchers can make informed decisions, saving valuable time and resources while maximizing the potential of their synthetic endeavors.

References

  • Pattison, G., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

  • Quora. How is the electron affinity of fluorine greater than that of bromine?. Available at: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Journal of the Chemical Society C. (1969). Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes. Available at: [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • ResearchGate. Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... Available at: [Link]

  • MDPI. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available at: [Link]

  • Rieke Metals, Inc. trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. Available at: [Link]

  • Quora. Which is more reactive, fluorine or bromine?. Available at: [Link]

  • Riley, K. E., et al. (2011). The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Journal of Molecular Modeling. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Available at: [Link]

  • PubChem. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. Available at: [Link]

  • ChemWhat. TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID CAS#: 733740-98-2. Available at: [Link]

  • Alcaro, S., et al. (2013). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PLoS One. Available at: [Link]

  • Prakash, G. K. S., et al. (2011). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Journal of Fluorine Chemistry. Available at: [Link]

  • Kehua Bio. 733740-98-2-TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID. Available at: [Link]

  • Mol-Instincts. This compound. Available at: [Link]

Sources

Comparing the reactivity of "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid" with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, the functional group interplay within a molecule dictates its synthetic accessibility, metabolic stability, and overall utility. This compound is a bifunctional molecule featuring a carboxylic acid and a fluorinated benzoyl ketone, presenting multiple avenues for chemical modification. Understanding its reactivity in comparison to structurally similar compounds is paramount for researchers aiming to incorporate this scaffold into larger, more complex structures.

This guide provides an in-depth analysis of the reactivity of this target compound. We will dissect the electronic and steric influences on its two primary reactive centers—the carboxylic acid and the benzoyl moiety. By comparing it with rationally selected analogues, we provide a predictive framework for its behavior in common organic transformations, supported by established chemical principles and detailed experimental protocols.

Comparative Compounds for Reactivity Analysis

To establish a clear and logical comparison, we will analyze the target compound alongside four analogues. These compounds were chosen to represent a spectrum of electronic effects, from strongly electron-withdrawing to electron-donating, allowing for a systematic evaluation of substituent influence.

Compound ID Compound Name Para-Substituent (X) Electronic Effect
A (Target) This compound-FWeakly Electron-Withdrawing (Inductive) / Donating (Resonance)
B trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid-OCH₃Strongly Electron-Donating (Resonance)
C trans-2-(4-Nitrobenzoyl)cyclopentane-1-carboxylic acid-NO₂Strongly Electron-Withdrawing (Resonance & Inductive)
D trans-2-Benzoylcyclopentane-1-carboxylic acid-HNeutral (Baseline)
E trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid-ClWeakly Electron-Withdrawing (Inductive) / Donating (Resonance)

Section 1: Reactivity of the Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group, primarily serving as a precursor for esters and amides. Its reactivity is fundamentally tied to the electrophilicity of the carbonyl carbon, which is enhanced upon activation. While the para-substituent on the benzoyl ring is five sigma bonds away from the carboxylic acid's carbonyl carbon, its electronic effect is transmitted inductively through the molecular framework, subtly influencing reaction rates.

Amide Bond Formation: A Comparative Analysis

Amide coupling is one of the most crucial reactions in drug development. The process typically involves the activation of the carboxylic acid to form a highly reactive intermediate (like an O-acylisourea or an active ester), which is then susceptible to nucleophilic attack by an amine.[1] The efficiency of this activation and subsequent coupling is influenced by the acidity of the carboxylic acid and the electrophilicity of the activated intermediate.

An electron-withdrawing group (EWG) on the aromatic ring will pull electron density through the sigma framework, increasing the acidity of the carboxylic proton and making the carbonyl carbon more electron-deficient. This enhances its reactivity towards coupling reagents and the subsequent amine nucleophile. Conversely, an electron-donating group (EDG) will have the opposite effect.

Based on these principles, we can predict the relative reactivity for amide bond formation:

Predicted Reactivity Order (Fastest to Slowest): C > E > A > D > B

  • Compound C (-NO₂): The potent nitro group makes the carboxyl group most acidic and the activated intermediate most electrophilic, leading to the fastest reaction.

  • Compounds E (-Cl) and A (-F): Halogens are inductively withdrawing but have a competing resonance-donating effect.[2] Inductive effects typically dominate for halogens, making these compounds more reactive than the baseline. Chlorine is generally considered slightly more electron-withdrawing than fluorine in this context, leading to the C > E > A order.[3]

  • Compound D (-H): Serves as the neutral baseline for comparison.

  • Compound B (-OCH₃): The strongly donating methoxy group reduces the electrophilicity of the carbonyl carbon, resulting in the slowest reaction rate.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid ActiveEster OAt Active Ester (Highly Electrophilic) RCOOH->ActiveEster + HATU, Base HATU HATU (Coupling Reagent) Amine R'-NH₂ Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amide Amide Product Tetrahedral->Amide Collapse

Caption: Generalized mechanism for amide bond formation using HATU.

Experimental Protocol: Comparative Amide Coupling via High-Throughput Experimentation

This protocol is designed to validate the predicted reactivity series by running parallel reactions under identical conditions and monitoring conversion over time.

Objective: To compare the rate of amide formation between Compounds A-E and a model amine (e.g., benzylamine).

Materials:

  • Compounds A, B, C, D, E (0.1 M solutions in DMF)

  • Benzylamine (0.1 M solution in DMF)

  • HATU (1-[-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.1 M solution in DMF)

  • Diisopropylethylamine (DIEA) (0.2 M solution in DMF)

  • Reaction vials in a temperature-controlled reaction block

  • HPLC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In separate, labeled reaction vials, add 1.0 mL (0.1 mmol) of each carboxylic acid solution (Compounds A-E).

  • Reagent Addition: To each vial, add 1.0 mL (0.1 mmol) of the benzylamine solution, followed by 1.0 mL (0.1 mmol) of the HATU solution.

  • Initiation: Initiate the reactions simultaneously by adding 1.0 mL (0.2 mmol) of the DIEA solution to each vial. Start a timer immediately.

  • Reaction Monitoring: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a separate HPLC vial containing 450 µL of a 1:1 acetonitrile/water solution with 0.1% formic acid.

  • Analysis: Analyze the quenched samples by HPLC-MS to determine the percentage conversion of the starting carboxylic acid to the amide product.

  • Data Presentation: Plot the percentage conversion versus time for each compound. The initial slope of each curve provides a qualitative measure of the initial reaction rate.

Self-Validation: This protocol is self-validating because all reactions are run in parallel under identical conditions (temperature, concentration, stoichiometry). The only variable is the para-substituent on the carboxylic acid, ensuring that any observed differences in reaction rate can be directly attributed to its electronic effect. HPLC-MS analysis provides robust, quantitative data for comparison.

Section 2: Reactivity of the Benzoyl Ketone Moiety

The benzoyl group offers two primary sites for reaction: the electrophilic carbonyl carbon and the aromatic ring.

Nucleophilic Attack at the Ketone Carbonyl

Similar to the carboxylic acid, the electrophilicity of the ketone's carbonyl carbon is modulated by the para-substituent. This reactivity is relevant for reactions such as hydride reduction (e.g., with NaBH₄) or the formation of cyanohydrins. A more electron-deficient carbonyl carbon will react faster with nucleophiles.

Therefore, the predicted reactivity order for nucleophilic attack at the ketone is identical to that for the carboxylic acid moiety:

Predicted Reactivity Order (Fastest to Slowest): C > E > A > D > B

Ketone_Reactivity Relative Electrophilicity of the Ketone Carbonyl cluster_ewg Strong EWG (-NO₂) cluster_whg Weak EWG (-F, -Cl) cluster_neutral Neutral (-H) cluster_edg Strong EDG (-OCH₃) C Compound C (Highly Electrophilic Carbonyl) A Compound A/E (Moderately Electrophilic) C->A > D Compound D (Baseline Electrophilicity) A->D > B Compound B (Least Electrophilic Carbonyl) D->B >

Caption: Influence of para-substituents on ketone electrophilicity.

Electrophilic Aromatic Substitution (EAS)

The benzoyl group contains a fluorophenyl ring, which can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The reactivity of this ring is governed by a balance of competing electronic effects.

  • The Benzoyl Group: The ketone carbonyl is a powerful deactivating group that withdraws electron density from the ring it is attached to, directing incoming electrophiles to the meta positions.[2]

  • The Fluorine Atom: Fluorine is an ortho-, para- director due to the resonance donation of its lone pairs. However, its high electronegativity makes it inductively deactivating.[2]

In a system like 4-fluorobenzophenone (the core of our compounds), the fluorine-bearing ring is significantly more reactive towards electrophiles than the phenyl ring attached to the carbonyl carbon.[2] The activating resonance effect of the fluorine, though modest, outweighs the strong deactivating effect of the benzoyl group on the other ring. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the fluorine atom.

Comparing the fluorophenyl ring in Compound A to the substituted rings in the other analogues:

  • Compound B (-OCH₃): The methoxy group is a strong activating, ortho-, para- director. This ring will be the most reactive towards EAS.

  • Compound D (-H): The unsubstituted phenyl ring is moderately activated by the rest of the molecule and serves as a baseline.

  • Compound C (-NO₂): The nitro group is a powerful deactivating, meta- director. This ring will be the least reactive towards EAS.

Predicted EAS Reactivity Order (Fastest to Slowest): B > D > A ≈ E > C

Conclusion

The reactivity of this compound is a nuanced interplay of its constituent functional groups.

  • At the Carboxylic Acid: The 4-fluoro substituent imparts a mild electron-withdrawing effect, making it more reactive in nucleophilic acyl substitution reactions (e.g., amide coupling) than its unsubstituted or electron-donating analogues, but less reactive than analogues with stronger electron-withdrawing groups like a nitro group.

  • At the Benzoyl Ketone: The fluorine atom enhances the electrophilicity of the ketone carbonyl, favoring nucleophilic attack. For electrophilic aromatic substitution, the fluorine directs incoming electrophiles to its ortho positions, though the ring is generally deactivated compared to electron-rich systems.

This guide provides a predictive framework based on established electronic principles. The provided experimental protocols offer a clear path for researchers to quantitatively validate these predictions and confidently employ this versatile building block in their synthetic endeavors.

References

  • MDPI. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of dibenzocycloketones by acyl radical cyclization from aromatic carboxylic acids using methylene blue as a photocatalyst. Green Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • SpringerLink. (2013). INTRAMOLECULAR CYCLIZATION OF N-[2-(CYCLOPEN-1-EN-1-YL)PHENYL]BENZAMIDE USING DEUTERIUM CHLORIDE. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • YouTube. (2019). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives | Kaplan MCAT Prep. Retrieved from [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Beilstein Journals. (n.d.). Search Results for intramolecular cyclization. Retrieved from [Link]

  • PubChem. (n.d.). trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID CAS#: 733740-98-2. Retrieved from [Link]

  • National Institutes of Health. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic Acid as a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid (designated FBCP-001), as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever, and its synthesis is catalyzed by the inducible mPGES-1 enzyme.[1] Targeting mPGES-1 offers a promising therapeutic strategy for inflammatory diseases, potentially providing a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which target upstream cyclooxygenase (COX) enzymes.[2][3] This document details the experimental protocols for characterizing FBCP-001 and objectively compares its inhibitory potential against established benchmarks: the dual 5-LOX/mPGES-1 inhibitor Licofelone and the well-characterized mPGES-1 inhibitor MK-886 . The selective COX-2 inhibitor Celecoxib is included as a crucial control to demonstrate target selectivity.

Introduction: The Rationale for Targeting mPGES-1

The arachidonic acid cascade is a pivotal pathway in the inflammatory response. Arachidonic acid, released from the cell membrane, is converted to Prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2).[4][5] While NSAIDs and selective COX-2 inhibitors are effective anti-inflammatory agents, their broad inhibition of prostanoid synthesis can lead to significant gastrointestinal and cardiovascular side effects.[2]

Microsomal prostaglandin E synthase-1 (mPGES-1) acts downstream of COX-2, specifically catalyzing the conversion of PGH2 to PGE2.[6] Its expression is induced by pro-inflammatory stimuli, making it a highly specific target for reducing inflammatory PGE2 without disrupting the production of other physiologically important prostaglandins.[7][8] The development of selective mPGES-1 inhibitors is therefore a major goal in anti-inflammatory drug discovery.

The candidate molecule, this compound (FBCP-001), possesses structural motifs—a fluorinated aromatic ring known to enhance biological activity and a cyclopentane carboxylic acid core—that suggest a potential interaction with enzymatic active sites like that of mPGES-1. This guide outlines the necessary experimental framework to validate this hypothesis.

Prostaglandin E2 Synthesis Pathway

The diagram below illustrates the key enzymatic steps in the production of PGE2 and highlights the specific target of FBCP-001.

PGE2_Pathway cluster_enzymes Enzymes Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Steroidal Anti-inflammatories AA Arachidonic Acid (AA) COX2 COX-2 (Target of NSAIDs, Coxibs) AA->COX2 PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 (Hypothesized Target) PGH2->mPGES1 Other_Synthases Other Synthases PGH2->Other_Synthases PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Other_PGs Other Prostanoids (PGI2, TXA2, etc.) PLA2->AA COX2->PGH2 mPGES1->PGE2 Other_Synthases->Other_PGs Workflow cluster_CellFree Cell-Free Assay cluster_Cellular Cellular Assay A549 A549 Cells + IL-1β Stimulation Microsomes Isolate Microsomes (mPGES-1 source) A549->Microsomes Incubate Incubate Microsomes + Inhibitor + GSH Microsomes->Incubate React Add PGH2 Substrate Incubate->React Stop Stop Reaction (SnCl2) React->Stop ELISA1 Quantify PGE2 (ELISA) Stop->ELISA1 IC50_1 Calculate IC50 ELISA1->IC50_1 RAW264 RAW 264.7 Cells Pretreat Pre-treat with Inhibitor RAW264->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA2 Quantify PGE2 (ELISA) Collect->ELISA2 IC50_2 Calculate IC50 ELISA2->IC50_2

Caption: Workflow for In Vitro and Cellular Assays.

Comparative Data Summary

The following tables present hypothetical but plausible experimental data for FBCP-001, contextualized by the performance of the known inhibitors.

Table 1: Cell-Free mPGES-1 Enzymatic Inhibition
CompoundTarget(s)mPGES-1 IC50 (µM)Notes
FBCP-001 (Hypothetical) mPGES-1 1.5 Potent and direct inhibition of the target enzyme.
MK-886mPGES-1, FLAP2.1 [1]Established mPGES-1 inhibitor, serves as a key benchmark.
LicofelonemPGES-1, 5-LOX6.0 [1][9][10]Dual inhibitor, less potent on mPGES-1 than MK-886.
CelecoxibCOX-2> 100Selective COX-2 inhibitor, shows no direct activity on mPGES-1.
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells
CompoundCellular IC50 (µM)Notes
FBCP-001 (Hypothetical) 0.9 Demonstrates excellent cell permeability and potent efficacy in a cellular context.
MK-886~1.0 - 2.0Effective in cellular models, consistent with enzymatic potency.
Licofelone< 1.0 [1][6]Potent cellular activity, likely reflecting its dual mechanism.
Celecoxib~0.1 - 0.5Highly potent due to upstream inhibition of COX-2, the source of PGH2.

Interpretation and Discussion

The hypothetical data position FBCP-001 as a highly promising and selective mPGES-1 inhibitor.

  • Potency and Direct Inhibition: In the cell-free assay (Table 1), FBCP-001 demonstrates a lower IC50 value (1.5 µM) than both MK-886 (2.1 µM) and Licofelone (6.0 µM), suggesting strong, direct binding and inhibition of the mPGES-1 enzyme. As expected, the COX-2 inhibitor Celecoxib shows no activity, confirming the specificity of the assay.

  • Cellular Efficacy and Selectivity: The cellular assay results (Table 2) indicate that FBCP-001 is highly effective at preventing PGE2 production in inflamed macrophage cells. Its potent cellular IC50 (0.9 µM) suggests good membrane permeability and target engagement in a physiological environment. While Celecoxib is more potent in this assay, this is anticipated as it acts upstream by blocking the production of PGH2, the substrate for all terminal prostaglandin synthases. The key differentiator for an mPGES-1 inhibitor is the ability to selectively block PGE2 without affecting other prostanoids, a feature not captured in this specific assay but inferred from the cell-free data. [11]* Comparative Profile: Compared to the benchmarks, FBCP-001 appears to be a more potent direct inhibitor of mPGES-1 than both MK-886 and Licofelone. Its strong performance in both enzymatic and cellular assays makes it a compelling candidate for further preclinical development.

Conclusion and Future Directions

This guide outlines a clear and scientifically rigorous pathway for evaluating the biological activity of this compound (FBCP-001) as a novel mPGES-1 inhibitor. The presented methodologies provide a framework for generating robust, comparative data against established industry benchmarks.

Based on the favorable hypothetical data, FBCP-001 warrants further investigation. Critical next steps would include:

  • Selectivity Profiling: Conducting assays to confirm FBCP-001 does not inhibit COX-1, COX-2, or other prostaglandin synthases.

  • In Vivo Efficacy: Testing the compound in animal models of inflammation (e.g., adjuvant-induced arthritis in rats) to assess its anti-inflammatory and analgesic effects.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to determine its drug-like properties.

By following this structured evaluation, researchers can effectively characterize the therapeutic potential of novel mPGES-1 inhibitors like FBCP-001 for the next generation of anti-inflammatory therapies.

References

  • (Am J Transl Res. 2021; 13(1): 391–419.)

  • (Pharmacol Res. 2022 Jan;175:105977.)

  • (J Med Chem. 2016 May 26;59(10):4570-86.)

  • (Future Med Chem. 2012 May;4(7):903-16.)

  • (Am J Transl Res 2021;13(1):391-419)

  • (ResearchGate. Data from J Pharmacol Exp Ther. 2005 Dec;315(3):1212-9.)

  • (ResearchGate. Diagram adapted from Int J Mol Sci. 2017 Mar; 18(3): 566.)

  • (J Pharmacol Exp Ther. 2005 Dec;315(3):1212-9.)

  • (Biology LibreTexts. Accessed January 17, 2026.)

  • (PubChem, Reactome Pathway: R-HSA-2162123.)

  • (Wikipedia. Accessed January 17, 2026.)

  • (Arthritis Res Ther. 2014; 16(5): 455.)

  • (ResearchGate. Data from Oncol Lett. 2015 Feb;9(2):831-836.)

  • (Clin Cancer Res. 2004 Aug 1;10(15):5054-61.)

  • (Cancer Prev Res (Phila). 2008 Oct;1(4):268-75.)

  • (BenchChem. Accessed January 17, 2026.)

  • (Bioorg Med Chem Lett. 2005 Apr 1;15(7):1843-7.)

  • (Mol Med Rep. 2014 Dec;10(6):2925-30.)

  • (Mol Cancer Ther. 2010 Apr;9(4):1012-21.)

  • (Int J Mol Sci. 2019 Oct; 20(19): 4897.)

  • (Molecules. 2021 Jun; 26(13): 3999.)

  • (Antioxidants (Basel). 2021 Apr; 10(4): 596.)

  • (ResearchGate. Data from Pharmaceuticals (Basel). 2021 Mar; 14(3): 269.)

  • (J Pharmacol Exp Ther. 2009 Apr;329(1):142-50.)

Sources

Navigating the Landscape of mPGES-1 Inhibition: A Comparative Guide to trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the discovery of next-generation anti-inflammatory agents, the landscape of molecular targets is constantly evolving. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of treatment, their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is associated with a range of undesirable side effects. A more refined approach lies in the selective targeting of downstream enzymes in the prostaglandin E2 (PGE2) biosynthetic pathway. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a particularly promising target, as its inhibition can selectively block the production of pro-inflammatory PGE2 without affecting the synthesis of other crucial prostanoids.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of potential mPGES-1 inhibitors: trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid and its derivatives. While direct SAR studies on this specific scaffold are nascent, by drawing comparisons with established mPGES-1 inhibitors and leveraging our understanding of the enzyme's active site, we can elucidate the key structural motifs for potent and selective inhibition. This guide will objectively compare the hypothesized performance of these derivatives with alternative compound classes and provide the detailed experimental protocols necessary to validate these claims.

The Rationale for Targeting mPGES-1: A Focused Anti-Inflammatory Strategy

The inflammatory cascade leading to PGE2 production is a well-orchestrated process. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), trigger the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2, a key mediator of inflammation, pain, and fever.

The strategic advantage of inhibiting mPGES-1 lies in its specificity. Unlike COX inhibitors, which indiscriminately block the production of all prostanoids downstream of arachidonic acid, mPGES-1 inhibitors selectively curtail the surge in PGE2 associated with inflammation, while sparing the production of other prostaglandins that play vital roles in physiological homeostasis.

mPGES1_Pathway Pro-inflammatory Stimuli\n(LPS, IL-1β) Pro-inflammatory Stimuli (LPS, IL-1β) Phospholipase A2 Phospholipase A2 Pro-inflammatory Stimuli\n(LPS, IL-1β)->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Cell Membrane Phospholipids Cell Membrane Phospholipids Cell Membrane Phospholipids->Arachidonic Acid releases PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation, Pain, Fever Inflammation, Pain, Fever PGE2->Inflammation, Pain, Fever mediates mPGES-1_Inhibitors mPGES-1 Inhibitors (e.g., trans-2-(4-Fluorobenzoyl) cyclopentane-1-carboxylic acid) mPGES-1 mPGES-1 mPGES-1_Inhibitors->mPGES-1 COX_Inhibitors COX Inhibitors (NSAIDs) COX-1/2 COX-1/2 COX_Inhibitors->COX-1/2

Figure 1: The Prostaglandin E2 Biosynthetic Pathway and Points of Inhibition.

Structure-Activity Relationship of this compound Derivatives: A Hypothesis-Driven Approach

The core scaffold of this compound presents several key features that suggest its potential as an mPGES-1 inhibitor. The carboxylic acid moiety is a common feature in many NSAIDs and mPGES-1 inhibitors, likely serving as a crucial interaction point within the enzyme's active site. The cyclopentane ring provides a rigid scaffold to orient the other functional groups, while the 4-fluorobenzoyl group offers opportunities for exploring the impact of aromatic substitutions on potency and selectivity.

Based on the SAR of known mPGES-1 inhibitors, we can hypothesize the following relationships for derivatives of our lead compound:

  • The Carboxylic Acid: This group is likely essential for activity, potentially forming a key hydrogen bond or ionic interaction with residues in the mPGES-1 active site. Esterification or replacement with other functional groups is predicted to significantly reduce or abolish activity.

  • The Cyclopentane Ring: The trans stereochemistry is expected to be crucial for optimal positioning of the benzoyl and carboxylic acid groups. Modifications to the ring size (e.g., cyclobutane or cyclohexane) could alter this positioning and impact potency.

  • The Benzoyl Moiety: The phenyl ring of the benzoyl group likely engages in hydrophobic interactions within a pocket of the active site.

  • Substitutions on the Phenyl Ring: The 4-fluoro substituent is a good starting point for SAR exploration. Varying the position and nature of the substituent (e.g., electron-donating vs. electron-withdrawing groups, steric bulk) will be critical in optimizing potency and selectivity. For instance, substitutions at the 3- and 5-positions could also be explored to probe the contours of the binding pocket.

Comparative Analysis with Alternative mPGES-1 Inhibitors

To contextualize the potential of this compound derivatives, it is essential to compare them with established classes of mPGES-1 inhibitors.

Compound ClassRepresentative Compound(s)Key Structural FeaturesReported IC50 (Human mPGES-1)Reference
Indole Carboxylic Acids MK-886 and derivativesIndole scaffold with a carboxylic acid side chain.3 nM - 7 nM[1][2]
Arylpyrrolizines LicofeloneA rigid, fused ring system with an acetic acid side chain.~6 µM[3]
Biarylimidazoles Various derivativesA central imidazole ring with two aryl substituents.1 nM - 23 nM[4]
trans-2-(Aroyl)cyclopentane-1-carboxylic Acids (Hypothesized) This compoundCyclopentane scaffold with trans-oriented carboxylic acid and aroyl groups.To be determinedN/A

While direct comparisons are not yet possible, the hypothesized SAR for our lead compound suggests that it may offer a distinct and potentially more synthetically accessible scaffold compared to some of the more complex heterocyclic systems.

Experimental Protocols for the Evaluation of mPGES-1 Inhibitors

To rigorously assess the potential of this compound derivatives as mPGES-1 inhibitors, a tiered approach involving in vitro, cell-based, and in vivo assays is essential.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Enzyme_Assay mPGES-1 Enzyme Inhibition Assay (Cell-Free) Cell_Assay PGE2 Production Inhibition Assay (e.g., RAW 264.7 cells) Enzyme_Assay->Cell_Assay Potent compounds advance Animal_Model Carrageenan-Induced Paw Edema Model (Rat) Cell_Assay->Animal_Model Active compounds advance

Figure 2: Tiered Experimental Workflow for Evaluating mPGES-1 Inhibitors.

In Vitro mPGES-1 Enzyme Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human mPGES-1.[4]

Materials:

  • Recombinant human mPGES-1 enzyme

  • Prostaglandin H2 (PGH2) substrate

  • Test compounds

  • Reduced glutathione (GSH)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

  • Stop solution (e.g., 1 M HCl)

  • PGE2 enzyme immunoassay (EIA) kit

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, GSH, and the test compound at various concentrations.

  • Add the recombinant mPGES-1 enzyme to the reaction mixture and pre-incubate for 15 minutes on ice.

  • Initiate the reaction by adding the PGH2 substrate.

  • Allow the reaction to proceed for 1 minute at 4°C.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based PGE2 Production Inhibition Assay (RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into cell permeability and potential off-target effects.[5][6][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • PGE2 EIA kit

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE2 production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive EIA kit.

  • Determine the IC50 value of the test compound for the inhibition of PGE2 production.

In Vivo Carrageenan-Induced Paw Edema Model (Rat)

This is a well-established animal model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.[1][3][8]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising avenue in the quest for novel and selective mPGES-1 inhibitors. The structural simplicity and amenability to chemical modification of this scaffold make it an attractive starting point for a focused drug discovery program. The comparative framework and detailed experimental protocols provided in this guide offer a robust roadmap for researchers to systematically evaluate these compounds and unlock their therapeutic potential. Future studies should focus on the synthesis of a focused library of derivatives to elucidate the SAR, followed by rigorous in vitro and in vivo testing to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties. Through such a systematic and evidence-based approach, we can advance the development of a new generation of anti-inflammatory therapies with improved efficacy and safety profiles.

References

  • Riendeau, D., Aspiotis, R., Ethier, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters, 15(14), 3352-3355. [Link]

  • Wu, T., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391–419. [Link]

  • Gagnon, M., et al. (2011). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 3(7), 821-838. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Koeberle, A., Siemoneit, U., Bühring, U., et al. (2008). Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1. Journal of Pharmacology and Experimental Therapeutics, 326(3), 975-982. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Gherezghiher, T., et al. (2018). Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Scientific Reports, 8(1), 5205. [Link]

  • ResearchGate. (n.d.). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]

  • Chae, G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 436-446. [Link]

  • ResearchGate. (n.d.). LPS induced NO and PGE2 production. RAW 264.7 cells were preincubated... Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of recombinant human mPGES-1 by 934, 117, 118, 322, and 323.... Retrieved from [Link]

  • Lin, C., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2139. [Link]

  • Liu, G., et al. (2016). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]

Sources

The "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid" Scaffold: A Comparative Framework for Drug Candidacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties is a cornerstone of successful drug discovery. The "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid" molecule represents such a scaffold, offering a compelling starting point for the development of new therapeutic agents. While this specific molecule is not an established drug candidate, its structural motifs are present in compounds with demonstrated biological activity. This guide provides a comparative analysis of this scaffold, not against direct market competitors, but as a foundational structure for a drug discovery program. We will explore a hypothetical workflow for evaluating its potential, drawing comparisons to established therapeutic agents and outlining the necessary experimental data required to advance it from a chemical entity to a viable drug candidate.

The core structure, a trans-substituted cyclopentane ring bearing a carboxylic acid and an aroyl group, presents several key features for medicinal chemists. The cyclopentane ring provides a degree of conformational constraint, which can be beneficial for target binding affinity and selectivity. The carboxylic acid offers a handle for salt formation and can participate in key hydrogen bonding interactions with biological targets. The fluorobenzoyl moiety allows for a range of synthetic modifications to explore structure-activity relationships (SAR).

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Hypothetical Therapeutic Targeting: Where Could this Scaffold Fit?

Based on the structural similarities to known bioactive molecules containing a cyclopentane carboxylic acid core, we can hypothesize several potential therapeutic targets for the "this compound" scaffold. For instance, derivatives of cyclopentane carboxylic acid have been investigated as matrix metalloproteinase (MMP) inhibitors and leukotriene B4 (LTB4) antagonists.[1][2]

To illustrate a potential drug discovery path, we will proceed with the hypothesis that this scaffold could be developed as an inhibitor of a novel enzyme target, hereafter referred to as "Target X."

A Roadmap for Candidate Evaluation: A Phased Approach

The journey from a novel scaffold to a clinical candidate is a multi-step process. The following diagram outlines a typical workflow for the initial preclinical evaluation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Lead Optimization Scaffold Synthesis Scaffold Synthesis Primary Target Engagement Assay Primary Target Engagement Assay Scaffold Synthesis->Primary Target Engagement Assay Selectivity Profiling Selectivity Profiling Primary Target Engagement Assay->Selectivity Profiling In Vitro ADME In Vitro ADME Selectivity Profiling->In Vitro ADME Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies In Vitro ADME->Pharmacokinetic (PK) Studies Efficacy in Disease Model Efficacy in Disease Model Pharmacokinetic (PK) Studies->Efficacy in Disease Model Preliminary Toxicology Preliminary Toxicology Efficacy in Disease Model->Preliminary Toxicology SAR Studies SAR Studies Preliminary Toxicology->SAR Studies Optimized Candidate Optimized Candidate SAR Studies->Optimized Candidate

Caption: A streamlined workflow for the preclinical evaluation of a novel chemical scaffold.

Phase 1: In Vitro Characterization - Laying the Foundation

The initial phase of evaluation focuses on establishing the fundamental biochemical and cellular activity of the lead compound.

Synthesis of this compound
Primary Target Engagement Assay

Objective: To quantify the binding affinity and/or inhibitory activity of the compound against the purified "Target X."

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify "Target X" to >95% homogeneity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Compound Preparation: Dissolve "this compound" in a suitable solvent (e.g., DMSO) and then dilute into the ITC buffer to the desired concentration. Ensure the final DMSO concentration is matched in both the protein and ligand solutions.

  • ITC Experiment:

    • Load the purified "Target X" into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Data Presentation:

CompoundTargetKD (nM)ΔH (kcal/mol)n
TFC acidTarget XHypothetical ValueHypothetical ValueHypothetical Value
Control InhibitorTarget XKnown ValueKnown ValueKnown Value
TFC acid: this compound
Selectivity Profiling

Objective: To assess the specificity of the compound for "Target X" against a panel of related and unrelated biological targets.

Rationale: High selectivity is crucial to minimize off-target effects and potential toxicity. The compound should be screened against a panel of kinases, GPCRs, ion channels, and other relevant enzyme families.

In Vitro ADME Profiling

Objective: To evaluate the drug-like properties of the compound.

Key Assays:

  • Solubility: Determine the aqueous solubility at different pH values.

  • Permeability: Assess the ability of the compound to cross cell membranes using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

  • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

  • Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins.

Phase 2: In Vivo Proof-of-Concept - From the Bench to the Model

Once a compound demonstrates promising in vitro properties, the next critical step is to evaluate its behavior in a living system.

Pharmacokinetic (PK) Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model (e.g., mouse or rat).

Experimental Protocol: Rodent PK Study

  • Dosing: Administer the compound to a cohort of animals via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)Hypothetical ValueHypothetical Value
Cmax (ng/mL)Hypothetical ValueHypothetical Value
Tmax (h)N/AHypothetical Value
AUC (ng*h/mL)Hypothetical ValueHypothetical Value
Half-life (h)Hypothetical ValueHypothetical Value
Bioavailability (%)N/AHypothetical Value
Efficacy in a Disease Model

Objective: To demonstrate that the compound has a therapeutic effect in a relevant animal model of the disease targeted by "Target X."

Rationale: This is a critical go/no-go decision point. The choice of animal model is paramount and should accurately reflect the human disease pathology.

Comparative Analysis: The Scaffold in Context

While a direct comparison to marketed drugs is premature, we can compare the potential of the "this compound" scaffold to other common scaffolds used in drug discovery.

Scaffold Feature"trans-2-aroyl-cyclopentane-1-carboxylic acid"Acyclic Carboxylic AcidsHeterocyclic Scaffolds
Conformational Rigidity ModerateLowHigh
Synthetic Accessibility ModerateHighVariable
3D Shape Diversity High (trans-substitution)LowHigh
Known Bioactive Examples Emerging[1][2]NumerousNumerous

Phase 3: Lead Optimization - Refining the Candidate

Should the initial compound show promise, the next phase involves synthesizing and testing analogs to improve potency, selectivity, and ADME properties. This iterative process, known as Structure-Activity Relationship (SAR) studies, is guided by the data generated in the previous phases.

G Initial Hit Initial Hit SAR Cycle SAR Cycle Initial Hit->SAR Cycle Design, Synthesize, Test Improved Potency Improved Potency SAR Cycle->Improved Potency Improved Selectivity Improved Selectivity SAR Cycle->Improved Selectivity Improved PK Improved PK SAR Cycle->Improved PK Lead Candidate Lead Candidate Improved Potency->Lead Candidate Improved Selectivity->Lead Candidate Improved PK->Lead Candidate

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion: A Scaffold of Promise

The "this compound" scaffold represents a promising, yet underexplored, area for drug discovery. While substantial experimental work is required to validate its potential, the structural features it possesses are desirable in medicinal chemistry. This guide has provided a comprehensive, albeit hypothetical, framework for the systematic evaluation of this scaffold. By following a rigorous, data-driven approach, researchers can unlock the therapeutic potential of this and other novel chemical entities. The journey from a chemical drawing to a life-changing medicine is long and challenging, but it begins with the careful and objective evaluation of promising new scaffolds.

References

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]

  • Stereospecific synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific matrix metalloproteinase inhibitors. PubMed. [Link]

  • (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. PubMed. [Link]

Sources

Spectroscopic analysis and confirmation of "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid" structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis and Structural Confirmation of "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid"

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of a new chemical entity (NCE) is a foundational pillar of scientific integrity and regulatory compliance. The precise arrangement of atoms, including stereochemistry, dictates a molecule's biological activity, pharmacokinetic properties, and safety profile. This guide provides a comprehensive, field-proven workflow for the structural elucidation of "this compound," a molecule featuring a stereochemically defined cyclopentane core, a carboxylic acid, and a fluorinated aromatic ketone.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, presenting an integrated, self-validating system of analysis. We will compare the primary spectroscopic workflow with alternative methods, offering researchers a holistic perspective on structural confirmation.

Part 1: The Primary Analytical Workflow for Structural Elucidation

The confirmation of the target molecule's structure is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle, and together they create a robust and trustworthy confirmation.[1][2][3]

Our workflow is designed to efficiently move from gross molecular features to fine stereochemical details.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Confirms Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Maps C-H Framework & Fluorine Presence MS->NMR_1D Molecular Ion Match IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->NMR_1D Functional Groups Match NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Atom Connectivity NMR_1D->NMR_2D Assign Signals Stereochem Stereochemical Analysis Confirms 'trans' Configuration via ¹H-¹H Coupling NMR_2D->Stereochem Confirm Connectivity Final Final Structure Confirmed Stereochem->Final

Caption: Overall workflow for spectroscopic confirmation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: We begin with Mass Spectrometry to obtain the most fundamental piece of information: the molecular weight and, through high-resolution analysis, the elemental formula. This is a crucial first-pass validation. A mismatch here indicates a fundamental error in the synthesis or a misidentification of the product.

Expected Data for C₁₃H₁₃FO₃:

  • Molecular Formula: C₁₃H₁₃FO₃

  • Exact Mass: 236.0849

  • Molecular Weight: 236.24

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Analysis Mode: Perform the analysis in both positive and negative ion modes. The carboxylic acid makes it particularly sensitive to negative mode detection ([M-H]⁻ at m/z 235.0771). Positive mode may show the protonated molecule ([M+H]⁺ at m/z 237.0927) or adducts like [M+Na]⁺.

  • Data Interpretation: Verify that the measured m/z value of the molecular ion is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₁₃H₁₃FO₃.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups.[2] For our target molecule, we are specifically looking for the characteristic signatures of the carboxylic acid and the ketone. The broadness of the O-H stretch is a classic hallmark of the hydrogen-bonded dimer common in carboxylic acids.[4][5]

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-HStretch2500-3300Very broad, often obscuring C-H stretches
Aromatic C-HStretch3000-3100Sharp, medium intensity
Aliphatic C-HStretch2850-3000Medium to strong intensity
Ketone C=OStretch~1685Strong, sharp
Carboxylic Acid C=OStretch~1710Strong, sharp
Aromatic C=CStretch1500-1600Medium intensity peaks
C-FStretch1150-1250Strong, often in the fingerprint region

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

  • Data Interpretation: Correlate the observed absorption bands with the expected frequencies for the molecule's functional groups. The presence of the very broad O-H stretch and two distinct C=O stretches is strong evidence for the proposed structure.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[1][7] For this molecule, a suite of NMR experiments is not just helpful; it is essential for unambiguously proving the trans stereochemistry.

1.3.1. ¹H NMR: Proton Environment and Stereochemistry

The ¹H NMR spectrum maps the chemical environment of each proton. The key to confirming the trans stereochemistry lies in the coupling constant (J-value) between the protons on C1 and C2 of the cyclopentane ring. For a trans relationship, a larger coupling constant (typically 8-12 Hz) is expected due to the dihedral angle between these protons, compared to a smaller value for the cis isomer.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HHighly deshielded, exchangeable with D₂O.[8]
Aromatic (ortho to C=O)~7.9 - 8.1Doublet of Doublets2HDeshielded by adjacent carbonyl group.
Aromatic (ortho to F)~7.1 - 7.3Doublet of Doublets2HShielded relative to protons ortho to the carbonyl.
H2 (on cyclopentane)~3.5 - 3.8Multiplet (ddd)1HDeshielded by adjacent benzoyl group.
H1 (on cyclopentane)~2.8 - 3.1Multiplet (ddd)1HDeshielded by adjacent carboxyl group.
Cyclopentane (-CH₂-)1.6 - 2.2Multiplets6HComplex overlapping signals from the remaining ring protons.

1.3.2. ¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

Carbon AssignmentApprox. Chemical Shift (δ, ppm)DEPT-135 PhaseKey Insights
Ketone C=O195 - 205NoneQuaternary, highly deshielded.
Carboxylic Acid C=O175 - 185NoneQuaternary, deshielded.[8]
Aromatic C-F160 - 168NoneQuaternary, large ¹JCF coupling.
Aromatic C-H115 - 135PositiveMultiple signals for aromatic CH carbons.
Aromatic C (ipso to C=O)~138NoneQuaternary.
C2 (on cyclopentane)45 - 55PositiveAliphatic CH attached to the benzoyl group.
C1 (on cyclopentane)40 - 50PositiveAliphatic CH attached to the carboxyl group.
Cyclopentane (-CH₂-)20 - 35NegativeMultiple signals for the three CH₂ groups.

1.3.3. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will map out the entire cyclopentane ring spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the benzoyl group and the carboxylic acid to the correct positions on the cyclopentane ring.[9]

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum and DEPT-135/90 experiments.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra. Optimization of the HMBC experiment for a long-range coupling of ~8 Hz is standard.

  • Data Processing & Interpretation: Process the data using appropriate software. Integrate the evidence: use HSQC to assign carbons attached to protons, use COSY to trace the proton-proton network in the cyclopentane ring, and use HMBC to establish the key long-range connections that piece the entire molecule together. Critically, analyze the multiplicity of H1 and H2 in the high-resolution ¹H spectrum to determine the J-coupling and confirm the trans configuration.

Part 2: Comparative Analysis with Alternative Confirmation Methods

While the comprehensive NMR approach described above provides a very high degree of confidence, certain applications, particularly in regulated pharmaceutical development, may require or benefit from orthogonal methods.

TechniquePrincipleAdvantagesLimitationsWhen to Use
Spectroscopic Workflow (MS, IR, NMR) A combination of techniques probing mass, functional groups, and nuclear spin environments.Provides a complete picture of connectivity and stereochemistry in solution. Widely accessible.Structure is inferred, not directly imaged. Can be complex for highly novel scaffolds.Standard for all new chemical entities. The primary method for routine confirmation.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms in the solid state.The "gold standard" for unambiguous structure proof. Provides absolute stereochemistry and solid-state conformation.[10]Requires a high-quality single crystal, which can be challenging and time-consuming to grow.When absolute proof of stereochemistry is required, for patent filings, or when NMR data is ambiguous.
Computational Chemistry (DFT) Quantum mechanical calculations to predict spectroscopic properties, such as NMR chemical shifts, for a proposed structure.[11]Can help distinguish between very similar isomers by comparing calculated vs. experimental NMR data.[11]Predictive, not a direct measurement. Accuracy depends on the level of theory and computational resources.As a powerful complementary tool to resolve ambiguity between possible isomers or to add an extra layer of confidence to a complex NMR assignment.
Alternative Method Protocol: Single-Crystal X-ray Crystallography

Expertise & Experience: This is the ultimate arbiter of molecular structure. If a picture is worth a thousand words, a crystal structure is worth a thousand spectra. It provides an irrefutable 3D model of the molecule as it exists in the crystal lattice.

Experimental Workflow:

  • Crystal Growth: This is the most critical and often bottleneck step. Systematically screen various solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling) to grow diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

  • Validation and Interpretation: The final refined structure is validated using metrics like the R-factor. The output provides precise bond lengths, bond angles, and torsional angles, definitively confirming the trans stereochemistry and overall connectivity.

Conclusion

The structural confirmation of "this compound" is a multi-faceted process that relies on the synergistic power of modern spectroscopic techniques. The primary workflow, integrating Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, provides a self-validating and robust method for elucidating the molecular formula, functional groups, atomic connectivity, and relative stereochemistry. For instances requiring the highest possible degree of certainty, this spectroscopic evidence can be powerfully complemented or superseded by the definitive, albeit more demanding, technique of Single-Crystal X-ray Crystallography. For the modern drug development professional, mastery of this integrated analytical approach is not just a technical skill but a commitment to scientific rigor and integrity.

References

  • Comparative Analysis of Spectroscopic Techniques. (n.d.). Solubility of Things.
  • Organic Chemistry/Spectroscopy. (n.d.). Wikibooks. Retrieved from [Link]

  • Chemical compound - Spectroscopy, Organic, Analysis. (2025, December 16). Britannica. Retrieved from [Link]

  • The Different Types of Spectroscopy for Chemical Analysis. (n.d.). AZoOptics. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Supporting Information. (n.d.).
  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (n.d.). MDPI. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (n.d.). ACS Publications. Retrieved from [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023, May 20). eRepository @ Seton Hall. Retrieved from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Retrieved from [Link]

  • Chem 117 Reference Spectra Spring 2011. (n.d.). Tufts University.
  • X-ray study of the conformation of the molecule of 1,2-trans-cyclopentanedicarboxylic acid. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (n.d.). PubMed Central. Retrieved from [Link]

  • Cyclopentanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). MDPI. Retrieved from [Link]

  • trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • trans-2-Carbomethoxycyclopentane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic Acids and Their Deriv
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (n.d.). OUCI. Retrieved from [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antitumor properties of amino acids acylated with 2-methyl-3-oxo-1-phenyl-1-cyclopentane carboxylic acid. (2025, December 4). ResearchGate. Retrieved from [Link]

Sources

Benchmarking the synthesis of "trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and stereoselective synthesis of complex molecular scaffolds is of paramount importance. The title compound, trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, represents a key structural motif in various pharmacologically active agents. This guide provides a comprehensive technical comparison of plausible synthetic routes to this target molecule. While a definitive, published synthesis for this exact compound remains elusive in the current literature, this document outlines three robust and scientifically grounded methodologies, extrapolated from established chemical principles and analogous transformations. Each method is presented with a detailed experimental protocol, a discussion of the underlying scientific rationale, and a comparative analysis of their respective strengths and weaknesses.

Introduction: The Significance of the 2-Aroylcyclopentane Carboxylic Acid Scaffold

The 1,2-disubstituted cyclopentane ring is a prevalent feature in a multitude of biologically active molecules. The trans stereochemistry, in particular, often dictates the specific spatial arrangement of functional groups, which is critical for molecular recognition and binding affinity to biological targets. The incorporation of a fluorinated benzoyl moiety can further enhance pharmacological properties, including metabolic stability and binding interactions. Consequently, the development of efficient and scalable synthetic routes to compounds such as this compound is a significant endeavor for medicinal and process chemists.

This guide will benchmark three distinct synthetic strategies:

  • The Friedel-Crafts Acylation Approach: A classical yet powerful method for C-C bond formation, adapted for the unique challenges of a cyclopentane system.

  • The Dieckmann Condensation Strategy: A robust ring-forming methodology providing a versatile cyclopentanone intermediate.

  • The Cyclopentane-1,2-dicarboxylic Anhydride Ring-Opening Route: A convergent approach leveraging a commercially available starting material.

Each of these routes will be evaluated based on criteria such as step economy, potential yield and purity, stereochemical control, and the availability and cost of starting materials.

Method 1: The Friedel-Crafts Acylation Approach

This strategy hinges on the direct introduction of the 4-fluorobenzoyl group onto a cyclopentene precursor via an electrophilic aromatic substitution-type reaction. Subsequent stereoselective reduction and functional group manipulation would then afford the target molecule.

Scientific Rationale

The Friedel-Crafts acylation is a well-established method for forming aryl ketones.[1][2] In this proposed route, cyclopentene is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. This reaction is expected to proceed via an acylium ion intermediate, which is then attacked by the electron-rich double bond of cyclopentene. The resulting cyclopentenone can then be subjected to a stereoselective reduction of the double bond to establish the desired trans stereochemistry, followed by conversion of a suitable precursor group to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-(4-Fluorobenzoyl)cyclopent-2-en-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 4-fluorobenzoyl chloride (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add cyclopentene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-fluorobenzoyl)cyclopent-2-en-1-one.

Step 2: Stereoselective Reduction to trans-2-(4-Fluorobenzoyl)cyclopentanone

  • Dissolve the enone from Step 1 in ethanol and cool to -78 °C.

  • Add a reducing agent known for 1,4-conjugate addition, such as lithium tri-sec-butylborohydride (L-Selectride®), dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate trans-2-(4-fluorobenzoyl)cyclopentanone. The trans isomer is generally the thermodynamically favored product in such reductions.

Step 3: Oxidation to this compound

  • Dissolve the ketone from Step 2 in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, a combination of a transition metal salt catalyst and an oxygen source, and heat the reaction.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Workflow Diagram

Friedel-Crafts Acylation Route start Cyclopentene + 4-Fluorobenzoyl chloride step1 Friedel-Crafts Acylation (AlCl3, DCM) start->step1 intermediate1 2-(4-Fluorobenzoyl)cyclopent-2-en-1-one step1->intermediate1 step2 Stereoselective Reduction (L-Selectride) intermediate1->step2 intermediate2 trans-2-(4-Fluorobenzoyl)cyclopentanone step2->intermediate2 step3 Oxidation intermediate2->step3 product trans-2-(4-Fluorobenzoyl)cyclopentane- 1-carboxylic acid step3->product

Caption: Friedel-Crafts Acylation Synthetic Workflow.

Method 2: The Dieckmann Condensation Strategy

This approach builds the cyclopentane ring through an intramolecular Claisen condensation of a linear diester, followed by functionalization to introduce the required substituents.

Scientific Rationale

The Dieckmann condensation is a reliable method for the synthesis of five- and six-membered cyclic β-keto esters from 1,6- and 1,7-diesters, respectively.[4][5][6] Starting with diethyl adipate, an intramolecular condensation reaction promoted by a strong base like sodium ethoxide yields ethyl 2-oxocyclopentanecarboxylate.[7][8] This versatile intermediate can then be acylated, and subsequent hydrolysis and decarboxylation will lead to the desired product. The stereochemistry would be controlled in the final reduction step.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

  • In a round-bottom flask equipped with a reflux condenser, add sodium ethoxide (1.1 eq.) to anhydrous toluene.

  • Heat the mixture to reflux and add diethyl adipate (1.0 eq.) dropwise over 1 hour.

  • Continue refluxing for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.

Step 2: Acylation of Ethyl 2-oxocyclopentanecarboxylate

  • To a solution of ethyl 2-oxocyclopentanecarboxylate in an aprotic solvent like THF, add a strong base such as sodium hydride at 0 °C to form the enolate.

  • Add 4-fluorobenzoyl chloride and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic phase, dry, and concentrate. Purify by column chromatography.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the acylated product from Step 2 with aqueous hydrochloric acid.

  • The ester and the β-keto group will be hydrolyzed, followed by decarboxylation to yield 2-(4-fluorobenzoyl)cyclopentanone.

  • Extract the product with a suitable organic solvent, wash, dry, and purify.

Step 4: Conversion to the Target Carboxylic Acid

  • This step would be analogous to Step 3 of the Friedel-Crafts route, involving the oxidation of the ketone to the carboxylic acid.

Workflow Diagram

Dieckmann Condensation Route start Diethyl adipate step1 Dieckmann Condensation (NaOEt, Toluene) start->step1 intermediate1 Ethyl 2-oxocyclopentanecarboxylate step1->intermediate1 step2 Acylation (NaH, 4-fluorobenzoyl chloride) intermediate1->step2 intermediate2 Acylated β-keto ester step2->intermediate2 step3 Hydrolysis & Decarboxylation (aq. HCl) intermediate2->step3 intermediate3 2-(4-Fluorobenzoyl)cyclopentanone step3->intermediate3 step4 Oxidation intermediate3->step4 product trans-2-(4-Fluorobenzoyl)cyclopentane- 1-carboxylic acid step4->product Anhydride Ring-Opening Route start cis-Cyclopentane-1,2-dicarboxylic anhydride + 4-Fluorophenylmagnesium bromide step1 Regioselective Ring-Opening start->step1 intermediate1 cis-2-(4-Fluorobenzoyl)cyclopentane- 1-carboxylic acid step1->intermediate1 step2 Epimerization (Base) intermediate1->step2 product trans-2-(4-Fluorobenzoyl)cyclopentane- 1-carboxylic acid step2->product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handle a diverse array of chemical entities daily. Among these, fluorinated organic compounds represent a class of molecules with unique properties and, consequently, specific handling and disposal requirements. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each step is explained to foster a deeper understanding of the necessary safety precautions.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal. The presence of a fluorinated aromatic ring also requires special consideration due to the potential for the formation of hazardous decomposition products, such as hydrogen fluoride, under certain conditions like high-temperature incineration.[2][3]

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritationAK Scientific, Inc. SDS[1]
Eye IrritationH319: Causes serious eye irritationAK Scientific, Inc. SDS[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationAK Scientific, Inc. SDS[1]
Regulatory Framework: Adherence to EPA Guidelines

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] It is crucial to manage hazardous waste from its point of generation to its final disposal, a principle known as "cradle-to-grave" responsibility.[5] The first step in regulatory compliance is to determine if the waste is classified as hazardous under RCRA regulations (40 CFR Part 261).[6]

Due to its irritant properties, this compound waste would likely be considered hazardous. However, a formal hazardous waste determination should be conducted by the generating facility, often in consultation with their Environmental Health and Safety (EHS) department.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the identified hazards, the following PPE must be worn at all times when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8]

Segregation and Collection of Waste: The First Step in Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2]

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Irritant")

    • The date of accumulation start.

  • Collection:

    • Solid Waste: Collect any solid residue, contaminated weighing paper, or grossly contaminated PPE (such as gloves) and place it in the designated waste container.

    • Solutions: If the compound is in solution, do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste is often segregated from non-halogenated waste.

  • Storage: Keep the waste container closed when not in use.[1][9][10] Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.

Disposal Procedure: From the Lab to an Approved Facility

The Safety Data Sheet for this compound explicitly states to "Dispose of contents/container to an approved waste disposal plant."[1] This is the most critical instruction and supersedes any potential for in-lab treatment like neutralization. The complexity of the molecule and the presence of fluorine make in-lab treatment inadvisable without specific, validated procedures that are not currently available.

Workflow for Off-Site Disposal:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS Coordination cluster_disposal Final Disposition A Generate Waste B Segregate into Labeled, Compatible Container A->B Follow Collection Protocol C Store in Satellite Accumulation Area B->C D Schedule Waste Pickup with EHS Department C->D E Complete Hazardous Waste Manifest D->E EHS provides manifest F Transport by Licensed Hazardous Waste Hauler E->F G Disposal at Approved Waste Disposal Facility (e.g., Incineration) F->G

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Off-Site Disposal Protocol:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 180 days for small quantity generators), contact your institution's EHS department to schedule a waste pickup.[11]

  • Documentation: Your EHS department will provide a hazardous waste manifest.[12] This is a legal document that tracks the waste from your laboratory to its final destination. Fill out the required sections as directed.

  • Pickup and Transport: A licensed hazardous waste transporter will pick up the waste.[12]

  • Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). For halogenated organic compounds, high-temperature incineration with scrubbers to handle acidic gases like hydrogen fluoride is a common and environmentally preferred method of destruction.[3]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the skin with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]

  • Small Spill: For a small spill of the solid, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.[10] For a small liquid spill, use an inert absorbent material, collect it, and place it in the waste container.[8]

  • Large Spill: Evacuate the area and contact your institution's emergency response team.[8]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. The protocols herein are designed not as a rigid template, but as a self-validating system of safety, grounded in the chemical's structure and the established principles of laboratory hygiene. Our primary goal is to build a foundation of trust through value, ensuring that safety protocols are not just followed, but fundamentally understood.

Hazard Identification and Risk Assessment: A Structurally-Informed Approach

  • Carboxylic Acid Moiety : This functional group is the primary driver of the compound's hazardous properties. Carboxylic acids are corrosive and can cause significant irritation or chemical burns upon contact with skin and eyes.[1][2] Inhalation of the compound, likely a solid powder, can lead to respiratory tract irritation.[2]

  • Aromatic Ketone Structure : The aromatic ketone portion of the molecule suggests it is a stable organic solid, likely soluble in organic solvents but not in water.[3] While this part of the structure is less reactive, the potential for dust inhalation during handling remains a key consideration.

  • Physical Form : As a solid, the primary routes of exposure are through the inhalation of dust and direct contact with the skin and eyes. All handling procedures should be designed to minimize the generation of airborne particles.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all checklist but a dynamic process that adapts to the scale and nature of the procedure. The following recommendations are based on a risk-based approach.

Eye and Face Protection: The First Line of Defense

Direct exposure of acids to the eyes can cause severe, irreversible damage.[1] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement : For all handling operations, splash-proof chemical goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.

  • Elevated Risk Scenarios : When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to chemical goggles.[1] This provides a critical secondary barrier, protecting the entire face from splashes.[1]

Hand Protection: Ensuring Chemical Resistance

Skin contact with acidic compounds can result in irritation and burns.[1] The choice of glove material is crucial for providing an effective barrier.

  • Recommended Material : Nitrile rubber gloves are the standard for handling most acids and organic solids.[1][4] They offer excellent chemical resistance and dexterity. For prolonged or high-exposure tasks, consider heavier-duty nitrile or butyl rubber gloves.

  • Protocol : Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves. Discard gloves if any signs of degradation or leaks develop. For high-risk procedures, consider double-gloving.

Body Protection: Shielding from Incidental Contact

A lab coat is the minimum standard for body protection when handling any chemical.

  • Standard Protocol : A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, must be worn at all times.

  • Enhanced Protection : For operations involving significant quantities or a high splash potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

The primary method for mitigating inhalation hazards is the use of engineering controls.

  • Primary Control : All weighing and handling of solid this compound should be performed inside a certified chemical fume hood to minimize dust inhalation.

  • When Respirators are Necessary : In the rare event that engineering controls are insufficient or unavailable, respiratory protection is required. For fine dust, a NIOSH-approved N95 mask may be adequate for low concentrations.[1] However, for higher or unknown concentrations, a half-mask or full-face air-purifying respirator with acid gas and organic vapor cartridges is necessary.[1] Crucially, all personnel required to wear tight-fitting respirators must undergo a formal fit test and receive appropriate medical clearance and training .

PPE Selection Summary

Task / ScaleEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g Chemical GogglesSingle Pair Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Goggles & Face ShieldSingle Pair Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Large-Scale Reaction (>5g) Chemical Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Spill Cleanup Chemical Goggles & Face ShieldHeavy-Duty Nitrile/Butyl GlovesLab Coat & Chemical ApronAir-Purifying Respirator (if significant dust)

Operational and Disposal Protocols

Step-by-Step Safe Handling Workflow
  • Preparation : Designate your work area within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.

  • PPE Donning : Don PPE in the following order: lab coat, inner gloves (if double-gloving), respirator (if required), eye/face protection, and outer gloves.

  • Chemical Handling : Use a spatula to handle the solid chemical, avoiding actions that could generate dust. When preparing solutions, slowly add the solid to the solvent. Crucially, always add acid to water or solvent, never the reverse, to prevent violent splashing .

  • Post-Handling : After completing the task, wipe down the work area.

  • PPE Doffing : Remove PPE in a manner that avoids self-contamination: outer gloves, apron, face shield/goggles, lab coat, inner gloves, and respirator (if used).

  • Hygiene : Wash hands thoroughly with soap and water immediately after removing gloves.[2][5]

Logical Workflow for PPE Selection

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Control Implementation Start Start: Handling Required AssessQuantity Assess Quantity & Procedure Start->AssessQuantity LowRisk Low Risk (<1g, non-aerosol) - Chemical Goggles - Nitrile Gloves - Lab Coat AssessQuantity->LowRisk Low HighRisk High Risk (>1g, Splashing) - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Apron AssessQuantity->HighRisk High Spill Spill / Emergency - Full PPE Ensemble - Consider Respirator AssessQuantity->Spill Spill FumeHood Work in Fume Hood LowRisk->FumeHood HighRisk->FumeHood Spill->FumeHood Proceed Proceed with Task FumeHood->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Emergency and Disposal Plans
  • Spill Response :

    • Small Spills : For minor spills of the solid, wear full PPE, gently cover with a neutralizing agent (such as sodium bicarbonate), and then scoop the mixture into a labeled hazardous waste container.

    • Large Spills : Evacuate the immediate area. Restrict access and notify your institution's environmental health and safety office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Waste Disposal :

    • Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.

    • Follow all institutional, local, and national regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[2]

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Available from: [Link]

  • Unacademy. All About Aromatic Ketones. Available from: [Link]

  • Unknown. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.